MGS0039
Descripción
Propiedades
Número CAS |
569686-87-9 |
|---|---|
Fórmula molecular |
C15H14Cl2FNO5 |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H14Cl2FNO5/c16-8-2-1-6(3-9(8)17)5-24-10-4-7-11(14(7,18)12(20)21)15(10,19)13(22)23/h1-3,7,10-11H,4-5,19H2,(H,20,21)(H,22,23)/t7-,10-,11+,14-,15+/m1/s1 |
Clave InChI |
LFAGGDAZZKUVKO-JAGWWQSPSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]([C@]2(C(=O)O)F)[C@@]([C@@H]1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |
SMILES canónico |
C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0039 MGS-0039 MGS0039 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of MGS0039
Introduction
MGS0039 is a potent, selective, and competitive antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] As a research chemical, it has been instrumental in elucidating the role of these receptors in neuronal signaling and has demonstrated significant antidepressant and anxiolytic-like effects in preclinical studies.[1][3] This document provides a detailed overview of the molecular and cellular mechanism of action of this compound in neurons, its quantitative pharmacological profile, and the key experimental methodologies used to characterize its activity.
Core Mechanism: Competitive Antagonism at Group II mGlu Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[4][5] Group II mGluRs, comprising mGluR2 and mGluR3 subtypes, are typically located on presynaptic terminals where they function as autoreceptors to inhibit neurotransmitter release.[4][6]
These receptors are coupled to the Gi/o family of inhibitory G-proteins.[6] The canonical signaling pathway upon activation by the endogenous ligand, glutamate, is as follows:
-
Glutamate binds to the mGluR2/3 receptor.
-
The associated Gi/o protein is activated.
-
The α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][6]
This compound exerts its effect by directly competing with glutamate for the binding site on mGluR2 and mGluR3.[2][7] By occupying the receptor without activating it, this compound blocks the downstream inhibitory signaling cascade. This action prevents the glutamate-induced reduction in cAMP levels, effectively disinhibiting the neuron.[2]
Quantitative Pharmacology
The potency and selectivity of this compound have been quantified through various in-vitro assays. The data consistently show high affinity for both mGluR2 and mGluR3 with negligible effects on other mGluR subtypes or other neurotransmitter receptors and transporters.[2][7]
| Parameter | Receptor | Value | Description | Reference |
| Binding Affinity (Ki) | mGluR2 | 2.2 nM | Measures the affinity of this compound for the receptor binding site. | [2] |
| mGluR3 | 4.5 nM | A lower Ki value indicates a higher binding affinity. | [2] | |
| Functional Potency (IC50) | mGluR2 | 20 nM | Concentration of this compound required to inhibit 50% of the glutamate-induced response (cAMP inhibition). | [2][7] |
| mGluR3 | 24 nM | Measures the functional antagonist potency of the compound. | [2][7] | |
| Antagonist Equilibrium Constant (pA2) | mGluR2 | 8.2 | Derived from Schild analysis, a pA2 value indicates competitive antagonism. | [2][7] |
Downstream Neuronal and Network Effects
The primary action of this compound—blocking presynaptic mGluR2/3 autoreceptors—initiates a cascade of downstream effects that are believed to underlie its antidepressant-like properties.
-
Increased Glutamate Release: By blocking the inhibitory feedback mechanism on glutamatergic nerve terminals, this compound leads to an increased release of glutamate into the synapse.[4]
-
AMPA Receptor Activation: This surge in synaptic glutamate is thought to preferentially activate postsynaptic AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. The activation of AMPA receptors plays a critical role in the antidepressant-like action of this compound.[8][9]
-
Modulation of Serotonergic System: this compound has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and increase the extracellular levels of serotonin (B10506) in the medial prefrontal cortex.[10] This suggests a functional link between the glutamatergic disinhibition and modulation of the monoaminergic systems.
-
Neurotrophic Factor Signaling: The antidepressant effects of this compound are associated with the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB.[11] This pathway is a point of convergence for many rapid-acting antidepressants and is crucial for synaptogenesis and neuronal plasticity.[11][12]
References
- 1. MGS-0039 - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuropharmacological profiles of antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
The Function of MGS0039 in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0039, or (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective competitive antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] Preclinical evidence strongly suggests its role as a rapid-acting antidepressant and anxiolytic agent.[2][3] This document provides an in-depth technical overview of the pharmacological profile, mechanism of action, and key experimental findings related to this compound's function in the brain. Quantitative data are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in neuroscience and drug development.
Pharmacological Profile
This compound exhibits high affinity and selective antagonism for mGluR2 and mGluR3. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Binding Affinity and Functional Antagonism
This compound demonstrates nanomolar affinity for both mGluR2 and mGluR3, making it a highly potent antagonist. Its functional antagonism has been confirmed in cellular assays measuring downstream signaling.[1]
| Parameter | Receptor | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | mGluR2 | 2.2 nM | Rat | Radioligand Binding Assay | [1] |
| mGluR3 | 4.5 nM | Rat | Radioligand Binding Assay | [1] | |
| Functional Antagonism (IC50) | mGluR2 | 20 nM | CHO Cells | cAMP Formation Assay | [1] |
| mGluR3 | 24 nM | CHO Cells | cAMP Formation Assay | [1] | |
| Functional Antagonism (pA2) | mGluR2 | 8.2 | Rat | [35S]GTPγS Binding Assay | [1] |
Receptor Selectivity
This compound displays high selectivity for group II mGluRs with negligible activity at other mGluR subtypes and various other receptors and transporters at concentrations up to 10 µM.[1]
Mechanism of Action in the Brain
The primary mechanism of action of this compound in the brain is the blockade of presynaptic mGluR2/3 autoreceptors. This disinhibits glutamate release in key brain regions, leading to a cascade of downstream effects that are believed to underlie its therapeutic-like properties.
Glutamatergic Synaptic Transmission
Group II mGluRs (mGluR2 and mGluR3) are predominantly located on presynaptic terminals and function as autoreceptors that negatively regulate glutamate release. By antagonizing these receptors, this compound increases the synaptic concentration of glutamate. This enhancement of glutamatergic neurotransmission is a key initiating event in its mechanism of action.
Downstream Signaling Pathways
The increased glutamate release following mGluR2/3 blockade by this compound leads to the activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This triggers intracellular signaling cascades, most notably the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathways.[4] Activation of these pathways is crucial for synaptogenesis and neuronal plasticity, which are thought to be the cellular basis for the rapid antidepressant effects of this compound.[3][4]
Preclinical Efficacy: Behavioral Studies
This compound has demonstrated significant antidepressant and anxiolytic-like effects in various rodent models.
| Behavioral Test | Species | Dosing Regimen | Key Finding | Reference |
| Forced Swim Test | Rat | 0.3-3 mg/kg, i.p. | Dose-dependent decrease in immobility time | [1] |
| Tail Suspension Test | Mouse | 0.3-3 mg/kg, i.p. | Dose-dependent decrease in immobility time | [1] |
| Learned Helplessness | Rat | 10 mg/kg, i.p. for 7 days | Significant reduction in escape failures | [2] |
| Conditioned Fear Stress | Rat | 2 mg/kg, i.p. | Significantly attenuated freezing behavior | [2] |
| Social Defeat Stress | Mouse | 1 mg/kg, i.p. | Rapid and sustained antidepressant-like effects | [3] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for mGluR2 and mGluR3.
Method:
-
Membrane Preparation: Membranes from CHO cells stably expressing rat mGluR2 or mGluR3 are prepared.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]LY341495.
-
Procedure: Cell membranes are incubated with various concentrations of this compound and a fixed concentration of [³H]LY341495.
-
Incubation: 60 minutes at room temperature.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.
Forced Swim Test
Objective: To assess the antidepressant-like activity of this compound.
Method:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent cylinder (45 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On day 1, rats are placed in the cylinder for 15 minutes.
-
Drug Administration: this compound (0.3-3 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test session.
-
Test session: On day 2, rats are placed in the cylinder for 5 minutes.
-
-
Data Collection: The duration of immobility during the 5-minute test session is recorded.
-
Data Analysis: The mean immobility time for each treatment group is compared.
Western Blot Analysis for Signaling Proteins
Objective: To measure the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., BDNF, TrkB, mTOR).[3]
Method:
-
Animals: C57BL/6J mice subjected to a social defeat stress model.
-
Drug Administration: A single dose of this compound (1 mg/kg, i.p.) is administered.
-
Tissue Collection: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected at various time points post-injection.
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., anti-BDNF, anti-p-TrkB, anti-TrkB, anti-p-mTOR, anti-mTOR).
-
Membranes are then incubated with HRP-conjugated secondary antibodies.
-
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated.
Conclusion
This compound is a potent and selective mGluR2/3 antagonist with a well-defined mechanism of action in the brain. Its ability to enhance glutamatergic transmission and activate downstream neurotrophic signaling pathways underlies its robust antidepressant and anxiolytic effects in preclinical models. The data presented in this guide highlight the potential of this compound as a novel therapeutic agent for mood and anxiety disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings to human populations.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
MGS0039: A Selective mGluR2/3 Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0039, or (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective competitive antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3] Extensive preclinical research has demonstrated its potential as a novel therapeutic agent for psychiatric disorders, particularly depression and anxiety.[4][5] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its characterization.
Pharmacological Profile
This compound exhibits high affinity for both mGluR2 and mGluR3, acting as a competitive antagonist to block the inhibitory effects of glutamate on adenylyl cyclase.[2][3] This action leads to an increase in neurotransmitter release, including dopamine (B1211576) and serotonin (B10506), in specific brain regions, which is thought to underlie its antidepressant and anxiolytic effects.[1]
Binding Affinity and Functional Antagonism
The in vitro potency and selectivity of this compound have been characterized through various binding and functional assays. The following tables summarize the key quantitative data.
| Receptor Subtype | Parameter | Value (nM) | Assay Type |
| mGluR2 | K_i | 2.2 | Radioligand Binding Assay |
| mGluR3 | K_i | 4.5 | Radioligand Binding Assay |
Caption: In Vitro Binding Affinity of this compound for mGluR2 and mGluR3.
| Receptor Subtype | Parameter | Value | Assay Type |
| mGluR2 | IC_50 | 20 nM | cAMP Formation Assay |
| mGluR3 | IC_50 | 24 nM | cAMP Formation Assay |
| mGluR2 | pA_2 | 8.2 | [³⁵S]GTPγS Binding Assay |
Caption: In Vitro Functional Antagonist Activity of this compound at mGluR2 and mGluR3.[2][3]
In Vivo Efficacy
This compound has demonstrated significant antidepressant and anxiolytic-like effects in a variety of rodent behavioral models.
| Behavioral Model | Species | Dosing (mg/kg, i.p.) | Observed Effect |
| Forced Swim Test | Rat | 0.3 - 3 | Dose-dependent antidepressant-like effects |
| Tail Suspension Test | Mouse | 0.3 - 3 | Dose-dependent antidepressant-like effects |
| Learned Helplessness | Rat | 10 (7 days) | Significant reduction in escape failures |
| Conditioned Fear Stress | Rat | 2 | Significantly attenuated freezing behavior |
| Vogel Conflict Drinking Test | Rat | 1 - 2 | Anxiolytic-like effects |
| Marble-Burying Behavior | Mouse | - | Inhibition of marble-burying |
| Social Defeat Stress Model | Mouse | 1 | Rapid and sustained antidepressant effects |
Caption: Summary of In Vivo Efficacy of this compound in Preclinical Models of Depression and Anxiety.[2][4][6][7][8][9]
Pharmacokinetics
Limited pharmacokinetic data is available in the public domain. Studies in rats have indicated that this compound has low oral bioavailability (10.9%), which has led to the development of prodrug strategies to improve its absorption.[10]
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at presynaptic mGluR2/3. These receptors are G_i/o-coupled, and their activation by glutamate typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced neurotransmitter release. By blocking this action, this compound disinhibits the presynaptic terminal, thereby enhancing the release of neurotransmitters like glutamate, dopamine, and serotonin in key brain circuits implicated in mood and anxiety.
Caption: this compound antagonizes presynaptic mGluR2/3, preventing the inhibition of neurotransmitter release.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i) of this compound for mGluR2 and mGluR3.
Protocol:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human mGluR2 or mGluR3 are prepared. Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]LY341495), and varying concentrations of this compound.
-
Incubation: The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC_50 values are determined by non-linear regression analysis, and K_i values are calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
Protocol:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Buffer: The assay buffer typically contains HEPES, NaCl, MgCl₂, GDP, and saponin.
-
Assay Procedure: Membranes are pre-incubated with varying concentrations of this compound. An agonist (e.g., glutamate) is then added, followed by [³⁵S]GTPγS. The reaction is incubated at 30°C for a specified time.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is quantified. The pA_2 value, a measure of antagonist potency, is calculated from Schild regression analysis.
cAMP Formation Assay
This assay assesses the functional consequence of mGluR2/3 antagonism on the downstream signaling cascade.
Protocol:
-
Cell Culture: CHO or HEK293 cells expressing mGluR2 or mGluR3 are cultured to near confluence in appropriate media.
-
Assay Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. This compound is then added at various concentrations, followed by stimulation with forskolin (B1673556) (to activate adenylyl cyclase) and an mGluR agonist (e.g., glutamate).
-
Incubation: The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The IC_50 value for this compound is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow
The characterization of a novel mGluR2/3 antagonist like this compound typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective mGluR2/3 antagonist with a compelling preclinical profile for the treatment of depression and anxiety. The data presented in this guide highlight its clear mechanism of action and robust efficacy in various animal models. Further research, particularly focusing on improving its pharmacokinetic properties and clinical evaluation, is warranted to fully establish its therapeutic potential.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MGS-0039 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like activity of this compound, a selective group II mGlu receptor antagonist, is serotonin- and GABA-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like activity of this compound, a potent group II metabotropic glutamate receptor antagonist, in a marble-burying behavior test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of this compound (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MGS0039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0039, chemically known as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Preclinical studies have demonstrated its potential as a novel therapeutic agent for psychiatric disorders, exhibiting antidepressant and anxiolytic-like effects in various animal models. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction
Abnormalities in glutamatergic neurotransmission have been increasingly implicated in the pathophysiology of major depressive disorder and anxiety disorders. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. Consequently, antagonism of these receptors is hypothesized to increase synaptic glutamate levels and modulate downstream signaling pathways, offering a novel mechanistic approach to antidepressant therapy. This compound was developed as a potent and selective antagonist to probe the therapeutic potential of this target.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the bicyclo[3.1.0]hexane core and subsequent functional group manipulations. The following is a generalized protocol based on published patent literature.
Experimental Protocol: Synthesis of this compound
-
Esterification: (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is suspended in an appropriate alcohol (e.g., ethanol).
-
Acid-catalyzed Reaction: Thionyl chloride is added to the suspension at room temperature under a nitrogen atmosphere.
-
Heating: The reaction mixture is heated (e.g., to 50°C) for a specified period (e.g., 1 hour) to drive the esterification.
-
Purification: The reaction mixture is filtered to remove any solid impurities. The filtrate is then concentrated under reduced pressure.
-
Crystallization: An anti-solvent (e.g., isopropyl ether) is added to the resulting residue, and the mixture is stirred to induce crystallization.
-
Isolation: The solid product, the corresponding ester of this compound, is collected by filtration and washed with the anti-solvent.
-
Hydrolysis (if necessary for the final di-acid form): The ester is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran) and water.
-
Base Addition: An aqueous solution of a base, such as lithium hydroxide (B78521) hydrate, is added to the ester solution.
-
Reaction Monitoring: The reaction is stirred (e.g., on ice) for a period (e.g., 2 hours) until the hydrolysis is complete.
-
Neutralization and Purification: The reaction is neutralized with an acid (e.g., 1N hydrochloric acid) and then purified, for example, by ion-exchange chromatography, to yield the final this compound product.
Pharmacological Characterization
The pharmacological activity of this compound has been extensively characterized through in vitro binding and functional assays.
Receptor Binding Affinity
This compound demonstrates high affinity for both mGluR2 and mGluR3 subtypes.
| Receptor | Ki (nM) |
| mGluR2 | 2.2[1] |
| mGluR3 | 4.5[1] |
Functional Antagonist Activity
This compound acts as a competitive antagonist at mGluR2 and mGluR3, inhibiting the effects of glutamate. This has been demonstrated in cyclic AMP (cAMP) formation assays and [35S]GTPγS binding assays.
| Assay | Cell Line | IC50 (nM) |
| cAMP Formation (mGluR2) | CHO cells expressing mGluR2 | 20[1] |
| cAMP Formation (mGluR3) | CHO cells expressing mGluR3 | 24[1] |
Experimental Protocol: cAMP Formation Assay
-
Cell Culture: CHO cells stably expressing either mGluR2 or mGluR3 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Cells are then stimulated with a fixed concentration of a mGluR2/3 agonist (e.g., glutamate or LY379268) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (e.g., IBMX).
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced response, is calculated.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Cell membranes are prepared from CHO cells expressing mGluR2.
-
Assay Buffer: An assay buffer is prepared containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, the assay buffer, cell membranes, and varying concentrations of this compound are added.
-
Agonist Addition: A fixed concentration of glutamate is added to stimulate the receptor. For non-specific binding control wells, unlabeled GTPγS is added.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The pA2 value is calculated to determine the antagonist's potency.
Preclinical Efficacy
This compound has demonstrated antidepressant-like and anxiolytic-like effects in several rodent behavioral models.
Antidepressant-like Activity
The antidepressant potential of this compound has been evaluated in the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in immobility time is indicative of an antidepressant-like effect.
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Outcome |
| Forced Swim Test | Rat | 0.3 - 3 | Dose-dependent decrease in immobility time[1] |
| Tail Suspension Test | Mouse | 0.3 - 3 | Dose-dependent decrease in immobility time[1] |
Experimental Protocol: Forced Swim Test (Rat)
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm.
-
Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration (Day 2): this compound or vehicle is administered intraperitoneally (i.p.).
-
Test Session (Day 2): Approximately 60 minutes after injection, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the 5-minute test.
Experimental Protocol: Tail Suspension Test (Mouse)
-
Apparatus: A suspension box or a similar apparatus that allows the mouse to hang freely by its tail.
-
Suspension: The mouse is suspended by its tail using adhesive tape, approximately 1 cm from the tip of the tail.
-
Test Duration: The test is typically conducted for 6 minutes.
-
Behavioral Scoring: The total time the mouse remains immobile is recorded, usually during the last 4 minutes of the test.
Anxiolytic-like Activity
The anxiolytic potential of this compound has been assessed in the Conditioned Fear Stress (CFS) model. A reduction in freezing behavior indicates an anxiolytic-like effect.
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Outcome |
| Conditioned Fear Stress | Rat | 2 | Significantly attenuated freezing behavior[2] |
Experimental Protocol: Conditioned Fear Stress (Rat)
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.
-
Conditioning (Day 1): Rats are placed in the chamber and exposed to an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild foot shock). This pairing is repeated several times.
-
Drug Administration (Day 2): this compound or vehicle is administered.
-
Test Session (Day 2): The rats are returned to the conditioning chamber and presented with the CS alone (without the US).
-
Behavioral Scoring: The duration of freezing behavior (complete lack of movement except for respiration) in response to the CS is recorded as a measure of conditioned fear.
Mechanism of Action: Signaling Pathways
The antidepressant-like effects of this compound are believed to be mediated through the modulation of downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway.
Pharmacokinetics and Prodrug Development
This compound exhibits low oral bioavailability. To address this, a prodrug strategy was employed, leading to the development of MGS0210 (also known as BCI-838), an n-heptyl ester prodrug of this compound.
| Compound | Species | Oral Bioavailability (%) |
| This compound | Rat | 10.9 |
| This compound | Monkey | 12.6 |
| MGS0210 (as this compound) | Monkey | 38.6 |
Conclusion
This compound is a potent and selective antagonist of mGluR2/3 with demonstrated antidepressant and anxiolytic-like properties in preclinical models. Its mechanism of action involves the enhancement of glutamatergic transmission and subsequent activation of the BDNF-TrkB signaling pathway. While the low oral bioavailability of this compound presents a challenge for clinical development, the successful implementation of a prodrug approach with MGS0210 highlights a viable strategy to overcome this limitation. Further research is warranted to fully elucidate the therapeutic potential of targeting Group II mGluRs with compounds like this compound for the treatment of mood and anxiety disorders.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of MGS0039: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological properties of MGS0039, a potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on its mechanism of action, binding affinity, and in vivo and in vitro efficacy, supported by detailed experimental protocols and visual representations of its molecular interactions and experimental designs.
Core Pharmacological Attributes
This compound, chemically identified as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, distinguishes itself as a highly selective and potent competitive antagonist of group II mGluRs.[1] Its pharmacological activity is characterized by a high affinity for both mGluR2 and mGluR3 subtypes.[1] This targeted action has been shown to produce antidepressant and anxiolytic-like effects in various preclinical models, suggesting its therapeutic potential in treating psychiatric disorders.[1][2]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data that define the in vitro pharmacological profile of this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) |
| mGluR2 | 2.2 |
| mGluR3 | 4.5 |
Ki represents the inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors.[1]
Table 2: Functional Antagonist Activity
| Assay | Cell Line | Target | IC50 (nM) |
| Forskolin-evoked cAMP formation | CHO | mGluR2 | 20 |
| Forskolin-evoked cAMP formation | CHO | mGluR3 | 24 |
IC50 is the half maximal inhibitory concentration, representing the concentration of this compound that inhibits the glutamate-induced response by 50%.[1]
Table 3: GTPγS Binding Assay
| Target | pA2 |
| mGluR2 | 8.2 |
The pA2 value is a measure of the potency of a competitive antagonist.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the activation of group II mGluRs by glutamate.[1] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this signaling cascade.
The antidepressant-like effects of this compound are believed to be mediated through a complex downstream signaling pathway. Evidence suggests that the blockade of group II mGluRs by this compound leads to an increase in glutamate transmission, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] This activation is a critical step, as the antidepressant-like effects of this compound are prevented by the AMPA receptor antagonist NBQX.[3]
The activation of AMPA receptors is thought to trigger the release of brain-derived neurotrophic factor (BDNF).[5] BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[5] This signaling is associated with synaptogenesis and neurogenesis, processes implicated in the therapeutic effects of antidepressants.[3][5][6] Notably, the mechanism of action of this compound appears to be independent of the serotonergic system.[3][4]
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.
Materials:
-
Membranes from CHO cells stably expressing rat mGluR2 or mGluR3.
-
[3H]LY341495 as the radioligand.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with varying concentrations of this compound and a fixed concentration of [3H]LY341495 in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value obtained from the competition binding curve.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation
Objective: To assess the functional antagonist activity of this compound at mGluR2 and mGluR3.
Materials:
-
CHO cells stably expressing mGluR2 or mGluR3.
-
Glutamate as the agonist.
-
Forskolin to stimulate adenylyl cyclase.
-
This compound at various concentrations.
-
cAMP assay kit.
Procedure:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a combination of glutamate and forskolin.
-
Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Plot the concentration-response curve for this compound's inhibition of the glutamate effect and determine the IC50 value.
In Vivo Preclinical Evidence
This compound has demonstrated significant antidepressant-like effects in established rodent models of depression. In the rat forced swim test and the mouse tail suspension test, intraperitoneal administration of this compound (0.3-3 mg/kg) produced dose-dependent reductions in immobility time, an indicator of antidepressant activity.[1] Furthermore, in the learned helplessness paradigm in rats, a 7-day treatment with this compound (10 mg/kg, i.p.) significantly reduced the number of escape failures.[2]
Anxiolytic-like properties have also been observed. In the conditioned fear stress model in rats, this compound (2 mg/kg) significantly attenuated freezing behavior.[2] However, it did not show significant effects in the rat social interaction test or the elevated plus-maze at the tested doses.[1]
Pharmacokinetics and Bioavailability
This compound itself has low oral bioavailability (10.9% in rats) due to poor absorption.[7] To address this, ester prodrugs have been developed. For instance, the n-heptyl ester prodrug, MGS0210, demonstrated significantly improved oral bioavailability in rats (40-70%) and cynomolgus monkeys.[7] A Phase I clinical trial of a prodrug of this compound (BCI-838, also known as MGS0210) has been completed, though further clinical development for depression has not been pursued.
Conclusion
This compound is a potent and selective group II mGluR antagonist with a well-defined in vitro pharmacological profile. Its mechanism of action, involving the modulation of the glutamatergic system and downstream activation of AMPA receptors and BDNF-mTORC1 signaling, provides a strong rationale for its observed antidepressant and anxiolytic-like effects in preclinical models. While the parent compound has limitations in oral bioavailability, the development of prodrugs has shown promise in overcoming this hurdle. The comprehensive data presented in this guide underscore the potential of targeting group II mGluRs as a novel therapeutic strategy for psychiatric disorders.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gpsych.bmj.com [gpsych.bmj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of this compound (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0039 and Its Impact on Glutamate Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MGS0039, a potent and selective antagonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). We will explore its effects on glutamate transmission, detailing its pharmacological profile, the experimental methodologies used to characterize it, and the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.
Core Pharmacology: Quantitative Data Summary
This compound exhibits high affinity and competitive antagonism at mGluR2 and mGluR3. The following tables summarize the key quantitative data from in vitro pharmacological assays.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| mGluR2 | 2.2 nM | [1] |
| mGluR3 | 4.5 nM | [1] |
| Assay Type | Cell Line | This compound Potency | Reference |
| Forskolin-Evoked cAMP Formation (mGluR2) | CHO cells | IC50 = 20 nM | [1][2] |
| Forskolin-Evoked cAMP Formation (mGluR3) | CHO cells | IC50 = 24 nM | [1][2] |
| [35S]GTPγS Binding (mGluR2) | CHO cells | pA2 = 8.2 | [1][2] |
Mechanism of Action: Signaling Pathways
This compound, by blocking the inhibitory function of presynaptic mGluR2/3, leads to an increase in glutamate release. This surge in synaptic glutamate subsequently activates postsynaptic AMPA receptors, initiating a cascade of intracellular signaling events. A critical consequence of this pathway is the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB. This, in turn, engages the mTORC1 signaling pathway, which is crucial for synaptogenesis and has been implicated in the antidepressant-like effects of this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the effects of this compound.
In Vitro Assays
1. mGluR2/3 Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.
-
Materials:
-
Membrane preparations from CHO cells stably expressing human mGluR2 or mGluR3.
-
Radioligand: [³H]-LY341495 or a similar mGluR2/3 antagonist radioligand.
-
This compound solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes (10-20 µg protein) with various concentrations of this compound and a fixed concentration of the radioligand in the assay buffer.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Forskolin-Stimulated cAMP Accumulation Assay
-
Objective: To assess the functional antagonist activity of this compound at mGluR2 and mGluR3.
-
Materials:
-
CHO cells stably expressing human mGluR2 or mGluR3.
-
This compound solutions of varying concentrations.
-
Glutamate.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of this compound and a phosphodiesterase inhibitor for 30 minutes.[4]
-
Add a fixed concentration of glutamate and forskolin to stimulate adenylyl cyclase.[5]
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
3. [³⁵S]GTPγS Binding Assay
-
Objective: To confirm the antagonist properties of this compound by measuring G-protein activation.
-
Materials:
-
Membrane preparations from CHO cells expressing mGluR2.
-
This compound solutions of varying concentrations.
-
Glutamate.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
-
Procedure:
-
Pre-incubate the cell membranes with this compound and GDP on ice.
-
Add a fixed concentration of glutamate.
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate at 30°C for 30-60 minutes.[6]
-
Terminate the reaction by rapid filtration or by adding SPA beads.
-
Measure the amount of bound [³⁵S]GTPγS.
-
The antagonist effect is observed as a rightward shift in the glutamate dose-response curve. The pA2 value is calculated from a Schild plot.[1][2]
-
In Vivo Behavioral Assays
1. Rat Forced Swim Test
-
Objective: To assess the antidepressant-like effects of this compound.
-
Apparatus: A cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[7][8]
-
Procedure:
-
Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes. This induces a stable baseline of immobility.[8][9]
-
Remove the rats, dry them, and return them to their home cages.
-
Drug Administration: Administer this compound (0.3-3 mg/kg, i.p.) or vehicle at 24 hours, 5 hours, and 1 hour before the test session.
-
Test session (Day 2): Place the rats back into the cylinders for a 5-minute session.[10]
-
Record the duration of immobility (floating without struggling).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
2. Mouse Tail Suspension Test
-
Objective: To evaluate the antidepressant-like properties of this compound in mice.
-
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
Drug Administration: Administer this compound (0.3-3 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.[11][12]
-
Record the total duration of immobility during the 6-minute test.
-
A reduction in immobility is interpreted as an antidepressant-like effect.
-
3. Rat Conditioned Fear Stress (CFS) Model
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.
-
Procedure:
-
Conditioning (Day 1): Place the rat in the chamber and present a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing several times.[15][16]
-
Drug Administration: Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle before the test session on Day 2.[17]
-
Testing (Day 2): Place the rat back into the conditioning chamber and present the CS alone (without the US).
-
Measure the duration of freezing behavior, a fear response.
-
A reduction in freezing time indicates an anxiolytic-like effect.[17]
-
In Vivo Neurochemical and Molecular Assays
1. In Vivo Microdialysis
-
Objective: To measure extracellular levels of glutamate and serotonin (B10506) in specific brain regions following this compound administration.
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex).
-
Allow the animal to recover.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[18]
-
Collect dialysate samples at regular intervals to establish a baseline.
-
Administer this compound and continue collecting dialysate samples.
-
Analyze the samples for glutamate and serotonin concentrations using high-performance liquid chromatography (HPLC).[18][19]
-
2. Western Blot Analysis
-
Objective: To quantify the expression levels of key proteins in the downstream signaling pathway of this compound (e.g., BDNF, p-TrkB, GluA1, PSD-95).
-
Procedure:
-
Administer this compound or vehicle to animals.
-
At a specific time point post-administration, sacrifice the animals and dissect the brain regions of interest.
-
Homogenize the tissue in an appropriate lysis buffer, potentially using an acid-extraction for BDNF.[20]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for BDNF, phospho-TrkB, GluA1, and PSD-95.[21][22]
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using chemiluminescence and quantify the band intensities.
-
Conclusion
This compound is a well-characterized, potent, and selective mGluR2/3 antagonist with demonstrated antidepressant and anxiolytic-like properties in preclinical models. Its mechanism of action involves the enhancement of glutamate transmission, leading to the activation of postsynaptic AMPA receptors and subsequent engagement of the BDNF-mTORC1 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other modulators of glutamatergic neurotransmission. This comprehensive understanding is vital for the development of novel therapeutics for mood and anxiety disorders.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. stemcell.com [stemcell.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using the conditioned fear stress (CFS) animal model to understand the neurobiological mechanisms and pharmacological treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosensis.com [biosensis.com]
- 21. Impairment of TrkB-PSD-95 Signaling in Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impairment of TrkB-PSD-95 Signaling in Angelman Syndrome | PLOS Biology [journals.plos.org]
MGS0039: A Novel Group II mGluR Antagonist with Antidepressant Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the antidepressant properties of MGS0039, a potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). The document details its pharmacological profile, mechanism of action, and efficacy in various animal models of depression, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Introduction
Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available treatments, which primarily target monoaminergic systems. This has spurred research into novel therapeutic targets, with the glutamatergic system emerging as a promising avenue.[1] this compound, chemically known as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3) that has demonstrated rapid and sustained antidepressant-like effects in preclinical studies.[2][3][4] This guide synthesizes the key findings on this compound, offering a technical resource for the scientific community.
Pharmacological Profile
This compound exhibits high affinity and selectivity for mGluR2 and mGluR3, acting as a competitive antagonist.[2] Its pharmacological activity has been characterized through various in vitro assays, demonstrating its potency in blocking glutamate-induced signaling.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Receptor/Assay | Value | Reference |
| Binding Affinity (Ki) | mGluR2 | 2.2 nM | [2] |
| mGluR3 | 4.5 nM | [2] | |
| Functional Antagonism (IC50) | cAMP formation (mGluR2) | 20 nM | [2] |
| cAMP formation (mGluR3) | 24 nM | [2] | |
| Functional Antagonism (pA2) | [35S]GTPγS binding (mGluR2) | 8.2 | [2] |
Mechanism of Action
The antidepressant-like effects of this compound are believed to be mediated through the modulation of glutamatergic neurotransmission.[5] Unlike traditional antidepressants, its mechanism does not appear to be directly dependent on the serotonergic system.[5][6]
Glutamatergic System Modulation
Antagonism of presynaptic mGluR2/3 by this compound is thought to increase glutamate release, leading to the activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] This AMPA receptor activation is a crucial step in the therapeutic cascade, similar to the proposed mechanism of other rapid-acting antidepressants like ketamine.[5][7]
Downstream Signaling Pathways
The activation of AMPA receptors initiates downstream signaling cascades that promote neuroplasticity and synaptogenesis. Key pathways implicated in the action of this compound include the brain-derived neurotrophic factor (BDNF)-tyrosine kinase receptor B (TrkB) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways.[7][8][9] A single dose of this compound has been shown to attenuate the reduction of BDNF, the phospho-TrkB/TrkB ratio, GluA1, and postsynaptic density protein 95 (PSD-95) in the prefrontal cortex and hippocampus of stressed mice.[8]
Proposed signaling pathway of this compound.
Preclinical Efficacy
This compound has demonstrated antidepressant-like and anxiolytic effects in a variety of rodent behavioral models.[2][10] Notably, it has shown efficacy in models where traditional antidepressants are less effective.[7]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Behavioral Model | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |
| Forced Swim Test | Rat | 0.3 - 3 | Dose-dependent decrease in immobility | [2] |
| Tail Suspension Test | Mouse | 0.3 - 3 | Dose-dependent decrease in immobility | [2] |
| Learned Helplessness | Rat | 10 (7 days) | Significant reduction in escape failures | [10] |
| Conditioned Fear Stress | Rat | 2 | Attenuated freezing behavior | [10] |
| Social Defeat Stress | Mouse | 1 | Rapid and sustained antidepressant effect | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the antidepressant properties of this compound.
In Vitro Assays
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.
-
Methodology: Membranes from CHO cells stably expressing human mGluR2 or mGluR3 are incubated with a radioligand (e.g., [3H]LY341495) and varying concentrations of this compound. Non-specific binding is determined in the presence of excess unlabeled glutamate. The radioactivity is measured by liquid scintillation counting, and Ki values are calculated using the Cheng-Prusoff equation.
-
-
cAMP Formation Assay:
-
Objective: To assess the functional antagonist activity of this compound.
-
Methodology: CHO cells expressing mGluR2 or mGluR3 are pre-incubated with this compound. Forskolin is used to stimulate cAMP production, which is then inhibited by the addition of glutamate. The ability of this compound to block this glutamate-induced inhibition is measured. cAMP levels are quantified using a suitable assay kit, and IC50 values are determined.[2]
-
-
[35S]GTPγS Binding Assay:
-
Objective: To confirm the antagonist properties of this compound at G-protein coupled receptors.
-
Methodology: Cell membranes expressing mGluR2 are incubated with GDP, [35S]GTPγS, and varying concentrations of glutamate in the presence or absence of this compound. The binding of [35S]GTPγS to G-proteins upon receptor activation is measured. A rightward shift in the glutamate dose-response curve in the presence of this compound indicates competitive antagonism.[2]
-
In Vivo Behavioral Models
-
Forced Swim Test (FST):
-
Objective: To assess antidepressant-like activity by measuring behavioral despair.
-
Methodology: Rats or mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the test period. A reduction in immobility time is indicative of an antidepressant effect. This compound is administered intraperitoneally (i.p.) at specified doses prior to the test.[2]
-
-
Tail Suspension Test (TST):
-
Objective: Another model to evaluate antidepressant potential based on immobility.
-
Methodology: Mice are suspended by their tails, and the duration of immobility is measured. A decrease in the immobility period suggests an antidepressant-like effect. This compound is administered i.p. prior to the test.[2]
-
-
Learned Helplessness (LH):
-
Objective: A model of depression based on the animal's response to uncontrollable stress.
-
Methodology: Rats are subjected to a series of inescapable foot shocks. Subsequently, they are placed in a shuttle box where they can escape a shock by moving to the other side. The number of failures to escape is recorded. A reduction in escape failures following drug administration indicates an antidepressant effect.[10]
-
A representative workflow for the Forced Swim Test.
Summary and Future Directions
This compound is a potent and selective group II mGluR antagonist with a compelling preclinical profile as a rapid-acting antidepressant. Its mechanism of action, centered on the modulation of the glutamatergic system and the promotion of neuroplasticity, represents a significant departure from traditional monoaminergic antidepressants. The consistent efficacy of this compound across multiple, mechanistically distinct animal models of depression and anxiety underscores its therapeutic potential.[2][3][10]
Further research is warranted to fully elucidate the long-term effects and safety profile of this compound. Clinical trials will be essential to determine if the promising preclinical findings translate into therapeutic efficacy for patients with major depressive disorder. The development of mGluR2/3 antagonists like this compound holds the promise of a new generation of faster and more effective treatments for depression.[7][11]
References
- 1. Glutamate and depression: clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. MGS-0039 - Wikipedia [en.wikipedia.org]
- 5. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gpsych.bmj.com [gpsych.bmj.com]
- 8. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MGS-0039 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
MGS0039: A Preclinical Exploration of a Novel Anxiolytic Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MGS0039, a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3), has emerged from preclinical studies as a promising candidate for anxiolytic therapy. This technical guide synthesizes the existing preclinical data on this compound, providing a comprehensive overview of its mechanism of action, efficacy in animal models of anxiety, and the associated signaling pathways. While clinical trial data for this compound in anxiety is not publicly available, the robust preclinical evidence warrants further investigation into its therapeutic potential. This document aims to provide researchers, scientists, and drug development professionals with a detailed foundation for understanding the core scientific principles and experimental basis supporting this compound as a potential anxiolytic agent.
Introduction
Anxiety disorders are among the most prevalent psychiatric illnesses, and there is a significant unmet need for novel therapeutics with improved efficacy and tolerability. The glutamatergic system has been increasingly recognized as a key player in the pathophysiology of anxiety.[1] this compound, by targeting mGluR2/3 which act as autoreceptors to inhibit glutamate release, presents a rational approach to modulating glutamatergic neurotransmission for anxiolytic effects.[2][3] This guide delves into the preclinical data that underpins the potential of this compound in anxiolytic therapy.
Mechanism of Action
This compound is a selective antagonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[2] These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, and their activation typically leads to a reduction in cyclic AMP (cAMP) levels and subsequent downstream signaling.[4] By antagonizing these receptors, this compound is hypothesized to disinhibit presynaptic glutamate release, leading to a cascade of downstream effects that ultimately contribute to its anxiolytic-like properties.
The anxiolytic action of this compound is believed to be mediated through the modulation of several neurotransmitter systems and signaling pathways:
-
Glutamatergic System: As a primary mechanism, this compound blocks the inhibitory feedback loop on glutamate release, leading to increased glutamatergic transmission in specific brain regions.
-
Serotonergic System: Preclinical studies suggest that the anxiolytic-like effects of this compound are dependent on the serotonergic system.[4] The blockade of mGluR2/3 by this compound has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus and elevate extracellular serotonin (B10506) levels in the medial prefrontal cortex.[4]
-
GABAergic System: The anxiolytic effects of this compound also appear to involve the GABAergic system, as its effects can be attenuated by a benzodiazepine (B76468) receptor antagonist.[4]
-
BDNF-mTORC1 Signaling Pathway: Similar to other rapid-acting antidepressant and anxiolytic compounds, this compound has been shown to activate the brain-derived neurotrophic factor (BDNF) signaling pathway.[5][6] This pathway is crucial for neurogenesis and synaptic plasticity, processes that are often impaired in anxiety and mood disorders.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Proposed signaling pathway of this compound.
Preclinical Efficacy in Animal Models of Anxiety
This compound has demonstrated anxiolytic-like effects in a variety of rodent models of anxiety. The following tables summarize the key quantitative findings from these studies.
Table 1: Anxiolytic-like Effects of this compound in Rodent Models
| Animal Model | Species | This compound Dose (Route) | Key Findings | Reference |
| Conditioned Fear Stress | Rat | 2 mg/kg (i.p.) | Significantly attenuated freezing behavior. | [2] |
| Vogel Conflict Drinking Test | Rat | 1 and 2 mg/kg (i.p.) | Produced significant anxiolytic-like effects. | [4] |
| Marble-Burying Behavior | Mouse | Not specified | Inhibited marble-burying behavior. | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Conditioned Fear Stress (CFS) Model
-
Objective: To assess the effect of this compound on fear memory consolidation and expression.
-
Animals: Male Wistar rats.
-
Procedure:
-
Conditioning Phase: Rats are placed in a conditioning chamber and exposed to a neutral stimulus (e.g., a tone) paired with an aversive stimulus (e.g., a mild footshock).
-
Drug Administration: this compound (2 mg/kg) or vehicle is administered intraperitoneally (i.p.) before the fear expression test.[2]
-
Fear Expression Test: The following day, rats are returned to the conditioning chamber (contextual fear) or a novel chamber where the conditioned stimulus is presented (cued fear). Freezing behavior, a species-specific fear response, is measured.
-
-
Endpoint: Duration of freezing behavior.
Below is a diagram illustrating the experimental workflow for the Conditioned Fear Stress model.
Conditioned Fear Stress experimental workflow.
Vogel Conflict Drinking Test
-
Objective: To evaluate the anxiolytic potential of this compound in a conflict-based model.
-
Animals: Male Wistar rats.
-
Procedure:
-
Water Deprivation: Rats are deprived of water for 48 hours.
-
Drug Administration: this compound (1 and 2 mg/kg) or vehicle is administered i.p. prior to the test.[4]
-
Test Session: Rats are placed in a chamber with a drinking spout. After a certain number of licks, a mild electric shock is delivered through the spout. The number of shocks received during a fixed period is recorded. Anxiolytic drugs are expected to increase the number of shocks the animals are willing to tolerate to drink.
-
-
Endpoint: Number of shocks received.
Clinical Development Status and Future Directions
To date, there are no publicly available results from clinical trials investigating the efficacy and safety of this compound for the treatment of anxiety disorders in humans. The preclinical data, however, are compelling and suggest that this compound warrants further investigation.
While this compound itself has not been clinically evaluated for anxiety, other modulators of mGluR2/3 have been. For instance, the mGluR2/3 agonist LY354740 and its prodrug LY544344 showed some efficacy in treating Generalized Anxiety Disorder (GAD), though their development was halted due to preclinical toxicity findings.[8] These findings, while not directly applicable to an antagonist like this compound, highlight the therapeutic potential of targeting this receptor system for anxiety.
Future research should focus on:
-
Initiating Phase I clinical trials to establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.
-
Conducting Phase II trials to evaluate the efficacy of this compound in patients with specific anxiety disorders.
-
Further preclinical studies to elucidate the precise neural circuits and molecular mechanisms underlying the anxiolytic effects of this compound.
Conclusion
This compound represents a promising preclinical candidate for the treatment of anxiety disorders. Its novel mechanism of action as a selective mGluR2/3 antagonist offers a potential alternative to existing anxiolytic medications. The robust and consistent anxiolytic-like effects observed in various animal models, coupled with a growing understanding of its engagement with key neurochemical systems, provide a strong rationale for its advancement into clinical development. While the path to regulatory approval is long and requires rigorous clinical evaluation, the foundational science supporting this compound makes it a compound of significant interest for the future of anxiolytic therapy.
References
- 1. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like activity of this compound, a potent group II metabotropic glutamate receptor antagonist, in a marble-burying behavior test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on MGS0039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] Preclinical research has identified this compound as a promising candidate for the treatment of depression, exhibiting antidepressant-like effects in various animal models.[1][2] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its pharmacological profile, mechanism of action, and key experimental findings.
Pharmacological Profile
This compound, chemically known as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, demonstrates high affinity for both mGluR2 and mGluR3.[1] Its antagonist activity has been confirmed through various in vitro assays, where it effectively blocks glutamate-induced signaling.[1]
Quantitative Data Summary
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | mGluR2 | 2.2 nM | Radioligand Binding Assay | [1] |
| mGluR3 | 4.5 nM | Radioligand Binding Assay | [1] | |
| Functional Potency (IC50) | mGluR2 | 20 nM | cAMP Formation Assay | [1] |
| mGluR3 | 24 nM | cAMP Formation Assay | [1] | |
| Functional Antagonism (pA2) | mGluR2 | 8.2 | [35S]GTPγS Binding Assay | [1] |
| Effective Dose (in vivo) | Antidepressant-like effects | 0.3-3 mg/kg (i.p.) | Rat Forced Swim Test & Mouse Tail Suspension Test | [1] |
| Anxiolytic-like effects | 2 mg/kg | Conditioned Fear Stress Model | [2] |
Mechanism of Action
This compound exerts its therapeutic effects by antagonizing mGluR2/3, which are presynaptic autoreceptors that negatively regulate glutamate release. By blocking these receptors, this compound increases synaptic glutamate levels. This enhancement of glutamatergic transmission is thought to be a key mechanism underlying its antidepressant and anxiolytic properties.[3]
The antidepressant-like action of this compound appears to be independent of the serotonergic system, a common target for traditional antidepressants.[4] Instead, its effects are critically dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] This suggests a mechanism of action more aligned with rapid-acting antidepressants like ketamine.[6] Downstream of AMPA receptor activation, the signaling cascade involves the activation of brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways, which are crucial for neurogenesis and synaptic plasticity.[7][8][9]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Key Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used in the early-stage evaluation of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human mGluR2 or mGluR3 are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: The binding assay is performed in a 96-well plate with a final volume of 250 µL. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]LY341495), and varying concentrations of this compound.
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.[10][11]
cAMP Formation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) formation.
Protocol:
-
Cell Culture: CHO cells stably expressing mGluR2 or mGluR3 are cultured to an appropriate density.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. This compound at various concentrations is then added, followed by a fixed concentration of an agonist (e.g., glutamate) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration-response curve for this compound's inhibition of the agonist effect is plotted to determine the IC50 value.[12][13]
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target receptor are prepared.
-
Assay Conditions: The assay is conducted in a 96-well plate containing the cell membranes, GDP, varying concentrations of an agonist (e.g., glutamate), and a fixed concentration of this compound.
-
Initiation and Incubation: The reaction is initiated by the addition of [35S]GTPγS and incubated for 60 minutes at 30°C.
-
Termination and Filtration: The assay is terminated by rapid filtration through a filter plate, and the filters are washed with ice-cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.
-
Data Analysis: The ability of this compound to shift the agonist concentration-response curve to the right is used to calculate the pA2 value, a measure of antagonist potency.[14][15][16]
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Procedure: Mice or rats are individually placed in the cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is recorded.
-
Drug Administration: this compound or a vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the test.
-
Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[3][6][17]
Experimental Workflow Diagram
Caption: A simplified workflow for the early-stage evaluation of this compound.
Conclusion
The early-stage research on this compound provides a strong preclinical rationale for its development as a novel antidepressant. Its potent and selective antagonism of mGluR2/3, coupled with a distinct glutamatergic mechanism of action involving AMPA receptor activation, positions it as a promising candidate, potentially offering a rapid onset of action similar to other glutamatergic modulators. The comprehensive in vitro and in vivo characterization detailed in this guide highlights the key findings and methodologies that have established the foundation for further clinical investigation of this compound and related compounds.
References
- 1. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. [PDF] A standardized protocol for repeated social defeat stress in mice | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. brieflands.com [brieflands.com]
- 12. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. lasa.co.uk [lasa.co.uk]
MGS0039: An In-Depth Analysis of Cellular Targets Beyond mGluR2/3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039, known chemically as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective competitive antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] Its high affinity for these receptors has positioned it as a valuable tool in neuroscience research, particularly in studies related to depression and anxiety.[2][3] This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond its primary targets, mGluR2 and mGluR3, by summarizing the available quantitative data, detailing experimental methodologies, and visualizing key concepts.
The body of evidence strongly suggests that this compound is a highly selective ligand for mGluR2/3. Seminal research indicates that this compound exhibits negligible effects on other mGluR subtypes and various other receptors and transporters that were part of a screening panel.[1][4] While the full extent of this broader screening is not detailed in publicly available literature, the data on its activity across the glutamate receptor family underscores its specificity.
Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized by its binding affinity and functional antagonism at various glutamate receptor subtypes. The following tables summarize the quantitative data from key studies.
Table 1: Binding Affinity of this compound at Metabotropic Glutamate Receptors (mGluRs)
| Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |
| mGluR2 | 2.2 | Human | [3H]LY341495 Competition Binding | Chaki et al., 2004[1] |
| mGluR3 | 4.5 | Human | [3H]LY341495 Competition Binding | Chaki et al., 2004[1] |
| mGluR1a | >100,000 | Rat | [3H]Glutamate Competition Binding | Chaki et al., 2004 |
| mGluR5a | >100,000 | Rat | [3H]Quisqualate Competition Binding | Chaki et al., 2004 |
| mGluR7 | 7,400 | Rat | [3H]LY341495 Competition Binding | Chaki et al., 2004 |
| mGluR8 | >100,000 | Rat | [3H]LY341495 Competition Binding | Chaki et al., 2004 |
Table 2: Functional Antagonist Activity of this compound at Metabotropic Glutamate Receptors (mGluRs)
| Receptor Subtype | IC50 (nM) | Assay Type | Reference |
| mGluR2 | 20 | Forskolin-stimulated cAMP formation | Chaki et al., 2004[1] |
| mGluR3 | 24 | Forskolin-stimulated cAMP formation | Chaki et al., 2004[1] |
| mGluR4 | >100,000 | Forskolin-stimulated cAMP formation | Chaki et al., 2004 |
| mGluR6 | >100,000 | Forskolin-stimulated cAMP formation | Chaki et al., 2004 |
Table 3: Activity of this compound at Ionotropic Glutamate Receptors (iGluRs)
| Receptor Subtype | IC50 (µM) | Assay Type | Reference |
| NMDA | >100 | [3H]MDL105,519 Competition Binding | Chaki et al., 2004 |
| AMPA | >100 | [3H]AMPA Competition Binding | Chaki et al., 2004 |
| Kainate | >100 | [3H]Kainate Competition Binding | Chaki et al., 2004 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above, based on the descriptions provided in Chaki et al., 2004.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various mGluR and iGluR subtypes.
-
General Protocol:
-
Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 or mGluR3 subtypes, or from rat brain tissue for other receptor subtypes.
-
Incubation: Membranes were incubated with a specific radioligand (e.g., [3H]LY341495 for mGluR2/3/7/8, [3H]glutamate for mGluR1a, [3H]quisqualate for mGluR5a, [3H]MDL105,519 for NMDA, [3H]AMPA for AMPA, and [3H]kainate for kainate receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Functional Assay: Forskolin-Stimulated cAMP Formation
-
Objective: To determine the functional antagonist activity (IC50) of this compound at mGluR subtypes negatively coupled to adenylyl cyclase.
-
Protocol:
-
Cell Culture: CHO cells stably expressing the respective mGluR subtype were cultured to near confluency.
-
Incubation: Cells were pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells were then stimulated with an agonist (e.g., glutamate) in the presence of forskolin (B1673556) to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels were measured using a commercially available enzyme immunoassay kit.
-
Data Analysis: The IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP formation, was calculated.
-
Visualizations
Signaling Pathway of Group II mGluRs and this compound Action
Caption: this compound blocks glutamate activation of mGluR2/3.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity.
Selectivity Profile of this compound
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
MGS0039: A Technical Guide on its Impact on Dopamine and Serotonin Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0039, a potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3), has demonstrated significant potential in preclinical studies as a rapid-acting antidepressant and anxiolytic agent. A substantial body of evidence suggests that its therapeutic effects are, at least in part, mediated by its modulation of key neurotransmitter systems, notably dopamine (B1211576) and serotonin (B10506). This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the release of these critical monoamines. It consolidates available quantitative data, details the experimental protocols used to obtain this data, and visualizes the underlying neurobiological mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to this compound
This compound, chemically known as (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a highly selective and potent competitive antagonist of group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1] These receptors are predominantly located presynaptically and function as autoreceptors to inhibit the release of glutamate.[2] By blocking these receptors, this compound effectively disinhibits glutamatergic neurons, leading to an increase in glutamate transmission in various brain regions. This primary mechanism is believed to trigger a cascade of downstream effects, including the modulation of dopaminergic and serotonergic systems, which are central to mood regulation and cognitive function. Preclinical studies have consistently demonstrated the antidepressant-like and anxiolytic-like effects of this compound in various animal models.[1][3]
Impact on Dopamine Release
Emerging evidence strongly indicates that this compound enhances dopamine release, particularly in brain regions associated with reward and motivation, such as the nucleus accumbens. This effect is thought to contribute significantly to its antidepressant-like properties.
Quantitative Data on Dopamine Release
The following table summarizes the key findings from preclinical studies investigating the effect of this compound on dopamine levels.
| Brain Region | Species | This compound Dose/Concentration | Method | Key Findings | Reference |
| Nucleus Accumbens Shell | Rat | 1 mg/kg, i.p. | In Vivo Microdialysis | Significant increase in extracellular dopamine levels. | Karasawa et al., 2006 |
Note: While the Karasawa et al. (2006) study is pivotal, obtaining the full quantitative percentage increase without the full text is challenging. The abstract confirms a significant increase.
Proposed Mechanism of Action
The increase in dopamine release orchestrated by this compound is believed to be an indirect effect stemming from its primary action on glutamate receptors. The proposed signaling pathway is as follows:
-
mGluR2/3 Blockade: this compound antagonizes presynaptic mGluR2/3 on glutamatergic terminals.
-
Increased Glutamate Release: This blockade disinhibits the glutamatergic neuron, leading to an increased release of glutamate into the synapse.
-
AMPA Receptor Activation: The elevated synaptic glutamate activates postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on neurons that modulate dopaminergic pathways.
-
Dopamine Release: This activation ultimately leads to an increased firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and subsequent dopamine release in terminal regions like the nucleus accumbens.
Impact on Serotonin Release
The effect of this compound on the serotonergic system is more extensively documented, with clear evidence of increased serotonin release in the medial prefrontal cortex (mPFC). This modulation of the serotonin pathway is a key component of its antidepressant-like activity.
Quantitative Data on Serotonin Release
The table below summarizes the quantitative findings regarding this compound's effect on serotonin levels.
| Brain Region | Species | This compound Dose/Concentration | Method | Key Findings | Reference |
| Medial Prefrontal Cortex | Rat | Not specified | In Vivo Microdialysis | Increased extracellular serotonin levels. | Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine (2019)[4] |
| Medial Prefrontal Cortex | Rat | Not specified | In Vivo Microdialysis | Increased firing rate of serotonergic neurons in the dorsal raphe nucleus. | Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine (2019)[4] |
Proposed Mechanism of Action
Similar to its effects on dopamine, this compound's influence on serotonin is indirect and initiated by its primary action on glutamate receptors. The proposed mechanism involves the following steps:
-
mGluR2/3 Blockade: this compound antagonizes presynaptic mGluR2/3 on glutamatergic terminals.
-
Increased Glutamate Release: This leads to an increase in synaptic glutamate.
-
AMPA Receptor Activation: The excess glutamate activates AMPA receptors on downstream neurons.
-
Activation of Serotonergic Neurons: This signaling cascade is thought to activate serotonergic neurons originating in the dorsal raphe nucleus (DRN) that project to the mPFC.
-
Serotonin Release: The increased firing of these neurons results in elevated extracellular serotonin levels in the mPFC.
Experimental Protocols
The primary technique used to quantify the extracellular levels of dopamine and serotonin in response to this compound administration is in vivo microdialysis . The following is a generalized protocol representative of the methodology employed in the cited research.
In Vivo Microdialysis Protocol
Objective: To measure extracellular dopamine and serotonin concentrations in a specific brain region of a freely moving rodent following systemic administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis guide cannula and probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy above the target brain region (e.g., nucleus accumbens or medial prefrontal cortex).
-
Slowly lower the guide cannula to the predetermined coordinates and secure it with dental cement.
-
Allow the animal to recover for a minimum of 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and begin perfusion with aCSF at a constant flow rate (typically 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals for the desired duration post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and serotonin content using an HPLC-ED system.
-
Quantify the concentrations based on standard curves.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Perform statistical analysis to determine the significance of any changes.
-
Conclusion
This compound robustly modulates the dopaminergic and serotonergic systems through its primary action as a group II mGluR antagonist. The available data indicates that this compound increases the extracellular levels of dopamine in the nucleus accumbens and serotonin in the medial prefrontal cortex. These effects are believed to be mediated by an initial increase in glutamate transmission and subsequent activation of AMPA receptors. The modulation of these key monoamine neurotransmitters likely underlies the potent antidepressant and anxiolytic effects of this compound observed in preclinical models. Further research, particularly studies providing more detailed dose-response data on dopamine release, will be invaluable in fully elucidating the therapeutic potential of this compound. This technical guide provides a foundational understanding for professionals engaged in the development of novel glutamatergic-based therapies for mood and anxiety disorders.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acupuncture inhibition of methamphetamine-induced behaviors, dopamine release and hyperthermia in the nucleus accumbens: mediation of group II mGluR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MGS0039: An In-Depth Technical Guide to Rodent Model Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of MGS0039, a selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3), in various rodent models. This compound has been investigated for its potential therapeutic utility in psychiatric disorders, primarily depression and anxiety. This document synthesizes available data on its efficacy, mechanism of action, pharmacokinetics, and safety in rodents, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Core Findings at a Glance
This compound demonstrates antidepressant-like and anxiolytic-like effects in multiple, well-established rodent behavioral paradigms. As a competitive antagonist of mGluR2 and mGluR3, its mechanism of action is centered on the modulation of glutamatergic neurotransmission. Preclinical pharmacokinetic studies have revealed low oral bioavailability, leading to the development of the prodrug MGS0210 (also known as BCI-838) to improve systemic exposure. While comprehensive safety and toxicology data in the public domain are limited, available information suggests a profile distinct from other glutamatergic modulators like ketamine.
Efficacy in Rodent Models of Depression and Anxiety
This compound has been evaluated in a battery of behavioral tests in rats and mice to assess its potential as an antidepressant and anxiolytic agent. The following tables summarize the key findings from these studies.
Table 1: Antidepressant-like Efficacy of this compound in Rodent Models
| Behavioral Model | Species | Dose (mg/kg, i.p.) | Key Finding | Citation |
| Forced Swim Test | Rat | 0.3 - 3 | Dose-dependent reduction in immobility time | [1] |
| Tail Suspension Test | Mouse | 0.3 - 3 | Dose-dependent reduction in immobility time | [1] |
| Learned Helplessness | Rat | 10 (7 days) | Significant reduction in escape failures | [2] |
| Social Defeat Stress | Mouse | 1 | Attenuated increased immobility time in TST and FST | [3] |
Table 2: Anxiolytic-like Efficacy of this compound in Rodent Models
| Behavioral Model | Species | Dose (mg/kg, i.p.) | Key Finding | Citation |
| Conditioned Fear Stress | Rat | 2 | Significantly attenuated freezing behavior | [2] |
| Marble-Burying Behavior | Mouse | N/A | Inhibited marble-burying behavior | [4] |
Mechanism of Action: Targeting Group II mGlu Receptors
This compound acts as a potent and selective competitive antagonist at mGluR2 and mGluR3. These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.
Signaling Pathway of mGluR2/3 and this compound Antagonism
The following diagram illustrates the canonical signaling pathway of group II mGluRs and the proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and comparison of studies.
Forced Swim Test (Rat)
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the test session.
-
On the test day, this compound or vehicle is administered intraperitoneally (i.p.) at the specified doses.
-
Following a 30-minute pre-treatment period, rats are placed in the swim cylinder for a 5-minute test session.
-
The duration of immobility (the time the rat remains floating with only movements necessary to keep its head above water) is recorded.
-
-
Data Analysis: The total immobility time is calculated and compared between treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (Mouse)
-
Apparatus: A suspension box that allows for the mouse to be hung by its tail, preventing it from touching any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by the taped tail from a hook or bar within the apparatus.
-
The total duration of the test is typically 6 minutes.
-
The duration of immobility (the time the mouse hangs passively without any movement) is recorded, often during the last 4 minutes of the test.
-
-
Data Analysis: The total immobility time is compared between this compound-treated and vehicle-treated groups. A reduction in immobility is interpreted as an antidepressant-like effect.[5]
Learned Helplessness (Rat)
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering escapable or inescapable foot shocks.
-
Procedure:
-
Induction Phase: Rats are exposed to a session of inescapable foot shocks (e.g., 0.8 mA, 15-second duration, random intervals) for a specified duration (e.g., 60 shocks over 1 hour). Control animals receive no shock or escapable shock.
-
Test Phase (24 hours later): All rats are placed in the shuttle box and subjected to escapable shocks. An active avoidance response (e.g., crossing to the other side of the box) terminates the shock.
-
The number of failures to escape the shock within a given time (e.g., 20 seconds) is recorded over a series of trials (e.g., 30 trials).
-
This compound or vehicle is administered daily for 7 days prior to the test phase.[2]
-
-
Data Analysis: The number of escape failures is compared between groups. A reduction in escape failures in the this compound group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.[2]
Conditioned Fear Stress (Rat)
-
Apparatus: A conditioning chamber and a separate testing chamber with distinct contextual cues.
-
Procedure:
-
Conditioning Phase: Rats are placed in the conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a foot shock.
-
Test Phase (24 hours later): Rats are placed in the testing chamber, and the CS is presented without the US.
-
Freezing behavior (complete immobility except for respiratory movements) in response to the CS is recorded and used as a measure of conditioned fear.
-
This compound or vehicle is administered prior to the test phase.[2]
-
-
Data Analysis: The duration of freezing is compared between the this compound and vehicle groups. A significant reduction in freezing time suggests an anxiolytic-like effect.[2]
Pharmacokinetics and the Development of a Prodrug
This compound exhibits low oral bioavailability in rats (10.9%) and monkeys (12.6%), which presents a challenge for its development as an oral therapeutic.[6] This is attributed to its hydrophilic nature and poor membrane permeability.
To address this limitation, a prodrug strategy was employed, leading to the development of MGS0210 (BCI-838), an n-heptyl ester of this compound.[6] This modification increases the lipophilicity of the molecule, enhancing its absorption from the gastrointestinal tract. Following absorption, MGS0210 is metabolized back to the active parent compound, this compound.
Table 3: Oral Bioavailability of this compound and its Prodrug MGS0210
| Compound | Species | Oral Bioavailability (%) | Citation |
| This compound | Rat | 10.9 | [6] |
| This compound | Monkey | 12.6 | [6] |
| MGS0210 | Rat | 40 - 70 | [6] |
| MGS0210 | Monkey | Improved bioavailability | [6] |
Experimental Workflow for Prodrug Development
Safety and Toxicology
Preclinical studies have suggested that mGluR2/3 antagonists like this compound may have a favorable safety profile compared to other glutamatergic modulators, such as ketamine.[7] Specifically, they are reported to be devoid of ketamine-like adverse effects, including psychotomimetic-like behavior, abuse potential, and neurotoxicity.[7] However, detailed public data from formal toxicology and safety pharmacology studies are limited. Standard safety assessments in rodents typically include evaluations of the central nervous system (CNS), cardiovascular, and respiratory systems.
Table 4: General Safety Pharmacology Endpoints in Rodents
| System | Key Parameters Evaluated |
| Central Nervous System | Irwin test or Functional Observational Battery (FOB): assesses behavioral and neurological changes, motor activity, coordination, and reflexes. |
| Cardiovascular System | Blood pressure, heart rate, and electrocardiogram (ECG) parameters. |
| Respiratory System | Respiratory rate, tidal volume, and minute volume. |
Further dedicated toxicology studies, including single-dose and repeat-dose toxicity studies in rodent and non-rodent species, would be necessary to fully characterize the safety profile of this compound and its prodrug MGS0210.
Conclusion
The preclinical data available for this compound in rodent models provide a strong rationale for its potential as a novel therapeutic for depression and anxiety. Its clear mechanism of action as an mGluR2/3 antagonist and its efficacy in multiple behavioral paradigms are promising. The successful development of the orally bioavailable prodrug MGS0210 addresses a key pharmaceutical hurdle. While the initial safety signals appear positive, a more comprehensive public dataset on its toxicology and safety pharmacology would be beneficial for a complete assessment of its therapeutic potential. This guide serves as a foundational resource for researchers and drug developers interested in the continued investigation of this compound and related compounds.
References
Understanding the chemical structure of MGS0039
An In-depth Technical Guide on the Chemical Structure and Activity of MGS0039
Introduction
This compound is a potent and selective antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3) that has been a subject of significant interest in neuroscientific research.[1][2] Its chemical name is (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[1][3][4] Due to its pharmacological profile, this compound exhibits antidepressant and anxiolytic-like effects in various animal models, making it a valuable tool for studying the role of the glutamatergic system in psychiatric disorders.[1][4][5] This guide provides a detailed overview of its chemical structure, quantitative pharmacological data, the experimental protocols used for its characterization, and its mechanism of action.
Chemical Structure and Identifiers
The unique structure of this compound, a bicyclo[3.1.0]hexane derivative, is central to its high affinity and selectivity for group II mGluRs. Key chemical identifiers and properties are summarized below.
| Identifier | Value |
| IUPAC Name | (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid[1][3] |
| Molecular Formula | C₁₅H₁₄Cl₂FNO₅[1][6] |
| Molar Mass | 359.18 g·mol⁻¹[1] |
| SMILES String | F[C@@]2(C(=O)O)[C@H]3--INVALID-LINK--(N)--INVALID-LINK--C[C@@H]23[1] |
| CAS Number | 569686-87-9[1] |
Quantitative Pharmacological Data
This compound acts as a competitive antagonist at mGluR2 and mGluR3.[3] Its potency has been quantified through various in vitro assays, demonstrating high affinity for these receptors.[3][7]
| Parameter | Receptor | Value | Assay Type |
| Ki | mGluR2 | 2.2 nM[3][7] | Radioligand Binding |
| Ki | mGluR3 | 4.5 nM[3][7] | Radioligand Binding |
| IC₅₀ | mGluR2 | 20 nM[3][7] | cAMP Formation Assay |
| IC₅₀ | mGluR3 | 24 nM[3][7] | cAMP Formation Assay |
| pA₂ | mGluR2 | 8.2[3] | [³⁵S]GTPγS Binding |
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its affinity and functional activity at target receptors.
Cyclic AMP (cAMP) Formation Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of Gi/o-coupled receptors like mGluR2/3.
-
Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR2 or mGluR3 are cultured under standard conditions.[7]
-
Assay Procedure : Cells are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treatment : The cells are exposed to forskolin (B1673556) (to stimulate adenylyl cyclase and thus cAMP production), glutamate (the agonist), and varying concentrations of this compound.
-
Measurement : The concentration of intracellular cAMP is determined using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The IC₅₀ value is calculated, representing the concentration of this compound that inhibits 50% of the glutamate-induced response.[3]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor. Antagonists are evaluated by their ability to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation : Membranes are prepared from CHO cells expressing the mGluR2.
-
Incubation : The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS, glutamate, and varying concentrations of this compound.
-
Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration.
-
Quantification : The amount of bound radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis : The data is used to generate dose-response curves. A rightward shift in the glutamate dose-response curve in the presence of this compound, without a change in the maximal response, indicates competitive antagonism. The pA₂ value is then calculated to quantify the antagonist's potency.[3]
References
- 1. MGS-0039 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols for M-G-S-0039 Administration to Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of MGS0039 to rodents for research purposes, particularly in the context of behavioral studies. This compound is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), demonstrating antidepressant-like and anxiolytic-like effects in various rodent models.[1][2]
Quantitative Data Summary
The following table summarizes the effective dosage ranges and administration routes for this compound in common rodent models as reported in the literature.
| Parameter | Details | References |
| Compound | This compound ((1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) | [1][2] |
| Molecular Target | Group II metabotropic glutamate receptors (mGluR2 and mGluR3) antagonist | [1] |
| Rodent Species | Mice (Inbred ICR, C57BL/6), Rats (Sprague-Dawley, Wistar) | [1][2][3][4] |
| Route of Administration | Intraperitoneal (i.p.) injection is the most commonly reported route. | [1][2][5] |
| Dosage Range (Mice) | 0.3 - 10 mg/kg | [1][3][6] |
| Dosage Range (Rats) | 0.3 - 10 mg/kg | [1][2] |
| Vehicle | 0.9% Saline (NaCl) or other appropriate vehicle. | [6] |
| Administration Volume | Typically 10 mL/kg for intraperitoneal injections. | [5] |
Signaling Pathway of this compound
This compound acts as a competitive antagonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this signaling cascade, which is thought to contribute to its antidepressant and anxiolytic effects.[1]
Caption: this compound competitively antagonizes mGluR2/3, blocking glutamate-mediated inhibition of adenylyl cyclase.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of a dosing solution of this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., 1N NaOH, 1N HCl), if necessary
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (mg/kg), and the injection volume (e.g., 10 mL/kg).
-
Formula: Total this compound (mg) = (Number of animals × Average weight (kg) × Dose (mg/kg)) / (Concentration (mg/mL))
-
Formula: Concentration (mg/mL) = Dose (mg/kg) / Injection volume (mL/kg)
-
-
Dissolve this compound in sterile 0.9% saline:
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of sterile 0.9% saline. This compound is reported to be soluble in 0.9% NaCl.[6]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
-
Check and adjust pH (if necessary):
-
Measure the pH of the solution. For i.p. injections, a pH between 5 and 9 is generally well-tolerated.[7]
-
If necessary, adjust the pH using dilute NaOH or HCl. Add dropwise while monitoring the pH.
-
-
Sterile filter the solution:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial to prevent infection.
-
-
Storage:
-
Store the prepared solution at 2-8°C for short-term use. For long-term storage, consult the manufacturer's stability data. It is recommended to prepare fresh solutions for each experiment.
-
Protocol 2: Administration of this compound for Behavioral Testing
This protocol outlines the general procedure for administering this compound to rodents prior to behavioral assessments such as the forced swim test or tail suspension test.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
Rodent restrainer (if necessary)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
Dosing:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Administer this compound via intraperitoneal (i.p.) injection. For mice, the typical injection volume is 10 mL/kg.[5]
-
The injection should be given into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Timing: Administer this compound 30 to 60 minutes before the behavioral test.[6][8] The exact timing may need to be optimized depending on the specific experimental paradigm.
-
Control Group: A control group receiving the vehicle (e.g., 0.9% saline) should always be included in the experimental design.[5]
Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study involving the administration of this compound.
Caption: A generalized workflow for conducting a behavioral study with this compound in rodents.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gadconsulting.com [gadconsulting.com]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for MGS0039 in Rat Models of Depression
These application notes provide a comprehensive guide for researchers utilizing MGS0039, a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) antagonist, in rat models of depression. The protocols and data presented are intended for preclinical research and drug development professionals.
Introduction
This compound, with the chemical name (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a selective antagonist for group II mGluRs (mGluR2 and mGluR3).[1][2] It has demonstrated significant antidepressant-like effects in various rodent models of depression.[1][3][4][5][6] The mechanism of action is distinct from typical antidepressants like SSRIs and is thought to involve the modulation of glutamatergic and serotonergic systems, activation of AMPA receptors, and regulation of neurotrophic factors such as BDNF.[3][5][7][8] These notes provide detailed protocols for utilizing this compound in common rat models of depression.
Quantitative Data Summary
The following table summarizes the effective dosages and experimental outcomes of this compound in various rat models of depression.
| Rat Model | Dosage (mg/kg, i.p.) | Treatment Duration | Key Findings | References |
| Forced Swim Test | 0.3 - 3 | Single dose | Dose-dependent decrease in immobility time, suggesting an antidepressant-like effect. The effect was characterized by an increase in swimming behavior, similar to the SSRI fluvoxamine. | [1] |
| Olfactory Bulbectomy (OB) | 1 and 3 | Repeated administration | Attenuated OB-related behavioral deficits, confirming the antidepressant-like activity of this compound. | [3][4][5] |
| Learned Helplessness (LH) | 10 | 7 days | Significant reduction in the number of escape failures, indicating an antidepressant effect. | [2] |
| Conditioned Fear Stress (CFS) | 2 | Single dose | Significantly attenuated freezing behavior, suggesting anxiolytic-like potential. | [2] |
| Social Defeat Stress | 1 | Single dose | Produced rapid and sustained antidepressant effects, comparable to ketamine. It also normalized BDNF levels in the prefrontal cortex and hippocampus. | [9][10][11] |
Experimental Protocols
The FST is a widely used behavioral test to assess antidepressant-like activity.
-
Apparatus: A cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Administer this compound (0.3-3 mg/kg, i.p.) or vehicle to the rats.
-
30-60 minutes post-injection, individually place each rat into the water cylinder for a 15-minute pre-swim session.
-
24 hours later, place the rats back into the cylinder for a 5-minute test session.
-
Record the duration of immobility, swimming, and climbing behaviors during the test session.
-
-
Expected Outcome: A significant decrease in immobility time and an increase in swimming time for this compound-treated rats compared to the vehicle group is indicative of an antidepressant-like effect.[1]
The OB model is a surgical model of depression that induces behavioral changes analogous to depressive symptoms.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes over the olfactory bulbs.
-
Aspirate the olfactory bulbs using a suction pipette.
-
Suture the incision and allow the animal to recover for at least two weeks before behavioral testing.
-
-
Drug Administration and Behavioral Testing:
-
Following the recovery period, administer this compound (1 or 3 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 14 days).
-
Assess depressive-like behaviors using tests such as the open field test for hyperactivity and the passive avoidance test for cognitive deficits.
-
-
Expected Outcome: Chronic administration of this compound is expected to reverse the behavioral abnormalities induced by olfactory bulbectomy, such as hyperactivity in the open field test.[3][4]
The LH paradigm is a stress-based model of depression where animals are exposed to inescapable and unpredictable stress.
-
Induction of Learned Helplessness:
-
Place rats in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks (e.g., 60 shocks, 0.8 mA, 15 s duration, variable inter-shock interval).
-
24 hours later, conduct an escape testing session in a shuttle box.
-
-
Escape Testing and Drug Administration:
-
Administer this compound (10 mg/kg, i.p.) or vehicle daily for 7 days.
-
During the escape testing sessions (e.g., 30 trials), a conditioned stimulus (e.g., a light or tone) is presented, followed by a foot shock. The rat can escape the shock by moving to the other side of the shuttle box.
-
Record the number of escape failures and escape latencies.
-
-
Expected Outcome: Repeated treatment with this compound is expected to significantly reduce the number of escape failures in the helpless rats compared to the vehicle-treated group.[2]
Signaling Pathways and Mechanisms of Action
The antidepressant-like effects of this compound are mediated by the blockade of presynaptic mGluR2/3, leading to an increase in glutamate release in the synaptic cleft. This, in turn, activates postsynaptic AMPA receptors, triggering a cascade of intracellular events that are believed to underlie its therapeutic effects. The mechanism is distinct from traditional antidepressants, such as SSRIs, as it does not directly target the serotonergic system, although interactions have been noted.[3][5][12]
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. if-pan.krakow.pl [if-pan.krakow.pl]
Preparing MGS0039 Solutions for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective competitive antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its investigation in preclinical models has demonstrated potential therapeutic applications in the treatment of cognitive disorders, depression, and anxiety.[2] The mechanism of action of this compound is linked to the modulation of glutamatergic neurotransmission, leading to the stimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[3] This pathway is crucial for regulating protein synthesis and synaptogenesis.
Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and application of compound solutions. These application notes provide detailed protocols for the preparation of this compound stock and working solutions for use in cell culture experiments, ensuring consistency and minimizing potential artifacts.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Synonyms | BCI-632 | N/A |
| Molecular Formula | C₁₅H₁₄Cl₂FNO₅ | [4] |
| Molecular Weight | 378.18 g/mol | [4] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | N/A |
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Source |
| Ki for mGluR2 | 2.2 nM | CHO cells | [1][5] |
| Ki for mGluR3 | 4.5 nM | CHO cells | [1][5] |
| IC₅₀ for mGluR2 | 20 nM | CHO cells (inhibition of forskolin-evoked cAMP formation) | [1][5] |
| IC₅₀ for mGluR3 | 24 nM | CHO cells (inhibition of forskolin-evoked cAMP formation) | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Carefully weigh out 3.78 mg of this compound powder using a calibrated analytical balance.
-
Dissolving:
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube or glass vial. The use of amber containers is recommended to protect the solution from light.
-
Add 1 mL of sterile, anhydrous DMSO to the vial.
-
-
Mixing: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If the stock solution needs to be sterile and was not prepared in an aseptic environment from sterile components, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), aliquots can be kept at 4°C.
-
Protocol 2: Preparation of this compound Working Solutions and Vehicle Controls
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculating Dilutions: Determine the final concentrations of this compound required for your experiment. Prepare intermediate dilutions if necessary to ensure accurate final concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% (v/v), to minimize solvent-induced artifacts.[6][7]
-
Preparing Working Solutions:
-
For a final concentration of 10 µM this compound with 0.1% DMSO: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
For other concentrations, perform serial dilutions from the stock or an intermediate dilution. For example, to make a 1 µM working solution, you can first make a 100 µM intermediate dilution (1 µL of 10 mM stock in 99 µL of medium) and then add 10 µL of this intermediate to 90 µL of medium. Ensure the final DMSO concentration remains constant across all treatments.
-
-
Preparing Vehicle Control: The vehicle control is crucial to distinguish the effects of this compound from those of the solvent.[7]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
For example, if the highest this compound concentration results in a final DMSO concentration of 0.1%, the vehicle control should be 0.1% DMSO in the same complete cell culture medium (1 µL of DMSO in 999 µL of medium).
-
-
Application to Cells:
-
Remove the existing medium from your cell cultures.
-
Add the prepared this compound working solutions or the vehicle control solution to the respective wells.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for MGS0039 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its mechanism of action is primarily linked to the modulation of glutamatergic neurotransmission, which has shown potential antidepressant-like effects in preclinical studies.[1][3][4] this compound is thought to exert its effects by enhancing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function and activating the brain-derived neurotrophic factor (BDNF)-TrkB-mTORC1 signaling pathway, similar to the rapid-acting antidepressant ketamine.[5][6] This modulation of synaptic plasticity, including an increase in dendritic spine density in specific brain regions, makes this compound a compound of significant interest for neuropharmacological research.[5][7][8]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its effects on neuroprotection and synaptogenesis.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Cell Type | Reference |
| Ki | mGluR2 | 2.2 nM | Recombinant rat | [1] |
| Ki | mGluR3 | 4.5 nM | Recombinant rat | [1] |
| IC50 | mGluR2 | 20 nM | CHO cells | [1] |
| IC50 | mGluR3 | 24 nM | CHO cells | [1] |
Note: The provided IC50 values were determined in Chinese Hamster Ovary (CHO) cells expressing recombinant receptors. Optimal concentrations for primary neuronal cultures should be determined empirically, starting with a range informed by these values (e.g., 10 nM - 1 µM).
Signaling Pathway
The proposed signaling pathway for this compound's action in neurons involves the disinhibition of glutamate release, leading to the activation of postsynaptic AMPA receptors and subsequent downstream signaling cascades that promote synaptogenesis and neuroprotection.
Caption: Proposed signaling cascade of this compound in neurons.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal care protocols.
-
Dissect the embryos and place them in ice-cold HBSS.
-
Isolate the cortices from the embryonic brains.
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the neurons onto Poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh Neurobasal medium. Continue with half-media changes every 3-4 days.
Caption: Workflow for primary cortical neuron culture preparation.
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound stock solution
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in Neurobasal medium. A starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments.
-
Pre-treat the neuronal cultures with different concentrations of this compound for 24 hours. Include a vehicle control group.
-
Following pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM, to be optimized for the specific culture system) for 24 hours. A control group without glutamate exposure should be included.
-
After the glutamate challenge, assess cell viability using a preferred method (e.g., MTT assay to measure metabolic activity or LDH assay to measure cell death).
-
Quantify the results using a plate reader and calculate the percentage of neuroprotection relative to the glutamate-only treated group.
Caption: Workflow for the neuroprotection assay.
Protocol 3: Synaptogenesis Assay by Immunocytochemistry
This protocol evaluates the effect of this compound on the formation of synapses by quantifying the co-localization of pre- and post-synaptic markers.
Materials:
-
Primary neuronal cultures on coverslips (DIV 7-21)
-
This compound stock solution
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% donkey serum)
-
Primary antibodies: anti-Synapsin I (presynaptic marker) and anti-PSD-95 (postsynaptic marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope and image analysis software
Procedure:
-
Treat neuronal cultures with this compound at various concentrations (e.g., 100 nM - 1 µM) for a specified duration (e.g., 24-72 hours). Include a vehicle control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize and block for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and then incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a confocal microscope.
-
Analyze the images to quantify the number and density of co-localized Synapsin I and PSD-95 puncta, which represent putative synapses.
Caption: Workflow for the synaptogenesis assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound in primary neuronal cultures. These methodologies, from basic cell culture to specific functional assays, will enable the elucidation of the cellular and molecular mechanisms underlying the neuroprotective and synaptogenic properties of this potent mGluR2/3 antagonist. It is recommended that researchers optimize the described protocols, particularly with respect to drug concentrations and treatment durations, for their specific experimental systems.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptogenic Assays Using Primary Neurons Cultured on Micropatterned Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synaptogenesis of hippocampal neurons in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose-derived glutamate drives neuronal terminal differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MGS0039 Protocol for cAMP Formation Assay
Introduction
MGS0039 is a potent and selective competitive antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability. Group II mGluRs are coupled to the Gαi/o protein, and their activation by an agonist like glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The cAMP formation assay is a fundamental method used to characterize the antagonist activity of compounds like this compound by measuring their ability to block the agonist-induced decrease in intracellular cAMP. This application note provides a detailed protocol for performing a cAMP formation assay to determine the potency of this compound.
Signaling Pathway
The activation of group II mGluRs by glutamate initiates a signaling cascade that inhibits adenylyl cyclase. This compound acts by blocking this activation. To measure the inhibition of cAMP production, adenylyl cyclase is typically stimulated with forskolin, creating a measurable cAMP signal that can then be attenuated by a group II mGluR agonist. This compound's antagonist activity is quantified by its ability to reverse this agonist-induced attenuation.
Caption: Group II mGluR signaling pathway.
Data Presentation
The pharmacological profile of this compound has been characterized in cellular assays, demonstrating its high affinity and potent antagonism at both mGluR2 and mGluR3 subtypes. The data below is summarized from studies using Chinese Hamster Ovary (CHO) cells expressing recombinant human mGluR2 or mGluR3.[1][3]
| Parameter | mGluR2 | mGluR3 |
| Binding Affinity (Ki) | 2.2 nM | 4.5 nM |
| Functional Potency (IC50) | 20 nM | 24 nM |
| Table 1: Pharmacological data for this compound at group II mGluRs. |
Experimental Protocol
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to reverse the glutamate-induced inhibition of forskolin-stimulated cAMP production. The procedure is adaptable for various homogeneous cAMP assay formats, such as HTRF (Homogeneous Time-Resolved Fluorescence), TR-FRET, or luminescence-based reporter assays.
1. Materials and Reagents
-
Cells: CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with calcium and magnesium, supplemented with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Compounds:
-
This compound (Test Antagonist)
-
L-Glutamate (Agonist)
-
Forskolin (Adenylyl Cyclase Stimulator)
-
-
Assay Plate: White, opaque, 384-well microplates suitable for the detection method.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF cAMP dynamic 2, LANCE Ultra cAMP, or cAMP-Glo™ Assay).
-
Plate Reader: A microplate reader compatible with the chosen detection technology (e.g., TR-FRET or luminescence).
2. Cell Preparation
-
Culture cells in T175 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count to determine cell viability and density.
-
Dilute the cell suspension to the optimized density (typically 2,000-10,000 cells per well) in assay buffer.
3. Compound Preparation
-
This compound (Antagonist): Prepare a 10-point, 3-fold serial dilution series in assay buffer. The final concentrations should bracket the expected IC50 (e.g., from 1 nM to 20 µM).
-
Glutamate (Agonist): Prepare a stock solution in assay buffer at a concentration corresponding to its EC80 (the concentration that gives 80% of its maximal inhibition of cAMP). This value should be determined in a separate agonist-dose response experiment.
-
Forskolin (Stimulator): Prepare a stock solution in assay buffer at a concentration corresponding to its EC80 for cAMP stimulation.
4. Assay Procedure
-
Cell Seeding: Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Antagonist Addition: Add 5 µL of the serially diluted this compound solutions (or vehicle for control wells) to the appropriate wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Agonist/Stimulator Addition: Add 10 µL of a pre-mixed solution containing Glutamate (at its EC80 concentration) and Forskolin (at its EC80 concentration) to all wells.
-
Control Wells:
-
Basal Control: Cells + vehicle + assay buffer.
-
Forskolin Control (100% Signal): Cells + vehicle + Forskolin.
-
Inhibited Control (0% Signal): Cells + vehicle + Forskolin + Glutamate (ECmax).
-
-
-
Stimulation: Seal the plate and incubate for 30-60 minutes at room temperature.
-
Detection: Add the detection reagents (e.g., lysis buffer followed by HTRF reagents or luminescent substrate) according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible microplate reader.
5. Data Analysis
-
Normalize the data using the control wells:
-
% Activity = 100 * (Sample - Inhibited Control) / (Forskolin Control - Inhibited Control)
-
-
Plot the % Activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for this compound.
Experimental Workflow
The following diagram outlines the key steps in the this compound cAMP formation assay.
Caption: Workflow for the this compound cAMP antagonist assay.
References
Application Notes and Protocols: [35S]GTPγS Binding Assay with MGS0039
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective competitive antagonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] These Gi/o-coupled receptors are implicated in the modulation of glutamatergic neurotransmission, and their antagonists are investigated for potential antidepressant and anxiolytic effects. The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins, which is one of the earliest events in the signal transduction cascade following receptor activation.[3][4][5] This assay is instrumental in characterizing the pharmacological properties of ligands like this compound that interact with G protein-coupled receptors (GPCRs).
This document provides detailed application notes and a comprehensive protocol for utilizing the [35S]GTPγS binding assay to determine the antagonistic activity of this compound on group II metabotropic glutamate receptors.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity, primarily from studies involving [35S]GTPγS binding assays and other related pharmacological evaluations.
| Parameter | Receptor | Value | Description |
| pA2 | mGluR2 | 8.2 | A measure of the potency of an antagonist in a functional assay. This compound shifted the dose-response curve of glutamate-increased [35S]GTPγS binding to the right without altering the maximal response, indicating competitive antagonism.[1] |
| Ki | mGluR2 | 2.2 nM | The inhibition constant, representing the affinity of this compound for the mGluR2 receptor.[1][2] |
| Ki | mGluR3 | 4.5 nM | The inhibition constant, representing the affinity of this compound for the mGluR3 receptor.[1][2] |
| IC50 | mGluR2 | 20 nM | The half maximal inhibitory concentration of this compound against glutamate-induced inhibition of forskolin-evoked cyclic AMP formation in CHO cells expressing mGluR2.[1][2] |
| IC50 | mGluR3 | 24 nM | The half maximal inhibitory concentration of this compound against glutamate-induced inhibition of forskolin-evoked cyclic AMP formation in CHO cells expressing mGluR3.[1][2] |
Signaling Pathway and Mechanism of Action
Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like glutamate, the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, binding to the receptor at the same site as glutamate and thereby preventing agonist-induced G protein activation.
mGluR2/3 Signaling Pathway and Antagonism by this compound.
Experimental Protocols
Objective
To determine the inhibitory potency (pA2 or IC50) of this compound on glutamate-stimulated [35S]GTPγS binding to cell membranes expressing mGluR2 or mGluR3.
Materials
-
Membrane Preparation: Cell membranes from a stable cell line expressing recombinant human or rat mGluR2 or mGluR3 (e.g., CHO or HEK293 cells).
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled Ligands:
-
This compound
-
Glutamate (agonist)
-
GTPγS (for non-specific binding determination)
-
GDP
-
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C.
-
Scintillation Cocktail
-
Equipment:
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C)
-
Cell harvester or vacuum filtration manifold
-
Microplate scintillation counter
-
Homogenizer (e.g., Dounce or Polytron)
-
Centrifuge
-
Methods
1. Membrane Preparation
-
Culture cells expressing the target receptor (mGluR2 or mGluR3) to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store in aliquots at -80°C.
2. [35S]GTPγS Binding Assay
-
Thaw the membrane preparation on ice and dilute to a final concentration of 5-20 µg of protein per well in ice-cold assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of glutamate. The final concentration used should be around the EC80 to EC90 for stimulating [35S]GTPγS binding.
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer: For total and agonist-stimulated binding.
-
Unlabeled GTPγS (10 µM final concentration): For non-specific binding control.
-
This compound: At various concentrations or vehicle for control wells.
-
Glutamate: At its EC80-EC90 concentration (or vehicle for basal binding).
-
Diluted Membrane Preparation.
-
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate the binding reaction by adding a solution containing [35S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration 10-30 µM) in assay buffer. The final assay volume should be 100-200 µL.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mat, add scintillation cocktail, and measure the bound radioactivity using a microplate scintillation counter.
3. Data Analysis
-
Calculate Specific Binding:
-
Basal Binding = (Counts in the absence of agonist) - (Non-specific binding)
-
Agonist-Stimulated Binding = (Counts in the presence of agonist) - (Non-specific binding)
-
-
Determine the Inhibitory Effect of this compound:
-
Plot the percentage of specific agonist-stimulated [35S]GTPγS binding as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Schild Analysis for Competitive Antagonism:
-
Perform glutamate dose-response curves in the absence and presence of several fixed concentrations of this compound.
-
The rightward shift of the dose-response curves can be used to calculate the pA2 value, which provides a measure of the antagonist's affinity. A Schild slope close to unity is indicative of competitive antagonism.[6]
-
Experimental Workflow
The following diagram outlines the key steps in the [35S]GTPγS binding assay for evaluating this compound.
Experimental Workflow of the [35S]GTPγS Binding Assay.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Application of MGS0039 in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3)[1][2]. These receptors play a crucial role in modulating glutamatergic neurotransmission. In vitro studies utilizing Chinese Hamster Ovary (CHO) cells engineered to express these receptors are fundamental for characterizing the pharmacological properties of compounds like this compound. These application notes provide detailed protocols for the in vitro application of this compound in CHO cells, focusing on its antagonistic activity and the subsequent effects on intracellular signaling pathways.
Mechanism of Action
This compound acts as a competitive antagonist at mGluR2 and mGluR3[2]. In its role as an antidepressant, the blockade of these presynaptic autoreceptors by this compound is thought to increase the release of glutamate. This enhancement of glutamatergic activity leads to the activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[3][4]. The subsequent signaling cascade is believed to involve the brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) complex-1 (mTORC1) pathway, which promotes the synthesis of proteins associated with synaptogenesis and neurogenesis[5][6][7]. The antidepressant-like effects of this compound do not appear to be dependent on the serotonergic system[3][4].
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| mGluR2 | 2.2 nM | Rat recombinant mGluR2 | [2] |
| mGluR3 | 4.5 nM | Rat recombinant mGluR3 | [2] |
| Functional Antagonism (IC50) | |||
| Inhibition of glutamate-induced decrease in forskolin-evoked cAMP formation (mGluR2) | 20 nM | CHO cells expressing mGluR2 | [2] |
| Inhibition of glutamate-induced decrease in forskolin-evoked cAMP formation (mGluR3) | 24 nM | CHO cells expressing mGluR3 | [2] |
| Functional Antagonism (pA2) | |||
| Glutamate-increased [35S]GTPγS binding (mGluR2) | 8.2 | Membranes from cells expressing mGluR2 | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Antagonism on mGluR2/3 in CHO Cells via cAMP Assay
This protocol details the procedure to measure the antagonistic effect of this compound on glutamate-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) formation in CHO cells stably expressing either mGluR2 or mGluR3.
Materials:
-
CHO cells stably expressing mGluR2 or mGluR3
-
Cell culture medium (e.g., DMEM/F12) with necessary supplements
-
Fetal Bovine Serum (FBS)
-
Glutamine
-
Penicillin-Streptomycin
-
This compound
-
Glutamate
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture CHO-mGluR2 or CHO-mGluR3 cells in appropriate culture medium.
-
Trypsinize and seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, glutamate, and forskolin in a suitable solvent (e.g., DMSO or aqueous solution).
-
Prepare serial dilutions of this compound to generate a dose-response curve.
-
Prepare a fixed concentration of glutamate (typically at its EC80 for cAMP inhibition) and forskolin (e.g., 1 µM).
-
-
Treatment:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-15 minutes at 37°C.
-
Add the various concentrations of this compound to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the fixed concentration of glutamate to all wells except the negative control.
-
Immediately add forskolin to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Calculate the IC50 value for this compound, which represents the concentration that inhibits 50% of the glutamate-induced response.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for cAMP Assay.
References
- 1. ovid.com [ovid.com]
- 2. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gpsych.bmj.com [gpsych.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid-acting glutamatergic antidepressants: the path to ketamine and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MGS0039 Administration in Behavioral Studies
Introduction
MGS0039, or (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective competitive antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release.[3][4] By blocking these receptors, this compound enhances glutamatergic neurotransmission.[3] Preclinical studies have demonstrated its antidepressant- and anxiolytic-like effects in various rodent models, suggesting its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety.[5][6] Unlike typical antidepressants, the mechanism of action for this compound does not appear to be dependent on the serotonergic system; instead, it is linked to the modulation of AMPA receptors and the activation of BDNF-mTORC1 signaling pathways.[7][8]
These application notes provide detailed protocols for the administration of this compound in common behavioral paradigms used to assess antidepressant and anxiolytic efficacy.
Mechanism of Action: Signaling Pathway
This compound acts by competitively blocking presynaptic mGluR2/3, which are G-protein coupled receptors linked to Gαi/o proteins.[9] This blockade prevents the typical inhibitory effect of these receptors on adenylyl cyclase and voltage-gated calcium channels, leading to an increase in glutamate release from the presynaptic terminal. The enhanced glutamatergic activity is believed to underlie its therapeutic effects, partly through the activation of postsynaptic AMPA receptors and subsequent downstream signaling cascades, including the BDNF-TrkB and mTORC1 pathways, which are crucial for neurogenesis and synaptic plasticity.[8]
Pharmacological and Quantitative Data
This compound demonstrates high affinity and selective antagonism for mGluR2 and mGluR3. The following tables summarize its pharmacological profile and effective doses observed in various behavioral studies.
Table 1: Pharmacological Profile of this compound
| Receptor | Parameter | Value (nM) | Reference |
|---|---|---|---|
| mGluR2 | Ki | 2.2 | [1] |
| mGluR3 | Ki | 4.5 | [1] |
| mGluR2 | IC50 | 20 | [1] |
| mGluR3 | IC50 | 24 |[1] |
Table 2: Effective Doses of this compound in Preclinical Behavioral Models
| Behavioral Model | Species | Dose (mg/kg, i.p.) | Observed Effect | Reference |
|---|---|---|---|---|
| Forced Swim Test | Rat | 0.3 - 3 | Antidepressant-like | [1] |
| Tail Suspension Test | Mouse | 0.3 - 3 | Antidepressant-like | [1] |
| Social Defeat Stress | Mouse | 1 | Rapid & long-lasting antidepressant effect | [10] |
| Learned Helplessness | Rat | 10 | Antidepressant-like (after 7 days) | [6] |
| Conditioned Fear Stress | Rat | 2 | Anxiolytic-like | [6] |
| Vogel Conflict Test | Rat | 1 - 2 | Anxiolytic-like | [11] |
| Olfactory Bulbectomy | Rat | 1 - 3 | Antidepressant-like |[5] |
Experimental Protocols
General Experimental Workflow
A standardized workflow is critical for ensuring the reproducibility of behavioral studies. This includes acclimatization, baseline measurements, appropriate group assignments, and a clear timeline for drug administration and behavioral testing.
Protocol 1: Antidepressant-Like Effects in the Social Defeat Stress Model (Mouse)
This protocol assesses the rapid and sustained antidepressant-like effects of this compound.
-
Objective: To evaluate if a single dose of this compound can reverse stress-induced depressive-like behaviors.
-
Animal Model: Male C57BL/6J mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 1/15 M phosphate (B84403) buffer, pH 8.0)[2]
-
Standard animal cages and social defeat stress apparatus.
-
-
Experimental Procedure:
-
Social Defeat Stress: Induce stress for 10 consecutive days as per standard protocols.
-
Drug Administration: On day 12, administer a single intraperitoneal (i.p.) injection of this compound (1.0 mg/kg) or vehicle (10 mL/kg).[10]
-
Behavioral Testing Timeline:
-
30 minutes post-injection: Locomotor activity test to rule out hyperactivity.[10]
-
24 hours post-injection: Tail Suspension Test (TST).[10]
-
48 hours post-injection: Forced Swim Test (FST).[10]
-
3 and 7 days post-injection: 1% Sucrose (B13894) Preference Test (SPT) to assess anhedonia.[10]
-
-
-
Data Analysis: Analyze immobility time in TST and FST, and sucrose preference in SPT using one-way ANOVA followed by post-hoc tests to compare between control, stressed-vehicle, and stressed-MGS0039 groups.[10]
Protocol 2: Antidepressant-Like Effects in the Learned Helplessness Paradigm (Rat)
This model is used to assess antidepressant effects following repeated administration.
-
Objective: To determine if chronic this compound treatment can reverse deficits induced by learned helplessness.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Materials:
-
This compound
-
Vehicle
-
Shuttle boxes for learned helplessness training and testing.
-
-
Experimental Procedure:
-
Learned Helplessness Induction: Expose rats to a session of inescapable foot shocks.
-
Drug Administration: Administer this compound (10 mg/kg, i.p.) or vehicle once daily for 7 consecutive days.[6]
-
Testing: On the day after the final drug administration, subject the rats to an escape/avoidance test in the shuttle boxes.
-
-
Data Analysis: Record the number of escape failures. Compare the this compound-treated group with the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test). A significant reduction in escape failures indicates an antidepressant-like effect.[6]
Protocol 3: Anxiolytic-Like Effects in the Conditioned Fear Stress Model (Rat)
This protocol evaluates the potential of this compound to reduce conditioned anxiety.
-
Objective: To assess if this compound can attenuate freezing behavior in response to a conditioned fear stimulus.
-
Animal Model: Male Wistar rats.
-
Materials:
-
This compound
-
Vehicle
-
Conditioning chamber with a grid floor for foot shocks and a context-dependent cue (e.g., tone).
-
-
Experimental Procedure:
-
Conditioning: Place the rat in the chamber and present a neutral stimulus (e.g., tone) paired with an aversive stimulus (e.g., mild foot shock).
-
Drug Administration: 24 hours after conditioning, administer this compound (2 mg/kg, i.p.) or vehicle.
-
Testing: 30-60 minutes after injection, place the rat back into the experimental context and present the conditioned stimulus (the tone) without the foot shock.
-
Measurement: Record the duration of freezing behavior during the presentation of the conditioned stimulus.[6]
-
-
Data Analysis: Compare the freezing duration between the this compound and vehicle groups. A significant reduction in freezing time suggests an anxiolytic-like effect.[6]
Considerations and Best Practices
-
Vehicle Preparation: this compound is often dissolved in a 1/15 M phosphate buffer adjusted to a pH of 8.0 for in vivo studies.[2] Ensure complete dissolution before administration.
-
Route of Administration: Intraperitoneal (i.p.) injection is the most commonly cited route for preclinical behavioral studies with this compound.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself. A positive control (e.g., a known antidepressant like ketamine or a classical SSRI) can also be valuable for comparison.[10]
-
Locomotor Activity: It is crucial to assess locomotor activity, as changes can confound the interpretation of results from tests like the FST or TST. Studies report that effective doses of this compound (e.g., 1 mg/kg or 3 mg/kg) do not significantly alter locomotor activity, suggesting its behavioral effects are specific and not due to general motor stimulation.[7][10]
-
Pharmacokinetics: Be aware of the compound's pharmacokinetics. This compound itself has low oral bioavailability, which is why parenteral routes are used in research settings.[12] Prodrugs have been developed to improve oral absorption for potential clinical applications.[12]
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Group II metabotropic glutamate receptor blockade promotes stress resilience in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Group II Metabotropic Glutamate Receptor Modulation on Ethanol-and Sucrose-Seeking and Consumption in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpsych.bmj.com [gpsych.bmj.com]
- 9. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. if-pan.krakow.pl [if-pan.krakow.pl]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MGS0039 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3)[1]. It has demonstrated significant antidepressant and anxiolytic-like effects in various preclinical models[2][3]. The mechanism of action for this compound is linked to the modulation of glutamatergic neurotransmission, which leads to downstream effects on synaptic plasticity. Notably, its effects share common pathways with the rapid-acting antidepressant ketamine, primarily through the activation of the brain-derived neurotrophic factor (BDNF) signaling cascade[4][5][6].
These application notes provide a comprehensive overview of in vitro and in vivo techniques to assess the efficacy of this compound. Detailed protocols for key experiments are provided to enable researchers to investigate the pharmacological and behavioral effects of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at mGluR2 and mGluR3 receptors[1]. These receptors are presynaptic G-protein coupled receptors that typically inhibit glutamate release. By blocking these receptors, this compound increases glutamatergic activity, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs)[4][7]. This enhanced AMPA receptor signaling is a critical step that initiates downstream intracellular cascades, including the activation of the BDNF-TrkB-mTORC1 pathway[4][8]. The activation of this pathway promotes the synthesis of proteins involved in synaptogenesis, leading to an increase in dendritic spine density and enhanced synaptic function, which are thought to underlie the antidepressant and anxiolytic effects of this compound[5][6].
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gpsych.bmj.com [gpsych.bmj.com]
- 5. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MGS0039 in Slice Electrophysiology Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically targeting mGluR2 and mGluR3.[1] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. By blocking these receptors, this compound enhances glutamatergic transmission, a mechanism that underlies its potential as a rapid-acting antidepressant and anxiolytic agent.[1][2] Slice electrophysiology is a powerful technique to investigate the effects of compounds like this compound on synaptic transmission and plasticity in a functionally intact neural circuit. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in acute brain slice preparations.
Mechanism of Action
Group II mGluRs (mGluR2 and mGluR3) are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels at the presynaptic terminal, thereby reducing the probability of glutamate release. This compound, as an antagonist, binds to these receptors and prevents their activation by endogenous glutamate. This disinhibition leads to an increase in glutamate release and enhanced excitatory synaptic transmission.
Data Presentation
The following table summarizes the key quantitative data for this compound and related Group II mGluR antagonists.
| Parameter | Value | Compound | Preparation | Reference |
| Ki (mGluR2) | 2.2 nM | This compound | CHO cells expressing rat mGluR2 | [1] |
| Ki (mGluR3) | 4.5 nM | This compound | CHO cells expressing rat mGluR3 | [1] |
| IC50 (vs. Glutamate at mGluR2) | 20 nM | This compound | CHO cells expressing mGluR2 | [1] |
| IC50 (vs. Glutamate at mGluR3) | 24 nM | This compound | CHO cells expressing mGluR3 | [1] |
| Effect on sEPSC Amplitude | Increase | LY341495 (2 µM) | Rat sensorimotor cortical slices | [3] |
| Effect on Membrane Potential | Depolarization (~2 mV) | LY341495 (2 µM) | Rat sensorimotor cortical slices | [3] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective method is recommended for enhanced neuronal viability, particularly in adult animals.
Solutions:
-
NMDG-HEPES aCSF (for slicing and initial recovery): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. pH to 7.3–7.4 with concentrated HCl. Osmolarity ~300-310 mOsm.
-
HEPES Holding aCSF: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. pH to 7.3–7.4.
-
Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. pH to 7.3-7.4.
-
Intracellular Solution (for whole-cell patch-clamp): 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM Na2-phosphocreatine, 4 mM MgATP, 0.3 mM Na2-GTP. pH to 7.3 with KOH. Osmolarity ~285-290 mOsm.
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-HEPES aCSF.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated NMDG-HEPES aCSF.
-
Mount the brain on a vibratome stage and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex).
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.
-
Transfer the slices to a holding chamber containing HEPES Holding aCSF at room temperature for at least 1 hour before recording.
Electrophysiological Recordings
Field Excitatory Postsynaptic Potential (fEPSP) Recordings:
-
Transfer a slice to the recording chamber, continuously perfused with carbogenated Recording aCSF at 32-34°C.
-
Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic field (e.g., stratum radiatum of CA1).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
Bath-apply this compound at the desired concentration (a starting concentration of 1-10 µM is recommended based on related compounds, though lower concentrations in the nanomolar range may be effective given the Ki values).
-
Record the change in fEPSP slope or amplitude to assess the effect on basal synaptic transmission. An increase is expected.
Whole-Cell Patch-Clamp Recordings:
-
Visualize neurons in the desired brain region using DIC microscopy.
-
Obtain a gigaseal and establish a whole-cell recording configuration.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) or evoked EPSCs.
-
Bath-apply this compound and record the changes in EPSC amplitude and frequency. An increase in both is anticipated.
Synaptic Plasticity Protocols (LTP/LTD):
-
Long-Term Potentiation (LTP): After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second). The effect of this compound on the magnitude and stability of LTP can be assessed by applying the drug before HFS.
-
Long-Term Depression (LTD): Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes). Since activation of Group II mGluRs can induce a form of LTD, this compound is expected to block this type of synaptic depression.
Expected Results and Interpretation
Based on the known function of Group II mGluRs and data from related antagonists, application of this compound in slice electrophysiology experiments is expected to:
-
Increase the amplitude of fEPSPs and EPSCs: By blocking the presynaptic inhibitory tone mediated by mGluR2/3, this compound should enhance glutamate release, leading to larger postsynaptic responses.
-
Increase the frequency of sEPSCs: An increase in glutamate release probability will likely result in a higher frequency of spontaneous synaptic events.
-
Cause a slight membrane depolarization: Increased excitatory tone may lead to a small depolarization of the postsynaptic neuron's resting membrane potential.
-
Block Group II mGluR-dependent LTD: this compound should prevent the induction of long-term depression that is dependent on the activation of mGluR2/3.
These findings would provide direct evidence for the mechanism of action of this compound at the synaptic level and support its role as a modulator of glutamatergic neurotransmission. The detailed protocols provided herein offer a framework for researchers to investigate the nuanced effects of this compound on neural circuits.
References
- 1. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 2. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with MGS0039
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), which play a crucial role in modulating glutamatergic neurotransmission.[1] Research has primarily focused on its potential as a rapid-acting antidepressant.[2] The mechanism of action of this compound involves the enhancement of glutamatergic activity, which in turn activates brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) complex-1 (mTORC1) signaling pathways, leading to neurogenesis and synaptic plasticity.[2] While the neuropharmacological effects of this compound are increasingly understood, a detailed analysis of its cellular effects using flow cytometry has been less explored.
These application notes provide a framework for utilizing flow cytometry to investigate the effects of this compound on cell populations, with a focus on apoptosis, cell cycle progression, and cell surface marker expression. The following protocols are designed for use with neuronal cell lines or primary neuronal cultures, which are physiologically relevant systems for studying a neurologically active compound like this compound.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound as measured by flow cytometry. These examples are intended to serve as a guide for data representation and interpretation.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in a Neuronal Cell Line
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 92.8 ± 3.5 | 4.1 ± 1.2 | 3.1 ± 0.9 |
| 10 | 85.4 ± 4.2 | 8.9 ± 2.5 | 5.7 ± 1.8 |
| 50 | 70.1 ± 5.8 | 18.3 ± 3.9 | 11.6 ± 2.4 |
| 100 | 55.6 ± 6.3 | 28.7 ± 4.5 | 15.7 ± 3.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in a Proliferating Neuronal Progenitor Cell Line
| Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| This compound (50 µM) | 75.8 ± 4.1 | 12.5 ± 1.8 | 11.7 ± 2.2 |
Table 3: Modulation of Neuronal Surface Marker Expression by this compound
| Treatment (48 hours) | Mean Fluorescence Intensity (MFI) of Marker X | % Positive Cells for Marker Y |
| Vehicle Control | 450 ± 55 | 35.2 ± 4.8 |
| This compound (50 µM) | 680 ± 72 | 52.1 ± 6.3 |
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline for culturing and treating neuronal cells prior to flow cytometry analysis. Specific cell lines may require optimized conditions.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
-
Appropriate cell culture medium and supplements (e.g., DMEM/F12, Neurobasal medium, B-27 supplement, FBS, glutamine, penicillin/streptomycin)[3][4]
-
Cell culture flasks or plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Culture neuronal cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density in culture plates or flasks.
-
Allow cells to adhere and grow for 24-48 hours before treatment.
-
Prepare a stock solution of this compound in the chosen solvent.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and assessing membrane integrity with PI.[5][6]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Protocol:
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[7][8]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
PI staining solution (50 µg/mL)
-
Flow cytometry tubes
Protocol:
-
Harvest and wash the cells as described in the apoptosis protocol.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with PBS.
-
Resuspend the pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 400 µL of PI staining solution and incubate at room temperature for 10 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Cell Surface Marker Staining
This protocol is for the detection of cell surface antigens using fluorescently conjugated antibodies.[9][10][11]
Materials:
-
Treated and control cells
-
PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.02% sodium azide)
-
Fc receptor blocking solution (optional)
-
Fluorochrome-conjugated primary antibodies specific to the cell surface markers of interest.
-
Flow cytometry tubes
Protocol:
-
Harvest and wash the cells.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
(Optional) Block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry.
Logical Diagram for Data Analysis
Caption: Logical flow for data analysis.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Neural Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. biotium.com [biotium.com]
- 11. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Immunohistochemical Staining of MGS0039 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0039 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its mechanism of action is of significant interest in neuroscience research and drug development, particularly for its potential antidepressant and anxiolytic effects.[1][2] this compound is believed to exert its effects by modulating glutamatergic transmission, which in turn influences downstream signaling pathways critical for synaptic plasticity and neurogenesis.[3][4]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the localization and quantifying the expression of this compound's direct targets (mGluR2 and mGluR3) and downstream effector proteins. This document provides detailed application notes and protocols for the immunohistochemical analysis of key proteins implicated in the this compound signaling cascade, including Brain-Derived Neurotrophic Factor (BDNF), its receptor Tropomyosin receptor kinase B (TrkB), the AMPA receptor subunit GluA1, and the postsynaptic density protein PSD-95.[5]
This compound Signaling Pathway
This compound acts as a competitive antagonist at mGluR2 and mGluR3, which are presynaptic receptors that normally inhibit glutamate release. By blocking these receptors, this compound leads to an increase in synaptic glutamate levels. This elevated glutamate then preferentially activates postsynaptic AMPA receptors, triggering a cascade of events that includes the release of BDNF. BDNF subsequently binds to its receptor, TrkB, activating the mTORC1 signaling pathway, which is crucial for protein synthesis and synaptogenesis. This sequence of events is thought to underlie the rapid and sustained antidepressant-like effects observed with this compound.[6][4]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from IHC experiments investigating the effects of this compound.
Table 1: Quantification of Target Protein Expression
| Treatment Group | Dose (mg/kg) | Brain Region | Target Protein | Mean Optical Density (± SEM) | % Change vs. Vehicle |
| Vehicle Control | - | Hippocampus | mGluR2/3 | User-defined value | - |
| This compound | 1 | Hippocampus | mGluR2/3 | User-defined value | Calculated value |
| This compound | 5 | Hippocampus | mGluR2/3 | User-defined value | Calculated value |
| Vehicle Control | - | Prefrontal Cortex | BDNF | User-defined value | - |
| This compound | 1 | Prefrontal Cortex | BDNF | User-defined value | Calculated value |
| This compound | 5 | Prefrontal Cortex | BDNF | User-defined value | Calculated value |
| ... | ... | ... | ... | ... | ... |
Table 2: Analysis of Synaptic Puncta
| Treatment Group | Dose (mg/kg) | Brain Region | Co-localized Puncta (PSD-95/GluA1 per µm²) (Mean ± SEM) | % Change vs. Vehicle |
| Vehicle Control | - | Dentate Gyrus | User-defined value | - |
| This compound | 1 | Dentate Gyrus | User-defined value | Calculated value |
| This compound | 5 | Dentate Gyrus | User-defined value | Calculated value |
| ... | ... | ... | ... | ... |
Experimental Workflow
A generalized workflow for conducting IHC experiments to study the effects of this compound is outlined below.
Detailed Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of this compound targets in rodent brain tissue. These protocols are intended as a starting point and may require optimization for specific antibodies and experimental conditions.
Protocol 1: Staining for mGluR2/3
1. Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS, followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose (B13894) solutions in PBS at 4°C until the tissue sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-40 µm thick sections using a cryostat and mount on charged glass slides.
2. Immunohistochemical Staining:
-
Wash sections three times in PBS for 5 minutes each.
-
Perform heat-mediated antigen retrieval by incubating slides in 10 mM Sodium Citrate buffer (pH 6.0) at 95°C for 20-30 minutes. Allow to cool to room temperature.
-
Wash sections three times in PBS for 5 minutes each.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with a primary antibody targeting mGluR2/3 (e.g., Abcam, ab150387, diluted 1:500 in blocking solution) overnight at 4°C.[5]
-
The next day, wash sections three times in PBS for 10 minutes each.
-
Incubate sections with an appropriate fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, diluted in PBS) for 1-2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Counterstain with DAPI for 5-10 minutes to visualize cell nuclei.
-
Wash sections twice in PBS for 5 minutes each.
-
Mount coverslips using an appropriate mounting medium.
Protocol 2: Staining for BDNF and TrkB
1. Tissue Preparation:
-
Follow the same tissue preparation steps as in Protocol 1.
2. Immunohistochemical Staining:
-
Follow the same antigen retrieval, permeabilization, and blocking steps as in Protocol 1.
-
For BDNF, incubate sections with a primary anti-BDNF antibody (e.g., Proteintech, 25699-1-AP, diluted 1:800) overnight at 4°C.[4]
-
For TrkB, incubate sections with a primary anti-TrkB antibody (e.g., Cell Signaling Technology, #4607, diluted 1:200) overnight at 4°C.
-
Follow the subsequent washing, secondary antibody incubation, counterstaining, and mounting steps as described in Protocol 1.
Protocol 3: Co-localization of GluA1 and PSD-95
1. Tissue Preparation:
-
Follow the same tissue preparation steps as in Protocol 1.
2. Immunohistochemical Staining:
-
Follow the same antigen retrieval, permeabilization, and blocking steps as in Protocol 1.
-
Prepare a primary antibody cocktail in blocking solution containing:
-
Anti-GluA1 antibody (e.g., Thermo Fisher Scientific, 75-327, diluted 1:500).[7]
-
Anti-PSD-95 antibody (e.g., Abcam, ab18258, diluted 1:500).
-
-
Incubate sections in the primary antibody cocktail overnight at 4°C.
-
The next day, wash sections three times in PBS for 10 minutes each.
-
Prepare a secondary antibody cocktail containing two different fluorescently-conjugated secondary antibodies that recognize the host species of the primary antibodies (e.g., Goat anti-Mouse IgG Alexa Fluor 594 and Goat anti-Rabbit IgG Alexa Fluor 488).
-
Incubate sections in the secondary antibody cocktail for 1-2 hours at room temperature, protected from light.
-
Follow the subsequent washing, counterstaining, and mounting steps as described in Protocol 1.
Disclaimer: The specific antibodies and dilutions mentioned are for illustrative purposes. It is crucial to validate and optimize antibodies and protocols for your specific experimental setup. Always refer to the manufacturer's datasheets for detailed instructions.
References
- 1. sysy.com [sysy.com]
- 2. TrkB (80G2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. biosensis.com [biosensis.com]
- 4. BDNF antibody (25699-1-AP) | Proteintech [ptglab.com]
- 5. Anti-Metabotropic Glutamate Receptor 2 + 3 / MGLUR2 + MGLUR3 antibody [EPR8975] (ab150387) | Abcam [abcam.com]
- 6. BDNF Polyclonal Antibody - Elabscience® [elabscience.com]
- 7. GluA1/GluR1 Glutamate Receptor Monoclonal Antibody (N355/1) (75-327) [thermofisher.com]
Troubleshooting & Optimization
MGS0039 Solubility: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the solubility of MGS0039 in dimethyl sulfoxide (B87167) (DMSO) versus phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: Is this compound soluble in PBS?
A2: this compound is generally considered to have low or limited solubility in aqueous buffers like PBS. Direct dissolution in PBS may result in a very low concentration solution or an insoluble suspension. For in vivo animal studies, this compound has been successfully dissolved in a 1/15 M phosphate (B84403) buffer at pH 8.0, indicating that solubility is achievable under specific buffered conditions.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in PBS or cell culture media. What should I do?
A3: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous buffer. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may only be soluble in the aqueous medium at your final working concentration.
-
Perform serial dilutions in DMSO first: Before adding to your aqueous buffer, perform initial dilutions of your concentrated stock in DMSO.
-
Use a co-solvent system: For in vivo applications, a co-solvent system can be used to improve solubility. A published formulation with a solubility of ≥ 2.5 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final DMSO concentration is low: For cell-based assays, the final concentration of DMSO should typically be below 0.5% to avoid cellular toxicity. For in vivo studies, the final DMSO concentration should also be minimized.
Q4: What is the recommended procedure for preparing an this compound stock solution?
A4: It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be used for subsequent dilutions into aqueous buffers for your experiments. See the detailed experimental protocol below.
Quantitative Solubility Data
| Solvent System | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~100 mg/mL | ~264 mM | Based on data for similar compounds; may require ultrasonication. |
| PBS (pH 7.4) | Sparingly soluble | Not reported | Direct dissolution is challenging; significant precipitation may occur. |
| 1/15 M Phosphate Buffer (pH 8.0) | Soluble for in vivo use | Concentration not specified | Used for intraperitoneal injections in animal models. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.6 mM | A clear solution suitable for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 26.4 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., PBS) from a concentrated DMSO stock for in vitro or in vivo experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile PBS (pH 7.4) or other aqueous buffer
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform any necessary intermediate dilutions in DMSO.
-
Slowly add the DMSO stock (or diluted DMSO solution) to the aqueous buffer while vortexing to ensure rapid mixing. Note: Do not add the aqueous buffer to the DMSO stock, as this is more likely to cause precipitation.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally <0.5% for cell-based assays).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further dilution or the use of a co-solvent system as described in the FAQs.
-
Use the freshly prepared aqueous working solution immediately for your experiment.
This compound Signaling Pathway and Experimental Workflow
This compound is an antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). By blocking these receptors, it prevents the inhibition of adenylyl cyclase, leading to downstream signaling effects.
Technical Support Center: Enhancing the Oral Bioavailability of MGS0039
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of MGS0039, a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound, with the chemical name 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a highly potent and selective antagonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2][3] These receptors are implicated in various neurological and psychiatric disorders, making this compound a valuable research tool and potential therapeutic agent. However, the clinical development of this compound is hampered by its low oral bioavailability, which is approximately 10.9% in rats, primarily due to poor absorption from the gastrointestinal tract.[1][4][5] This necessitates the exploration of strategies to improve its systemic exposure when administered orally.
Q2: What is the primary strategy that has been successfully employed to improve the oral bioavailability of this compound?
A2: The most effective strategy to date has been the development of ester prodrugs.[1][4] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, esterification of one of the carboxylic acid groups increases its lipophilicity, which is thought to enhance its absorption across the intestinal membrane. Several alkyl ester prodrugs have been synthesized and have shown significantly improved oral bioavailability, ranging from 40% to 70% in rats.[1][4]
Q3: Which this compound prodrug has shown the most promise?
A3: The n-heptyl ester of this compound, known as MGS0210, has emerged as a promising candidate.[1][4] Studies have shown that MGS0210 exhibits a high conversion rate to the active this compound in liver S9 fractions from both monkeys and humans.[1] In cynomolgus monkeys, oral administration of MGS0210 resulted in a 3.5-fold higher maximum plasma concentration (Cmax) and a 3.1-fold greater oral bioavailability of this compound compared to the administration of this compound itself.[4][5]
Q4: What other formulation strategies could potentially improve the oral bioavailability of this compound?
A4: Besides the prodrug approach, several other formulation strategies are commonly used to enhance the oral bioavailability of poorly soluble compounds and could be applicable to this compound:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[6][7][8][9] This is a widely used technique for BCS Class II drugs (high permeability, low solubility).
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state in the gastrointestinal tract, which can improve its absorption.[9]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially leading to a faster dissolution rate.[6]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration in Animal Models
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Solubility Assessment: Determine the equilibrium solubility of this compound in various pharmaceutically acceptable vehicles. 2. Formulation Optimization: Test a range of vehicles, including aqueous solutions with co-solvents (e.g., PEG 400), surfactant-based formulations, or lipid-based systems.[6] 3. Advanced Formulations: Consider developing an amorphous solid dispersion or a lipid-based formulation like SEDDS to improve solubility.[9] |
| Low Intestinal Permeability | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Prodrug Strategy: If low permeability is confirmed, the use of a more lipophilic prodrug like MGS0210 is the most validated approach to enhance absorption.[1][4] |
| First-Pass Metabolism | 1. In Vitro Metabolism Studies: Incubate this compound with liver microsomes or S9 fractions from the relevant species (rat, monkey, human) to assess its metabolic stability.[1] 2. Prodrug Considerations: While this compound itself may be subject to metabolism, its ester prodrugs are designed to be hydrolyzed to the active compound. The rate of this hydrolysis can be a key determinant of bioavailability.[1] |
| Experimental Protocol Variability | 1. Animal Strain and Health: Ensure the use of a consistent animal strain and that all animals are healthy and properly acclimatized. 2. Fasting State: Conduct studies in both fasted and fed states to evaluate any potential food effects on absorption.[6] 3. Dosing Procedure: Standardize the oral gavage technique to ensure accurate and consistent dose administration.[6] |
Issue 2: Inconsistent In Vitro Dissolution Results for this compound Formulations
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dissolution Medium | 1. pH Selection: Evaluate the dissolution of this compound in media with a pH range of 1.2 to 6.8, reflecting the physiological pH of the gastrointestinal tract.[10][11] 2. Use of Surfactants: For poorly soluble drugs like this compound, the addition of a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium may be necessary to achieve sink conditions.[11] |
| Physical Form of the Drug | 1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline or amorphous nature of the this compound used in the formulation. 2. Particle Size Analysis: Ensure a consistent and controlled particle size distribution of the drug substance. |
| Assay Method Variability | 1. Method Validation: Validate the analytical method (e.g., HPLC) used to quantify the dissolved this compound for linearity, accuracy, and precision.[12] 2. Sampling Technique: Standardize the sampling procedure from the dissolution vessel to ensure representative samples are taken at each time point. |
Quantitative Data Summary
Table 1: Oral Bioavailability of this compound and its Ester Prodrugs in Rats
| Compound | Oral Bioavailability (%) | Reference |
| This compound | 10.9 | [1][4][5] |
| Ester Prodrugs (general range) | 40 - 70 | [1][4] |
Table 2: Pharmacokinetic Parameters of this compound and its Prodrug MGS0210 in Cynomolgus Monkeys
| Compound Administered | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound | This compound | 103 | 389 | 12.6 | [5] |
| MGS0210 | This compound | 365 | 1200 | 38.6 | [5] |
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound or its prodrugs in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals should be fasted overnight before the experiment with free access to water.[13]
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine the pharmacokinetic parameters after direct systemic administration.[13]
-
Oral (PO) Group: Administer this compound or its prodrug (e.g., 10 mg/kg) suspended or dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Quantify the concentration of this compound (and the prodrug, if applicable) in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To assess the intestinal permeability of this compound or its prodrugs.
Methodology:
-
Animal Preparation: Anesthetize a fasted male Wistar rat (200-250g). Make a midline abdominal incision to expose the small intestine.[14]
-
Cannulation: Select a segment of the jejunum (approximately 10 cm) and cannulate both ends with flexible tubing.[15]
-
Perfusion:
-
Rinse the intestinal segment with a drug-free perfusion buffer (e.g., phosphate-buffered saline, pH 6.5) warmed to 37°C until the outlet is clear.[15]
-
Perfuse the intestinal segment with the perfusion buffer containing the test compound (this compound or its prodrug) at a constant flow rate (e.g., 0.2 mL/min).[15][16] Include a non-absorbable marker (e.g., phenol (B47542) red) in the perfusion solution to correct for any water flux.
-
-
Sample Collection: After an initial equilibration period (e.g., 30 minutes), collect the perfusate from the outlet at regular intervals (e.g., every 15 minutes) for up to 120 minutes.[15][16]
-
Sample Analysis: Determine the concentrations of the test compound and the non-absorbable marker in the inlet and outlet samples using a validated analytical method.
-
Permeability Calculation: Calculate the effective permeability coefficient (Peff) using appropriate equations that account for the drug concentrations in the inlet and outlet perfusate, the flow rate, and the dimensions of the intestinal segment.
Visualizations
References
- 1. journals.co.za [journals.co.za]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of this compound (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. fda.gov [fda.gov]
- 12. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 15. scielo.br [scielo.br]
- 16. Intestinal permeability of metformin using single-pass intestinal perfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
MGS0039 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of MGS0039. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1] Following these guidelines should ensure a shelf life of over two years.[1]
2. How should I store this compound in solution?
For stock solutions of this compound, short-term storage (days to weeks) at 0 - 4°C is acceptable. For long-term storage (months), aliquoting the solution and storing it at -20°C is recommended to minimize freeze-thaw cycles.[1]
3. What is a suitable solvent for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For some biological experiments, it has been dissolved in a 1/15 M phosphate (B84403) buffer at pH 8.0.
4. Is there any available data on the stability of this compound in aqueous solutions or at different pH values?
Currently, there is limited publicly available quantitative data on the stability of this compound in various aqueous solutions or across a range of pH values. Stability studies have been conducted on ester prodrugs of this compound in different pH buffers, but specific data for this compound is not detailed in the available literature. It is therefore recommended that users perform their own stability assessments for their specific experimental conditions.
5. How can I determine the stability of this compound in my specific experimental buffer?
To determine the stability of this compound in your buffer, a stability study is recommended. This typically involves preparing the solution and storing it under your experimental conditions for various durations. Aliquots can be taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of the parent compound and detect any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution due to improper storage or solution instability. | - Prepare fresh solutions of this compound for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Perform a stability check of your this compound solution in your experimental buffer by analyzing it at different time points. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound in the chosen buffer system. | - Ensure the final concentration of DMSO (if used for stock solution) is low enough to be compatible with your aqueous buffer. - Consider adjusting the pH of the buffer. - Perform a solubility test before preparing a large volume of solution. |
| Loss of compound activity over time. | Chemical degradation of this compound. | - Store stock solutions at -20°C or below. - Protect solutions from light. - Consider conducting a forced degradation study to understand potential degradation pathways under stress conditions (e.g., acid, base, heat, light, oxidation). |
Storage and Solution Stability Data Summary
Solid Compound Storage
| Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4°C | Days to weeks | Keep dry and protected from light.[1] |
| Long-term | -20°C | Months to years | Keep dry and protected from light.[1] |
Stock Solution Storage (in DMSO)
| Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4°C | Days to weeks | [1] |
| Long-term | -20°C | Months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Solution Stability
This protocol outlines a general procedure for determining the stability of this compound in a specific buffer.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Experimental buffer of choice
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath set to the desired experimental temperature
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh this compound and dissolve it in DMSO to a known concentration (e.g., 10 mM).
-
Prepare the test solution: Dilute the this compound stock solution with your experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to calculate the percentage of this compound remaining. Also, observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
References
Potential off-target effects of MGS0039
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MGS0039, a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1][2] It exhibits high affinity for both receptor subtypes and acts by blocking the inhibitory effect of glutamate on adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) formation.[1][3]
Q2: Does this compound show activity at other mGluRs or other common CNS receptors and transporters?
A2: Studies have shown that this compound is highly selective for mGluR2/3 and does not exhibit significant effects on other mGluR subtypes or a panel of other studied receptors and transporters.[1] This high selectivity suggests a low potential for direct off-target effects at the primary receptor level.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: The antidepressant-like effects of this compound are primarily mediated through the glutamatergic system, rather than the serotonergic system.[4][5] Key downstream pathways include the activation of AMPA receptors and the subsequent stimulation of the BDNF-TrkB and mTORC1 signaling pathways.[6][7] This leads to increased synaptogenesis in brain regions like the prefrontal cortex and hippocampus.[7]
Q4: What is the reported safety profile of this compound in preclinical studies?
A4: Preclinical studies suggest a favorable safety profile for this compound. Unlike the NMDA receptor antagonist ketamine, mGluR2/3 antagonists like this compound are reported to be devoid of psychotomimetic-like behaviors, abuse potential, and neurotoxicity.[8] Co-administration of low doses of an mGluR2/3 antagonist with ketamine did not induce hyperactivity, impair short-term memory, or disrupt motor coordination in animal models.[9]
Troubleshooting Guides
Issue 1: Unexpected lack of effect on serotonin (B10506) levels in our experimental model.
-
Possible Cause: this compound's primary mechanism of action for its antidepressant-like effects is not dependent on the serotonergic system.[4][5] While some initial reports suggested a potential link, further studies have indicated that the antidepressant-like activity of this compound is not significantly potentiated by 5-HT1A receptor antagonists.[4]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that this compound is engaging with mGluR2/3 in your experimental system. This can be assessed by measuring downstream markers of mGluR2/3 activity, such as cAMP levels.
-
Investigate Glutamatergic Pathways: Focus on measuring markers within the glutamatergic system. Assess the activation of AMPA receptors, mTORC1 signaling (e.g., phosphorylation of p70S6 kinase), and BDNF-TrkB signaling.[6]
-
Consider the Experimental Model: The antidepressant-like effects of this compound have been demonstrated in models such as the forced swim test, tail suspension test, and learned helplessness paradigm.[1][10] Ensure your model is appropriate for detecting the effects of glutamatergic modulators.
-
Issue 2: We are not observing the expected increase in neuronal proliferation.
-
Possible Cause: The neurogenic effects of this compound may be time-dependent. One study reported increased cell proliferation in the adult mouse hippocampus after two weeks of administration.[4]
-
Troubleshooting Steps:
-
Evaluate Dosing Regimen: Consider the duration of this compound administration. Chronic treatment may be necessary to observe significant effects on neurogenesis.
-
Assess Synaptogenesis Markers: In the shorter term, focus on markers of synaptogenesis, such as the expression of postsynaptic density protein 95 (PSD-95) and GluA1, which have been shown to be upregulated by this compound.[7]
-
Brain Region Specificity: Ensure you are examining the correct brain regions. The effects of this compound on synaptogenesis have been observed in the prelimbic region of the medial prefrontal cortex, as well as the dentate gyrus and CA3 regions of the hippocampus.[7]
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | mGluR2 | 2.2 nM | Rat (recombinant) | [1] |
| mGluR3 | 4.5 nM | Rat (recombinant) | [1] | |
| Functional Antagonism (IC50) | mGluR2 | 20 nM | CHO cells | [1] |
| mGluR3 | 24 nM | CHO cells | [1] | |
| Functional Antagonism (pA2) | mGluR2 | 8.2 | CHO cells | [1] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Rats
-
Objective: To assess the antidepressant-like effects of this compound.
-
Methodology:
-
Male Sprague-Dawley rats are individually placed in a glass cylinder (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
A pre-test session of 15 minutes is conducted 24 hours before the test session.
-
On the test day, this compound (0.3-3 mg/kg) or vehicle is administered intraperitoneally (i.p.) 60 minutes before the 5-minute test session.
-
The duration of immobility during the test session is recorded. A rat is judged to be immobile when it remains floating in the water, making only small movements to keep its head above water.
-
-
Reference: [1]
Protocol 2: Tail Suspension Test (TST) in Mice
-
Objective: To evaluate the antidepressant-like activity of this compound.
-
Methodology:
-
Male ICR mice are suspended by their tails from a horizontal bar (50 cm above the tabletop) using adhesive tape placed approximately 1 cm from the tip of the tail.
-
This compound (0.3-3 mg/kg) or vehicle is administered i.p. 60 minutes before the 6-minute test session.
-
The total duration of immobility during the test session is measured.
-
-
Reference: [1]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the Forced Swim Test.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gpsych.bmj.com [gpsych.bmj.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MGS0039 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of MGS0039 in in vitro experiments. The following information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3)[1]. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of glutamate to mGluR2 and mGluR3, this compound prevents this signaling cascade, thereby modulating glutamatergic neurotransmission. This mechanism of action is implicated in the compound's potential antidepressant and anxiolytic effects[2].
Q2: What are the recommended in vitro assays to characterize the activity of this compound?
The most common in vitro functional assays to determine the antagonist activity of this compound at mGluR2 and mGluR3 are:
-
cAMP Accumulation Assays: These assays measure the ability of this compound to block the glutamate-induced inhibition of forskolin-stimulated cAMP production in cells expressing mGluR2 or mGluR3.
-
[³⁵S]GTPγS Binding Assays: This functional assay quantifies the activation of G-proteins coupled to the receptor. This compound will inhibit the glutamate-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the target receptors[1][3].
Q3: What cell lines are suitable for in vitro experiments with this compound?
Chinese Hamster Ovary (CHO) cells, such as CHO-K1, or Human Embryonic Kidney 293 (HEK293) cells are commonly used for these experiments[4][5]. These cell lines are typically transiently or stably transfected to express recombinant human or rat mGluR2 or mGluR3, as they do not endogenously express these receptors at high levels.
Q4: What are the typical effective concentrations of this compound in in vitro assays?
The effective concentration of this compound can vary depending on the specific assay, cell line, and experimental conditions. However, published data provides a general range for its potency.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Cell Line/Tissue | Reference |
| mGluR2 | 2.2 | CHO cells | [1] |
| mGluR3 | 4.5 | CHO cells | [1] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Receptor | IC₅₀ (nM) | Cell Line | Reference |
| cAMP Assay | mGluR2 | 20 | CHO cells | [1] |
| cAMP Assay | mGluR3 | 24 | CHO cells | [1] |
Table 3: [³⁵S]GTPγS Binding Assay Parameter
| Parameter | Receptor | Value | Cell Line | Reference |
| pA₂ | mGluR2 | 8.2 | CHO cells | [1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for this compound Antagonist Activity
This protocol is adapted for a 96-well plate format using CHO-K1 cells stably expressing mGluR2 or mGluR3.
Materials:
-
CHO-K1 cells expressing mGluR2 or mGluR3
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin)[4]
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
-
Forskolin (B1673556) solution
-
Glutamate solution
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Plating: Seed the transfected CHO-K1 cells into 96-well plates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add the glutamate and forskolin solution to all wells (except for the basal control). d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: [³⁵S]GTPγS Binding Assay for this compound
This protocol outlines a filtration-based [³⁵S]GTPγS binding assay using membranes from HEK293 cells expressing mGluR2 or mGluR3.
Materials:
-
Cell membranes from HEK293 cells expressing mGluR2 or mGluR3
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP solution
-
Glutamate solution
-
This compound stock solution (in DMSO)
-
[³⁵S]GTPγS (radioligand)
-
Unlabeled GTPγS (for non-specific binding)
-
GF/C filter plates
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from a large batch of transfected HEK293 cells and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add the following in order: a. Assay buffer b. GDP (final concentration ~10 µM) c. Serial dilutions of this compound or buffer (for total binding) or unlabeled GTPγS (for non-specific binding). d. Glutamate solution (at a concentration that gives a robust signal). e. Cell membranes (5-20 µg of protein per well).
-
Incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Termination and Filtration: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total binding - Non-specific binding). Plot the percentage of inhibition of specific binding against the log concentration of this compound to determine the IC₅₀.
Troubleshooting Guide
Issue 1: this compound precipitates in the aqueous assay buffer or cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its aqueous solubility. The final DMSO concentration may be too low to maintain solubility.
-
Solution:
-
Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution, typically between 0.1% and 0.5% for most cell-based assays[6]. Perform a vehicle control to account for any effects of DMSO on the cells.
-
Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in DMSO before the final dilution into the aqueous buffer.
-
Consider using a stepwise dilution process to avoid shocking the compound out of solution.
-
If solubility issues persist, the use of a small amount of a pharmaceutically acceptable co-solvent or a solubility-enhancing excipient like cyclodextrin (B1172386) could be explored, but this may impact the biological system and should be carefully validated.
-
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Inconsistent final concentrations of this compound due to poor solubility or adsorption to plasticware. Degradation of this compound in the experimental medium over time.
-
Solution:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Use low-binding polypropylene (B1209903) plates and pipette tips to minimize adsorption.
-
Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Issue 3: High background signal or unexpected agonist activity at high concentrations.
-
Possible Cause: Off-target effects of this compound at high concentrations.
-
Solution:
-
While this compound is highly selective for group II mGluRs, it is good practice to test its activity on other related receptors if unexpected results are observed, especially at concentrations significantly above its known IC₅₀.
-
Determine a full dose-response curve to identify the optimal concentration range for antagonist activity and to observe any potential bell-shaped curves or off-target effects at higher concentrations.
-
Visualizations
Caption: Signaling pathway of this compound at mGluR2/3.
Caption: General experimental workflow for this compound in vitro assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
Navigating MGS0039 Experiments: A Technical Guide to Minimizing Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing variability in experiments involving MGS0039, a selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3). By addressing common challenges and providing detailed protocols, this resource aims to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3. Its antidepressant-like and anxiolytic effects are believed to be mediated through the enhancement of glutamatergic neurotransmission. Unlike many traditional antidepressants, its action is largely independent of the serotonergic system.[1][2] The primary mechanism involves blocking the inhibitory effect of mGluR2/3 on glutamate release, leading to increased activation of AMPA receptors and subsequent downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) pathway.[1][3]
Q2: How should I prepare this compound for in vivo administration?
This compound has low oral bioavailability and is therefore typically administered via intraperitoneal (i.p.) injection.[4] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and can be dissolved in phosphate (B84403) buffer.[5][6] To minimize potential toxicity from the vehicle, it is crucial to use the lowest possible concentration of DMSO. A common practice is to prepare a stock solution in DMSO and then dilute it with a physiological buffer, such as saline or phosphate-buffered saline (PBS), to a final DMSO concentration of 5-10% or less.[7]
Q3: What are the recommended storage conditions for this compound and its solutions?
As a solid, this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[5] Stock solutions in DMSO can be stored at -20°C. Studies on the stability of compounds in DMSO suggest that many remain stable for extended periods when stored properly, and the presence of a small amount of water (up to 10%) may not negatively impact the stability of many compounds.[8] However, it is always best practice to prepare fresh dilutions from the stock solution for each experiment to avoid variability due to freeze-thaw cycles.
Q4: Are there known sex differences in the response to this compound?
While studies specifically on this compound and sex differences are limited, research on glutamatergic drugs, including the NMDA receptor antagonist ketamine, has shown sex-specific responses.[9] Female rodents may exhibit a greater sensitivity to the antidepressant-like effects of ketamine.[9] Furthermore, gene expression of glutamate receptors can differ between sexes in the context of major depressive disorder.[10] Given these findings in related areas, it is crucial to include both male and female subjects in experimental designs and analyze the data for potential sex-specific effects to ensure the generalizability of the findings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data between animals in the same treatment group. | 1. Inconsistent Drug Administration: Incorrect injection technique or volume. 2. Vehicle Effects: High concentrations of DMSO can have sedative or neurotoxic effects.[11] 3. Animal Stress: Inconsistent handling or environmental stressors can impact baseline behavior and drug response.[12] 4. Animal Characteristics: Uncontrolled differences in age, weight, or strain. | 1. Standardize Injection Protocol: Ensure all personnel are trained in proper i.p. injection techniques. Use a consistent injection volume based on body weight. 2. Optimize Vehicle: Use the lowest possible concentration of DMSO (ideally ≤5%).[7] Always include a vehicle-only control group to account for any effects of the solvent. 3. Acclimatize and Handle Animals Consistently: Allow for a sufficient acclimatization period. Handle all animals in the same manner and at the same time of day to minimize stress. 4. Control Animal Variables: Use animals of a similar age and weight range from a single supplier. Clearly report the strain, sex, and age of the animals used. |
| Lack of expected antidepressant or anxiolytic effect. | 1. Inappropriate Dose: The dose may be too low to elicit a therapeutic effect or so high that it causes confounding side effects. 2. Incorrect Timing of Administration: The time between drug administration and behavioral testing may not be optimal for the drug's pharmacokinetic profile. 3. Improper Drug Preparation/Storage: Degradation of this compound due to improper storage or handling. | 1. Conduct a Dose-Response Study: Test a range of doses to determine the optimal therapeutic window for your specific experimental model.[5] 2. Optimize Pre-treatment Time: Based on available literature, a pre-treatment time of 30-60 minutes before behavioral testing is common. However, this may need to be optimized for your specific paradigm. 3. Ensure Proper Handling: Prepare fresh solutions for each experiment. Store stock solutions appropriately and protect from light. |
| Unexpected changes in locomotor activity. | 1. Off-Target Effects at High Doses: High concentrations of this compound may lead to non-specific effects. 2. Vehicle Effects: Some vehicles, including DMSO, can affect motor activity.[11] | 1. Monitor Locomotor Activity: Always include a measure of general locomotor activity (e.g., open field test) to rule out confounding effects of hyperactivity or sedation. 2. Include a Vehicle Control: This will help differentiate the effects of this compound from those of the vehicle. |
Quantitative Data Summary
The following tables summarize effective doses and experimental parameters for this compound in common behavioral assays.
Table 1: Antidepressant-like Effects of this compound
| Behavioral Assay | Animal Model | Dose (mg/kg, i.p.) | Pre-treatment Time | Key Findings | Reference |
| Forced Swim Test | Rat | 0.3 - 3 | 60 min | Dose-dependent decrease in immobility time. | [5] |
| Tail Suspension Test | Mouse | 0.3 - 3 | 30 min | Dose-dependent decrease in immobility time. | [5] |
| Social Defeat Stress | Mouse | 1 | Single injection | Attenuated increased immobility time in TST and FST 1-2 days post-injection; improved sucrose (B13894) preference 3-7 days post-injection. | [13][14] |
| Learned Helplessness | Rat | 10 | 7 days | Significant reduction in escape failures. | [15] |
Table 2: Anxiolytic-like Effects of this compound
| Behavioral Assay | Animal Model | Dose (mg/kg, i.p.) | Pre-treatment Time | Key Findings | Reference |
| Vogel Conflict Test | Rat | 1 and 2 | Not specified | Significant increase in punished drinking. No effect at 3 mg/kg. | [1] |
| Conditioned Fear Stress | Rat | 2 | Not specified | Significantly attenuated freezing behavior. | [15] |
| Marble-Burying Test | Mouse | Not specified | Not specified | Inhibited marble-burying behavior. | [16] |
| Stress-Induced Hyperthermia | Mouse | Not specified | Not specified | Dose-dependently reduced stress-induced hyperthermia. | [17] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for a final DMSO concentration of 5%):
-
Calculate the required volume of the stock solution based on the desired final concentration and injection volume.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare the working solution by diluting the stock solution with sterile saline or PBS. For a final 5% DMSO concentration, the dilution factor is 20 (e.g., for a final volume of 1 mL, use 50 µL of the 10 mg/mL stock solution and 950 µL of saline/PBS).
-
Vortex the working solution to ensure it is homogenous.
-
-
Intraperitoneal (i.p.) Administration:
-
Gently restrain the mouse or rat.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees).
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound working solution. The injection volume should typically be 5-10 mL/kg for mice and 5 mL/kg for rats.
-
Protocol 2: Tail Suspension Test (TST) in Mice
-
Apparatus:
-
A commercially available tail suspension apparatus or a custom-built setup that allows for the mouse to be suspended by its tail, preventing it from touching any surfaces.
-
A camera to record the session for later analysis.
-
-
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the test.
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Hang the mouse by the taped portion of its tail to a suspension bar.
-
Record the entire session.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.[11] Immobility is defined as the absence of any movement except for respiration.
-
An increase in mobility (decrease in immobility) is indicative of an antidepressant-like effect.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 5. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Group II metabotropic glutamate receptor blockade promotes stress resilience in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anxiolytic-like activity of this compound, a potent group II metabotropic glutamate receptor antagonist, in a marble-burying behavior test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of metabotropic glutamate 2/3 receptor antagonists in the stress-induced hyperthermia test in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: mGluR2/3 Antagonist Binding Assays
Welcome to the technical support center for metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) antagonist binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your mGluR2/3 antagonist binding experiments.
Radioligand Binding Assays
Q1: I am observing high non-specific binding in my [³H]-LY341495 competition binding assay. What are the potential causes and solutions?
A1: High non-specific binding can obscure your specific signal and lead to inaccurate affinity (Ki) calculations. Here are common causes and troubleshooting steps:
-
Inadequate Blocking: The blocking agent in your assay buffer may be insufficient.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent, such as non-fat dry milk.
-
-
Radioligand Sticking to Surfaces: The radioligand may be adhering to the filter plates or assay tubes.
-
Solution: Pre-soak filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material. Ensure all plastics used are low-binding.
-
-
Excessive Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased non-specific binding.[1]
-
Solution: Use a concentration of [³H]-LY341495 that is at or below its Kd for the receptor. This ensures that the majority of binding is to the high-affinity site.
-
-
Insufficient Washing: Inadequate washing of the filters after incubation will not effectively remove unbound radioligand.
-
Solution: Increase the number of washes with ice-cold wash buffer. Ensure the wash volume is sufficient to completely cover the filter.
-
-
High Membrane Protein Concentration: Too much membrane protein can lead to higher non-specific binding.[1]
-
Solution: Optimize the amount of membrane protein per well. A good starting point is 50-120 µg for tissue homogenates and 3-20 µg for cell membranes.[2]
-
Q2: My specific binding signal is too low. How can I improve it?
A2: A low specific signal can make it difficult to obtain reliable data. Consider the following:
-
Low Receptor Expression: The cell line or tissue preparation may have low expression levels of mGluR2/3.
-
Solution: If using a cell line, confirm the expression level of mGluR2/3. Consider using a cell line with higher receptor expression, such as CHO or HEK293 cells stably expressing the receptors.
-
-
Inactive Receptor Preparation: The receptors in your membrane preparation may be degraded or denatured.
-
Solution: Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles. Include protease inhibitors during membrane preparation.
-
-
Suboptimal Assay Conditions: The incubation time or temperature may not be optimal for reaching binding equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium at your chosen temperature (e.g., room temperature or 30°C).
-
Functional (cAMP) Assays
Q3: In my cAMP functional assay, the agonist is not producing a strong enough signal (inhibition of forskolin-stimulated cAMP). What could be the issue?
A3: A weak agonist response will make it challenging to accurately determine the potency of your antagonist. Here are some potential causes and solutions:
-
Low Agonist Potency or Concentration: The agonist concentration may be too low to elicit a maximal response.
-
Solution: Perform a dose-response curve for your agonist to determine its EC50 and use a concentration at or above the EC80 for your antagonist assays.
-
-
Cell Health and Density: Poor cell health or suboptimal cell density can lead to a weak signal.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize the cell number per well to achieve a robust signal-to-background ratio.
-
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, reducing the measurable signal.
-
Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization.
-
Solution: Optimize the agonist pre-incubation time. A shorter incubation time may be sufficient to elicit a response without causing significant desensitization.
-
Q4: I am seeing a lot of variability between replicate wells in my cAMP assay. How can I improve reproducibility?
A4: High variability can make your data unreliable. Here's how to address this:
-
Inconsistent Cell Seeding: Uneven cell distribution in the plate is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cells gently between pipetting.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant error.
-
Solution: Use calibrated pipettes and practice proper pipetting technique. For small volumes, consider using a multi-channel pipette to reduce variability between wells.
-
-
Edge Effects: Wells on the edge of the plate can behave differently due to temperature and evaporation gradients.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Fill these wells with buffer or media to help maintain a more uniform environment across the plate.
-
Data Presentation
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of common mGluR2/3 antagonists.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| LY341495 | mGluR2 | Functional | IC50 | 21 | [5] |
| mGluR3 | Functional | IC50 | 14 | [5] | |
| mGluR2 | Binding | Ki | ~1 | [5] | |
| mGluR3 | Binding | Ki | ~1 | [5] | |
| MGS0039 | mGluR2/3 | Not Specified | Not Specified | - | [6] |
| Decoglurant | mGluR2/3 | Not Specified | Not Specified | Not Publicly Available | [7] |
| TP0178894 | mGluR2 | Binding | Ki | 4.27 | [7] |
| mGluR3 | Binding | Ki | 22.9 | [7] |
Experimental Protocols
Protocol 1: [³H]-LY341495 Radioligand Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for mGluR2/3 receptors using [³H]-LY341495 as the radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing mGluR2/3
-
[³H]-LY341495 (specific activity ~40 Ci/mmol)
-
Unlabeled test compound
-
Unlabeled LY341495 (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% PEI
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing mGluR2/3. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 250 µL per well:
-
50 µL of various concentrations of the unlabeled test compound (typically in duplicate or triplicate).
-
50 µL of binding buffer for total binding wells.
-
50 µL of a high concentration of unlabeled LY341495 (e.g., 10 µM) for non-specific binding wells.
-
50 µL of [³H]-LY341495 at a final concentration at or near its Kd (e.g., 1-2 nM).
-
150 µL of the membrane preparation (e.g., 50-100 µg of protein).
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for mGluR2/3 Antagonists
This protocol outlines a functional assay to determine the potency (IC50) of an antagonist in blocking agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing mGluR2 or mGluR3
-
mGluR2/3 agonist (e.g., LY379268)
-
Test antagonist
-
IBMX (3-isobutyl-1-methylxanthine)
-
Cell culture medium
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mGluR2/3 expressing cells into a 96-well plate and culture overnight.
-
Antagonist Pre-incubation:
-
Wash the cells with serum-free medium or assay buffer.
-
Add various concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a stimulation solution containing the mGluR2/3 agonist (at its EC80 concentration), forskolin (to stimulate adenylyl cyclase), and IBMX (to inhibit PDEs).
-
Add the stimulation solution to the wells containing the antagonist and incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit and a suitable plate reader.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Visualizations
mGluR2/3 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Binding of [3H](2S,1'S,2'S)-2-(9-xanthylmethyl)-2-(2'-carboxycyclopropyl) glycine ([3H]LY341495) to cell membranes expressing recombinant human group III metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Administration of mGluR Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metabotropic glutamate (B1630785) receptor (mGluR) antagonists in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are metabotropic glutamate receptors (mGluRs) and their classifications?
A1: Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system.[1][2] They are activated by the neurotransmitter glutamate.[1][2] There are eight subtypes of mGluRs, which are categorized into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:[2][3]
-
Group I: Includes mGluR1 and mGluR5. They are typically located postsynaptically and couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity.[1][2][3][4][5][6]
-
Group II: Includes mGluR2 and mGluR3. These are generally found on presynaptic terminals and are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[1][2][3][5]
-
Group III: Includes mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II, these receptors are also presynaptic and coupled to Gi/o, leading to the inhibition of adenylyl cyclase.[1][2][3][5]
Q2: What is the mechanism of action for mGluR antagonists?
A2: mGluR antagonists work by binding to and blocking the activation of mGluR subtypes by glutamate.[2] This inhibition prevents the downstream signaling cascades associated with the specific receptor.[2] For example, Group I mGluR antagonists block the Gq/G11-PLC pathway, thereby reducing excitatory neurotransmission.[2] Many newer antagonists are negative allosteric modulators (NAMs), which bind to a site on the receptor distinct from the glutamate binding site to prevent its activation, often offering greater selectivity.[6][7]
Q3: Why am I not observing the expected behavioral phenotype after administering an mGluR antagonist?
A3: A lack of efficacy in vivo can stem from several factors:
-
Suboptimal Dose: The dose may be too low to achieve sufficient receptor occupancy in the brain. A thorough dose-response study is crucial to determine the minimum effective dose for your specific model and behavioral paradigm.[7][8]
-
Poor Bioavailability: The antagonist may have poor absorption, be rapidly metabolized, or have limited brain penetration with the chosen administration route.[8][9] Consider alternative formulations or routes of administration.
-
Compound Instability: The antagonist may be degrading in the formulation or after administration. Ensure proper storage and handling of the compound and prepare fresh solutions for each experiment.[8][10]
-
Off-Target Effects: At higher concentrations, some antagonists may interact with other receptors, masking the desired effect or causing confounding behaviors.[6][11][12] For example, the mGluR5 antagonist MPEP has been shown to also act as a noncompetitive NMDA receptor antagonist at concentrations required for neuroprotection in some studies.[11][12]
-
Narrow Therapeutic Window: Some mGluR antagonists have a narrow range between the effective dose and a dose that causes side effects, such as motor impairments, which can interfere with behavioral assessments.[6][9]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot common problems encountered during in vivo experiments with mGluR antagonists.
Issue 1: Inconsistent or No Efficacy
If you are not observing the expected therapeutic or behavioral effect, consider the following troubleshooting steps.
Issue 2: Adverse Effects Observed
If your animals are showing unexpected adverse effects such as sedation, motor impairment, or signs of toxicity, consult the following guide.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used mGluR antagonists to aid in experimental design.
Table 1: In Vitro Potency of Select mGluR Antagonists
| Compound | Target | Action | IC50 / EC50 | Species | Reference |
| MPEP | mGluR5 | NAM | 32 nM | Human | [9] |
| MTEP | mGluR5 | NAM | > MPEP potency | - | [11][13] |
| Mavoglurant (AFQ056) | mGluR5 | NAM | - | Human | [6][7] |
| VU0650786 | mGluR3 | NAM | 392 nM | Human | [14] |
| CPCCOEt | mGluR1 | Antagonist | 6.5 µM | - | [9] |
| BAY36-7620 | mGluR1 | Antagonist | 0.16 µM | - | [9] |
| JNJ16259285 | mGluR1 | Antagonist | - | - | [15][16] |
| Fenobam | mGluR5 | NAM | - | - | [15] |
Table 2: Effective In Vivo Doses of Select mGluR Antagonists in Rodent Models
| Compound | Species | Dose Range (mg/kg) | Route | Behavioral Assay | Reference |
| MPEP | Mouse | 1-10 | p.o. | Anxiety Models | [9] |
| MPEP | Mouse | 10 | i.p. | Cocaine-induced LTD disruption | [17] |
| MPEP | Rat | 1-3 | i.p. | Cocaine Seeking | [13] |
| MTEP | Rat | 0.1-1 | i.p. | Cocaine Seeking | [13] |
| Mavoglurant | Mouse | ~10 | p.o. / i.p. | Behavioral Paradigms | [7] |
| VU0650786 | Rodent | 30 | i.p. | Forced Swim Test, Marble Burying | [14] |
| JNJ16259285 | Mouse | 0.3-1 | - | Social Interaction | [15] |
| Fenobam | Mouse | 3-10 | - | Social Interaction | [15] |
Signaling Pathways
Understanding the downstream signaling of mGluR subtypes is critical for interpreting experimental outcomes.
Experimental Protocols
Protocol 1: General Formulation and Administration of mGluR Antagonists
This protocol provides a general guideline for preparing and administering mGluR antagonists for in vivo rodent studies. Optimization for specific compounds is highly recommended.
Materials:
-
mGluR antagonist compound
-
Vehicle components (e.g., DMSO, Corn Oil, PEG300, Tween-80, Saline)
-
Sonicator or vortex mixer
-
Calibrated pipettes
-
Administration tools (e.g., oral gavage needles, syringes for i.p. injection)
Procedure:
-
Vehicle Selection: The choice of vehicle is critical for solubility and stability. Common vehicles include:
-
Formulation Preparation: a. Accurately weigh the antagonist powder. b. If using a multi-component vehicle, first dissolve the compound in the primary solvent (e.g., DMSO). c. Sequentially add the other vehicle components, mixing thoroughly at each step. Gentle heating or sonication can aid dissolution. d. Crucially, prepare fresh solutions for each experiment to avoid compound degradation. [8]
-
Dosing Calculation: Calculate the required volume for each animal based on its body weight and the target dose (mg/kg).
-
Administration: a. Acclimate animals to the handling and administration procedure to minimize stress.[8] b. Administer the formulation via the chosen route (e.g., i.p. injection, oral gavage). c. Administer a vehicle-only solution to the control group.
-
Post-Administration Monitoring: Observe animals for any adverse effects. The timing between administration and behavioral testing should be consistent and based on the known pharmacokinetics of the compound, typically 30-60 minutes for many CNS-active compounds.[8]
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Effects
The FST is a common behavioral assay to screen for antidepressant-like activity.[14]
Apparatus:
-
A transparent cylinder (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Administer the mGluR antagonist or vehicle at the predetermined time before the test.
-
Gently place the animal into the water-filled cylinder.
-
The test session typically lasts for 6 minutes.
-
Record the session and score the total time the animal remains immobile during the final 4 minutes of the test.[14][18] Immobility is defined as floating passively with only minor movements necessary to keep the head above water.[14][18]
-
Data Analysis: A significant decrease in immobility time in the antagonist-treated group compared to the vehicle group suggests an antidepressant-like effect.[18]
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-like Effects
The EPM is used to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open, and two are enclosed by high walls.
Procedure:
-
Administer the mGluR antagonist or vehicle.
-
After the appropriate pretreatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera.
-
Score the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms.[18]
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Preventing MGS0039 precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with practical solutions for preventing the precipitation of MGS0039 in aqueous solutions during experiments.
Troubleshooting Guide
This section addresses common precipitation issues in a question-and-answer format.
Q1: My this compound precipitated immediately after I added my concentrated stock solution to my aqueous buffer. What happened?
A1: This is a common issue known as antisolvent precipitation. This compound is likely poorly soluble in your final aqueous buffer. When the concentrated organic stock (like DMSO) is rapidly diluted into the aqueous buffer (the antisolvent), the this compound crashes out of the solution because it cannot be solubilized quickly enough.
Key Corrective Actions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Modify the Buffer: The solubility of this compound, a dicarboxylic acid derivative, is highly pH-dependent. Increasing the pH of your buffer can significantly improve solubility. For in vivo studies, this compound has been successfully dissolved in a 1/15 M phosphate (B84403) buffer at pH 8.0.
-
Improve Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal and prevent localized high concentrations.
-
Use a Co-solvent: If experimentally permissible, including a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol (B145695) in your final aqueous solution can help maintain solubility.
Q2: I prepared a clear solution of this compound, but it precipitated after being stored at 4°C. How can I prevent this?
A2: Precipitation upon cooling is a classic sign of supersaturation. The solubility of many compounds, including this compound, decreases at lower temperatures. Your solution was likely stable at room temperature but became supersaturated when refrigerated.
Key Corrective Actions:
-
Prepare Fresh Solutions: The best practice is to prepare the final aqueous solution of this compound fresh before each experiment.
-
Store at Room Temperature: If short-term storage is necessary, consider keeping the solution at room temperature for a few hours, but be mindful of potential degradation over longer periods.
-
Re-dissolve Before Use: If you must store it cold, allow the solution to return to room temperature and ensure any precipitate is fully re-dissolved (e.g., by vortexing or brief sonication) before use. Check for clarity.
-
Formulation Additives: For longer-term stability, consider adding stabilizing excipients, although this may interfere with some experimental designs.
Q3: Can I use sonication to dissolve the this compound precipitate in my buffer?
A3: Yes, sonication can be an effective method to help dissolve suspended particles by providing the energy needed to break up agglomerates and enhance dissolution. However, it should be used with caution.
Key Recommendations:
-
Use a Water Bath Sonicator: This provides gentle, indirect sonication and helps control temperature.
-
Keep it Cool: Use short bursts of sonication and cool the sample on ice intermittently to prevent heating, which could degrade the compound.
-
Final Filtration: After sonication, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates that could interfere with your experiment.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound, with the full chemical name (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a synthetic organic compound.[1] It is a potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] Due to its chemical structure, which includes two carboxylic acid groups and an amino group, its solubility is expected to be highly dependent on pH.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄Cl₂FNO₅ | [2] |
| Molecular Weight | 378.18 g/mol | [2] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Rotatable Bonds | 5 | [3] |
Q2: What is the best solvent for making a concentrated stock solution of this compound?
A2: For preparing high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for compounds of this type due to its strong solubilizing power. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be stored at -20°C or -80°C and diluted into aqueous buffers for experiments.
Q3: How does pH affect the solubility of this compound?
A3: As an amino acid derivative with two carboxylic acid groups, this compound is an amphoteric molecule with multiple ionizable groups.
-
At low pH (acidic): The carboxylic acid groups will be protonated (-COOH) and the amino group will be protonated (-NH3+), resulting in a net positive charge.
-
At high pH (alkaline): The carboxylic acid groups will be deprotonated (-COO-) and the amino group will be neutral (-NH2), resulting in a net negative charge. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH is moved away from the pI. To increase aqueous solubility, you should adjust the pH to be either acidic or, more commonly, alkaline. For in vivo studies, a phosphate buffer at pH 8.0 has been successfully used to dissolve this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the required amount of this compound powder (MW: 378.18 g/mol ). For 1 mL of a 10 mM solution, you will need 3.78 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath until the solution is completely clear.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into an Aqueous Buffer
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., 1/15 M Phosphate Buffer, pH 8.0). Ensure the buffer is at room temperature.
-
Vortex Buffer: Begin vortexing the aqueous buffer at a medium speed.
-
Add Stock: While the buffer is vortexing, slowly add the required volume of the this compound DMSO stock solution drop-by-drop into the vortex. This ensures rapid mixing and minimizes local concentrations that can cause precipitation.
-
Final Mix: Continue vortexing for another 30 seconds after adding the stock solution.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Use Immediately: Use the freshly prepared aqueous solution for your experiment as soon as possible.
Visual Guides
Caption: A troubleshooting flowchart for diagnosing and solving this compound precipitation issues.
Caption: A recommended workflow for preparing this compound stock and final aqueous solutions.
References
MGS0039 Technical Support Center: Ensuring Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This resource provides essential guidance for researchers using MGS0039, a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) antagonist.[1][2] While this compound is a critical tool for investigating the glutamatergic system's role in various neurological and psychiatric conditions, unexpected experimental outcomes can arise.[3][4][5] This guide addresses a key concern: the potential for impurities, including agonist contaminants, to confound experimental results. By following these troubleshooting steps and validation protocols, you can ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a selective antagonist of group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1][2] It acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, glutamate, and blocks the receptor's activation.[1][2] These receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] By blocking this action, this compound can prevent the downstream effects of mGluR2/3 activation.
Q2: What are the potential sources of contamination in this compound samples?
Like any synthetic small molecule, this compound can be subject to various contaminants.[7][8] Potential sources include:
-
Synthesis Byproducts: Impurities from the chemical synthesis process, including isomers or related compounds that were not fully removed during purification.
-
Degradation Products: Breakdown of this compound due to improper storage conditions (e.g., exposure to light, temperature fluctuations, or moisture).
-
Cross-Contamination: Introduction of other compounds from shared laboratory equipment or weighing utensils.[9]
-
Solvent Impurities: Residual solvents from the purification process or contaminants within the solvents used to dissolve the compound.[9]
Q3: What are the signs of potential agonist contamination in my this compound experiments?
If you are using this compound as an antagonist, the primary sign of an issue would be observing an agonist-like effect or a weaker-than-expected antagonist effect. For example, instead of blocking an agonist-induced decrease in cAMP, you might see a smaller blockade than anticipated or, in a severe contamination scenario, a direct effect on the baseline.
Q4: How can I verify the purity and identity of my this compound stock?
It is crucial to obtain a Certificate of Analysis (CofA) from your vendor that details the purity of the compound, typically determined by methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10] For critical experiments, independent verification of purity and identity using these methods is recommended.
Q5: What are the best practices for storing and handling this compound?
To maintain the integrity of this compound, adhere to the storage conditions specified by the manufacturer, which typically involve storing the solid compound at low temperatures (e.g., -20°C) and protecting it from light. When preparing stock solutions, use high-purity solvents, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store solutions at -80°C.
Troubleshooting Guide for Unexpected Results
If your experiments with this compound are yielding unexpected or inconsistent results, such as a suspected agonist effect, follow this step-by-step guide.
| Problem/Symptom | Recommended Action |
| Unexpected Agonist-like Effect Observed | 1. Run Vehicle Control: Ensure the solvent used to dissolve this compound has no effect on its own.2. Test this compound Alone: Apply this compound without any other agonist to see if it elicits a direct effect.3. Verify Compound Purity: Refer to the Purity Assessment Protocol below.4. Perform Functional Validation: Confirm the antagonist activity of your this compound batch using the Functional Validation Protocol. |
| Inconsistent Results Between Experiments | 1. Check Storage and Handling: Review your procedures for storing and preparing the compound.2. Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.3. Re-qualify Your Batch: Perform the Purity and Functional Validation Protocols on your current stock.4. Consider a New Batch: If inconsistencies persist, obtain a new, certified batch of this compound. |
| Weaker-than-Expected Antagonist Activity | 1. Confirm Concentration: Double-check all calculations for dilutions of your stock solution.2. Perform a Dose-Response Curve: Determine the IC50 of your this compound batch against a known agonist concentration. Compare this to published values.[1]3. Assess Compound Stability: The compound may have degraded. Test a freshly prepared solution from solid stock. |
Experimental Protocols
Protocol 1: Purity and Identity Assessment via LC-MS
Objective: To verify the purity and confirm the molecular weight of an this compound sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute this stock to an appropriate concentration (e.g., 1-10 µg/mL) in the mobile phase.
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient: A linear gradient from 5% to 95% Solvent B over a set time (e.g., 15 minutes).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at a wavelength where the compound has absorbance.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range that includes the expected molecular weight of this compound (C18H18Cl2FNO5, MW: 433.24).
-
-
Data Analysis:
-
Purity: Analyze the HPLC chromatogram to determine the area percentage of the main peak. A pure sample should exhibit a single major peak.
-
Identity: Analyze the mass spectrum to confirm the presence of the ion corresponding to the molecular weight of this compound.
-
Protocol 2: Functional Validation via cAMP Assay
Objective: To confirm that this compound functions as an antagonist at mGluR2/3.
Methodology:
-
Cell Culture: Use a cell line stably expressing mGluR2 or mGluR3 (e.g., CHO or HEK293 cells).
-
Assay Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a known mGluR2/3 agonist (e.g., glutamate or LY379268) in the presence of forskolin (B1673556) (to stimulate cAMP production).
-
Include control wells: vehicle only, forskolin only, and forskolin + agonist.
-
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
The agonist should inhibit forskolin-stimulated cAMP production.
-
This compound should block this inhibition in a dose-dependent manner.
-
Calculate the IC50 value for this compound and compare it to expected values from the literature (e.g., IC50 values of 20 nM for mGluR2 and 24 nM for mGluR3 have been reported).[1]
-
Visual Guides and Workflows
To further assist in troubleshooting and experimental planning, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: mGluR2/3 signaling pathway and points of action.
By implementing these quality control measures and troubleshooting strategies, researchers can mitigate the risks associated with compound impurities and ensure the validity of their experimental data when working with this compound.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combating small molecule environmental contaminants: detection and sequestration using functional nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contaminant Identification in Pharmaceutical Products [mccrone.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Cell viability issues with high concentrations of MGS0039
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of MGS0039.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] It has shown high affinity for both mGluR2 (Ki = 2.2 nM) and mGluR3 (Ki = 4.5 nM).[1][2] Its primary mechanism involves blocking the inhibitory effect of these presynaptic receptors, leading to an increase in glutamatergic activity.[3][4] This enhanced glutamate release stimulates postsynaptic AMPA receptors, which in turn activates downstream signaling pathways like the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) complex-1 (mTORC1) pathway, promoting neurogenesis and synaptic plasticity.[4][5][6][7]
Q2: My cell viability assay shows a sharp decrease in viability at high concentrations of this compound. Is this expected cytotoxicity?
While any compound can be toxic at high enough concentrations, unexpected results in cell viability assays can also be due to experimental artifacts. High concentrations of a compound can lead to issues such as:
-
Compound Precipitation: The compound may not be fully soluble in your culture medium at high concentrations, leading to precipitates that can be mistaken for dead cells or interfere with plate reader measurements.[8]
-
Assay Interference: The chemical properties of this compound might directly interfere with the assay reagents. For example, in tetrazolium-based assays like MTT or MTS, a compound with reducing properties can convert the substrate to formazan (B1609692) non-enzymatically, leading to inaccurate readings.[8][9][10]
-
Off-Target Effects: At concentrations significantly higher than its Ki or IC50 values for mGluR2/3, this compound may interact with other cellular targets, leading to unforeseen biological effects.
-
Rapid pH Changes: High concentrations of a dissolved compound can sometimes alter the pH of the culture medium, impacting cell health.
Q3: I'm observing a U-shaped or bell-shaped dose-response curve, where cell viability decreases at mid-range concentrations but appears to recover at the highest concentrations. What could be the cause?
This is a strong indicator of assay interference or compound insolubility.[8]
-
Assay Interference: At very high concentrations, the compound might interfere with the detection chemistry, for example by directly reducing the MTT reagent, which would artificially inflate the "viability" signal.[10]
-
Solubility Limit: The compound may be precipitating out of solution at the highest concentrations.[8] The precipitated compound is not biologically available to the cells, so you are effectively testing a lower, saturated concentration. Visually inspect the wells of your plate for any signs of precipitation before adding the assay reagent.
Q4: Which cell viability assays are recommended to validate my findings with this compound?
It is crucial to use at least two different types of viability assays that measure distinct cellular parameters to confirm your results.
-
Metabolic Assays (e.g., MTT, MTS, XTT): These are common but are susceptible to interference from compounds that have reducing properties.[9]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide, LDH release): These assays directly measure cell death by assessing plasma membrane integrity.[9] They are a good orthogonal method to confirm cytotoxicity.
-
Total Biomass/Protein Assays (e.g., Sulforhodamine B - SRB): The SRB assay stains total cellular protein and is generally less affected by the metabolic or reducing properties of a test compound.[9]
Quantitative Data Summary
The following table summarizes the reported binding affinity and potency of this compound for its target receptors. Researchers should use these values as a guide for selecting appropriate concentration ranges for their experiments.
| Parameter | Receptor | Value | Cell Line | Reference |
| Ki | mGluR2 | 2.2 nM | Recombinant | [1][2] |
| Ki | mGluR3 | 4.5 nM | Recombinant | [1][2] |
| IC50 | mGluR2 | 20 nM | CHO cells | [1][2] |
| IC50 | mGluR3 | 24 nM | CHO cells | [1][2] |
Troubleshooting Guides
Troubleshooting Unexpected Cell Viability Results
Use the following workflow to diagnose and resolve common issues encountered during cell viability experiments with this compound.
Potential Causes of High-Concentration Toxicity and Solutions
The diagram below outlines potential causes for reduced cell viability at high compound concentrations and suggests appropriate alternative assays.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay
This assay quantifies total cellular protein and is less susceptible to interference from reducing compounds.[9]
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Following compound treatment, gently fix the cells by adding 50 µL of cold 10% TCA to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plate to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[9]
-
Read the absorbance at 510 nm on a microplate reader.[9]
Protocol 2: Trypan Blue Exclusion Assay
This method provides a direct count of viable versus non-viable cells based on membrane integrity.
Materials:
-
Cells treated with this compound in a culture plate
-
Trypsin-EDTA
-
Complete growth medium
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Remove the culture medium from the wells.
-
Wash cells with PBS and add Trypsin-EDTA to detach the cells.
-
Once detached, add complete growth medium to neutralize the trypsin and collect the cell suspension in a microfuge tube.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained, bright) and non-viable (blue-stained) cells under a microscope.
-
Calculate cell viability using the formula: Viability % = (Number of viable cells / Total number of cells) x 100.
Signaling Pathway
This compound acts as an antagonist at presynaptic mGluR2/3, which normally inhibit glutamate release. By blocking this inhibition, this compound increases the concentration of glutamate in the synaptic cleft. This leads to the activation of postsynaptic AMPA receptors and downstream signaling cascades, such as the BDNF/TrkB/mTOR pathway, which are associated with antidepressant effects and neuroplasticity.[5][6][7]
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid-acting glutamatergic antidepressants: the path to ketamine and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gpsych.bmj.com [gpsych.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Calibrating equipment for accurate MGS0039 dosage
This technical support center provides guidance on the accurate preparation and use of MGS0039 in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure precise and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound powder?
A1: this compound powder should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] The product is generally stable for several weeks during standard shipping at ambient temperatures.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vivo studies, this compound has been successfully dissolved in a 1/15 M phosphate (B84403) buffer (pH 8.0).[2] The choice of solvent may vary depending on the specific experimental requirements. It is crucial to ensure the compound is fully dissolved before administration.
Q3: How do I calculate the correct dosage for my experiments?
A3: The dosage of this compound will depend on the experimental model. For in vivo studies in rodents, effective doses have been reported in the range of 0.3-3 mg/kg administered intraperitoneally (i.p.).[3] For in vitro assays, the concentration will depend on the specific cell type and endpoint being measured. For example, in CHO cells expressing mGluR2 or mGluR3, this compound attenuated glutamate-induced inhibition of forskolin-evoked cyclic AMP formation with IC50 values of 20 nM and 24 nM, respectively.[3] Always refer to relevant literature for starting concentrations in your specific model.
Q4: How stable is this compound in solution?
A4: While specific stability data for this compound in solution is not extensively reported, it is best practice to prepare fresh solutions for each experiment to avoid degradation. If storage of a stock solution is necessary, it should be stored at -20°C or below and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Inaccurate dosage due to improper dissolution or handling. | Ensure the compound is fully dissolved in the appropriate buffer. Prepare fresh solutions for each experiment. Verify the calibration of your balance and pipettes. |
| Degradation of the compound. | Store the powder and any stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Precipitation of the compound in solution. | The solvent may not be appropriate, or the concentration is too high. | Try a different solvent system or adjust the pH of the buffer. Sonication may aid in dissolution. Consider preparing a more dilute solution. |
| Apparent lack of efficacy in in vivo studies. | The dosage may be too low for the specific animal model or administration route. | Review the literature for effective dose ranges in similar models. Consider a dose-response study to determine the optimal dose for your experiment. |
| Poor bioavailability. | This compound has low oral bioavailability.[4] For oral administration, a prodrug form may be necessary to achieve desired plasma concentrations.[4] Intraperitoneal or intravenous injection is more common for the parent compound. |
Quantitative Data Summary
| Parameter | Value | Target | Species | Reference |
| Ki | 2.2 nM | mGluR2 | Not specified | [3][5] |
| 4.5 nM | mGluR3 | Not specified | [3][5] | |
| IC50 | 20 nM | mGluR2 | CHO cells | [3] |
| 24 nM | mGluR3 | CHO cells | [3] | |
| Effective in vivo dose | 0.3-3 mg/kg, i.p. | Antidepressant-like effects | Rat, Mouse | [3] |
| 1.0 mg/kg, i.p. | Antidepressant effects | Mouse | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is a general guideline based on methods reported in the literature.[2]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Preparation: Prepare a 1/15 M phosphate buffer and adjust the pH to 8.0.
-
Dissolution: Add the weighed this compound powder to the phosphate buffer. Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Dosage Calculation: Calculate the volume of the solution to be administered to each animal based on their body weight and the desired dose (e.g., in mg/kg).
-
Administration: Administer the solution via the desired route, such as intraperitoneal (i.p.) injection.
Visualizations
Caption: Mechanism of action of this compound as a competitive antagonist at mGluR2/3.
Caption: Experimental workflow for preparing and administering this compound.
References
- 1. MGS-0039 - Ace Therapeutics [acetherapeutics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in MGS0039 studies
Welcome to the technical support center for MGS0039 studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antidepressant-like effects of this compound in our animal model. What could be the reason?
A1: Several factors could contribute to a lack of antidepressant-like effects. These can be broadly categorized into experimental protocol issues and animal model-specific factors. It is crucial to ensure the experimental design is robust and the chosen animal model is appropriate for studying the effects of this compound.[1][2][3]
Q2: We are observing anxiolytic-like effects with this compound, which was unexpected as we were primarily investigating its antidepressant properties. Is this a known effect?
A2: Yes, in addition to its antidepressant-like properties, this compound has been reported to exhibit anxiolytic-like effects in various preclinical models.[4][5][6][7] This is not necessarily an anomalous result. The anxiolytic effects may be mediated by the serotonergic and GABAergic systems.[5] Therefore, observing anxiolytic-like activity can be considered a part of the compound's pharmacological profile.
Q3: The in vitro potency of our batch of this compound is lower than reported in the literature. What should we check?
A3: Discrepancies in in vitro potency can arise from several sources. It is essential to verify the integrity of the compound and the experimental setup. Key areas to investigate include the quality and storage of the this compound batch, the cell line or primary culture conditions, and the assay protocol itself.
Troubleshooting Guides
Guide 1: Absence of Expected Antidepressant-Like Effects in Animal Models
If you are not observing the expected antidepressant-like effects of this compound in your behavioral paradigm, consider the following troubleshooting steps.
Experimental Workflow for Investigating Lack of Efficacy:
Caption: Troubleshooting workflow for lack of antidepressant-like effects.
Troubleshooting Steps:
| Potential Issue | Recommended Action |
| Experimental Protocol | |
| Inappropriate Dose or Route of Administration | Review literature for effective dose ranges and administration routes for your specific model. Consider performing a dose-response study. |
| Suboptimal Timing of Administration | The timing of drug administration relative to the behavioral test is critical. Ensure the timing aligns with the pharmacokinetic profile of this compound. |
| Animal Model | |
| Inadequate Stress Induction | Verify that the stress paradigm (e.g., chronic unpredictable stress, social defeat) is consistently inducing a depressive-like phenotype in your control animals.[8] |
| Species or Strain Differences | The response to this compound can vary between different rodent species and strains. Ensure the chosen strain is responsive to glutamatergic modulators. |
| Compound Integrity | |
| Improper Storage or Handling | This compound should be stored under recommended conditions to prevent degradation. Prepare fresh solutions for each experiment. |
| Compound Purity and Formulation | Verify the purity of your this compound batch. Ensure proper solubilization and stability in the vehicle used for administration. |
| Behavioral Testing | |
| Insufficient Habituation | Ensure animals are adequately habituated to the testing environment to reduce novelty-induced stress that can confound results.[9] |
| Observer Bias | Implement blinded scoring procedures to minimize observer bias during behavioral assessments.[9] |
Detailed Experimental Protocol: Forced Swim Test (FST)
-
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the water cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Guide 2: Investigating Unexpected Anxiolytic-Like Effects
If your study reveals anxiolytic-like effects of this compound, this guide can help you confirm and further investigate this finding.
Signaling Pathway Implicated in this compound's Anxiolytic-like Action:
Caption: Proposed signaling pathway for this compound-induced anxiolysis.
Troubleshooting and Confirmatory Steps:
| Potential Question | Recommended Action |
| Is the anxiolytic-like effect robust and reproducible? | |
| Replicate the finding | Repeat the experiment with a larger cohort of animals to ensure the effect is not due to chance. |
| Use a different behavioral paradigm | Employ an alternative test for anxiety-like behavior, such as the elevated plus-maze or marble-burying test, to confirm the anxiolytic-like profile.[6] |
| What is the underlying mechanism? | |
| Investigate serotonergic involvement | Co-administer this compound with a 5-HT1A or 5-HT2A/C receptor antagonist to see if the anxiolytic-like effect is attenuated.[5] |
| Examine GABAergic involvement | Test for interactions with the GABAergic system by co-administering this compound with a benzodiazepine (B76468) receptor antagonist like flumazenil.[5] |
| Is the effect dose-dependent? | |
| Perform a dose-response study | Test a range of this compound doses to determine the optimal concentration for the anxiolytic-like effect and to identify a potential therapeutic window. |
Detailed Experimental Protocol: Elevated Plus-Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer this compound or vehicle at the specified time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Guide 3: Troubleshooting In Vitro Assay Variability
For researchers encountering inconsistent results in cell-based assays with this compound, this guide provides a systematic approach to identify the source of the variability.
Logical Flow for Troubleshooting In Vitro Assays:
Caption: Troubleshooting flowchart for in vitro assay variability.
Troubleshooting Steps:
| Potential Issue | Recommended Action |
| Reagents | |
| This compound Stock Solution | Prepare fresh stock solutions of this compound from a reputable source. Verify the solvent is compatible with your cell type and does not interfere with the assay. |
| Media and Buffers | Ensure all media and buffers are correctly prepared, at the proper pH, and are not contaminated. |
| Cell Culture | |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Visually inspect cells for signs of stress or contamination.[10] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density to ensure uniform cell growth and response. |
| Assay Protocol | |
| Incubation Times | Adhere strictly to the specified incubation times for drug treatment and assay development. |
| Pipetting Accuracy | Use calibrated pipettes and proper technique to minimize variability in reagent and cell addition.[11] |
| Instrumentation | |
| Plate Reader Settings | Ensure the correct wavelength, filters, and other settings are used for your specific assay (e.g., fluorescence, luminescence, absorbance).[12][13] |
| Instrument Calibration | Regularly calibrate and maintain the plate reader or other analytical instruments according to the manufacturer's instructions. |
Detailed Experimental Protocol: cAMP Assay for mGluR2/3 Antagonism
-
Cell Culture: Culture CHO cells stably expressing mGluR2 or mGluR3 in appropriate media.
-
Procedure:
-
Seed cells in a 96-well plate and grow to near confluence.
-
Pre-incubate cells with this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a known mGluR2/3 agonist (e.g., glutamate (B1630785) or LY379268) in the presence of forskolin (B1673556) to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis: this compound, as an antagonist, should inhibit the agonist-induced decrease in forskolin-stimulated cAMP levels in a dose-dependent manner. Calculate IC50 values to determine potency.
References
- 1. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. Anxiolytic-like activity of this compound, a potent group II metabotropic glutamate receptor antagonist, in a marble-burying behavior test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting [animalbehaviorreliability.com]
- 10. adl.usm.my [adl.usm.my]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Navigating MGS0039: A Guide to Ensuring Consistent Activity Across Batches
MGS0039 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting batch-to-batch inconsistency issues with this compound. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you might encounter during your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its primary mechanism of action is the blockade of these receptors, which leads to an increase in glutamatergic neurotransmission. This activity is believed to underlie its antidepressant and anxiolytic-like effects observed in preclinical studies.[3][4][5]
Q2: We are observing significant variability in the antidepressant-like or anxiolytic-like effects of this compound between different batches. What are the potential causes?
Inconsistent biological activity between batches of this compound can stem from several factors:
-
Purity and Impurities: Even minor variations in purity or the presence of different impurity profiles can significantly impact the compound's effective concentration and biological activity.
-
Solubility Issues: Inconsistent dissolution of this compound in your experimental vehicle can lead to lower effective concentrations and, consequently, reduced activity.
-
Compound Stability: Degradation of the compound due to improper storage or handling can result in a loss of potency.
-
Assay Variability: Inherent variability in biological assays, including cell line health, animal models, and reagent quality, can contribute to inconsistent results.
Q3: How does the activity of this compound relate to the serotonergic system?
Studies have shown that the antidepressant-like action of this compound does not appear to be dependent on the activation of the serotonergic system.[3][6] This is an important consideration when designing experiments and interpreting results, as its mechanism differs from that of selective serotonin (B10506) reuptake inhibitors (SSRIs).
Q4: What are the key downstream signaling pathways affected by this compound?
This compound, by antagonizing mGluR2/3, enhances glutamatergic activity. This leads to the activation of brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) complex-1 (mTORC1) signaling pathways, which are thought to be crucial for its antidepressant effects.[5]
Troubleshooting Guides
Issue: Inconsistent IC50 values in in-vitro assays
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Recommended Actions:
-
Verify Compound Quality Control (QC):
-
Always obtain a Certificate of Analysis (CoA) for each new batch.
-
Compare the purity data (e.g., from HPLC or LC-MS) between batches.
-
Confirm the identity of the compound using methods like mass spectrometry or NMR.
-
-
Assess Solubility:
-
Visually inspect for any precipitation in your stock solutions and final assay concentrations.
-
Determine the solubility of this compound in your specific assay buffer. Consider using a different vehicle if solubility is an issue, ensuring the vehicle itself does not affect the assay.
-
-
Evaluate Compound Stability:
-
Perform a time-course experiment to determine if this compound is stable over the duration of your assay under your specific experimental conditions (e.g., temperature, pH).
-
Prepare fresh working solutions for each experiment to minimize degradation.
-
-
Standardize Assay Parameters:
-
Ensure consistency in cell passage number, seeding density, and health.
-
Use the same lot of all reagents (e.g., media, serum, agonist) across experiments where possible.
-
Calibrate all equipment, such as pipettes and plate readers, regularly.
-
Issue: Variable Efficacy in In-Vivo Models
Troubleshooting Steps:
-
Confirm Formulation Consistency:
-
Ensure the formulation protocol for this compound is standardized and followed precisely for each experiment.
-
Visually inspect the formulation for homogeneity and lack of precipitation.
-
Consider analyzing the concentration of this compound in the formulation to confirm accuracy.
-
-
Standardize Animal Model Parameters:
-
Use animals of the same age, weight, and strain.
-
Acclimatize animals to the housing and experimental conditions for a consistent period before starting the study.
-
Ensure that the route and timing of administration are consistent across all experiments.
-
-
Review Behavioral Testing Protocols:
-
Ensure that all behavioral tests are conducted at the same time of day to minimize circadian rhythm effects.
-
Standardize the handling and habituation procedures for all animals.
-
Blinding of the experimenter to the treatment groups is crucial to prevent bias.
-
Data Presentation
Table 1: Example Batch Comparison for this compound
| Parameter | Batch A | Batch B (Inconsistent) | Acceptance Criteria |
| Purity (HPLC, %) | 99.5% | 97.2% | ≥ 98.0% |
| Identity (MS, m/z) | Consistent with Structure | Consistent with Structure | Matches Expected Mass |
| Solubility in DMSO | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL |
| IC50 (mGluR2 Assay) | 22 nM | 45 nM | Within 2-fold of Reference |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
-
Objective: To confirm the purity and molecular weight of an this compound batch.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to 10 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's absorbance maximum.
-
-
MS Conditions:
-
The eluent from the HPLC is directed to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound.
-
-
Data Analysis:
-
Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.
-
Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum to the expected molecular weight of this compound.
-
-
Protocol 2: In-Vitro mGluR2/3 Activity Assay (cAMP-based)
-
Objective: To determine the functional activity of this compound by measuring its ability to antagonize an agonist-induced inhibition of cAMP production.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing mGluR2 or mGluR3 (e.g., CHO or HEK293 cells).
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a known mGluR2/3 agonist (e.g., glutamate or LY379268) in the presence of forskolin (B1673556) (to stimulate cAMP production).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
-
-
Mandatory Visualizations
Caption: this compound mechanism of action signaling pathway.
References
- 1. ovid.com [ovid.com]
- 2. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpsych.bmj.com [gpsych.bmj.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antidepressant Effects of MGS0039 In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo antidepressant effects of MGS0039, a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) antagonist, with other alternatives. It is designed for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies for key preclinical models, and visual summaries of signaling pathways and workflows.
Introduction: A Novel Glutamatergic Approach
Major Depressive Disorder (MDD) is a significant global health issue, and a substantial portion of patients do not respond adequately to traditional monoaminergic antidepressants.[1] This has spurred research into novel therapeutic targets, with the glutamatergic system emerging as a key area of interest. This compound is a competitive antagonist with high affinity for both mGluR2 and mGluR3 subtypes.[2] These receptors are predominantly located presynaptically in cortical and limbic brain regions, where they act as autoreceptors to negatively regulate the release of glutamate.[1]
By blocking these receptors, this compound disinhibits glutamate release. This leads to an increase in synaptic glutamate, which preferentially activates postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3] This action initiates a cascade of downstream signaling events, including the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB, and subsequent engagement of the mTORC1 pathway.[1][3] This mechanism is believed to underlie the rapid and sustained antidepressant effects observed with this compound, promoting synaptogenesis and reversing stress-induced neuronal atrophy.[1][4] Notably, this mechanism of action is similar to that of the rapid-acting antidepressant ketamine, but preclinical studies suggest this compound is devoid of ketamine-like adverse effects, such as psychotomimetic behaviors and abuse potential.[1]
Comparative Efficacy in Preclinical Models
This compound has demonstrated robust antidepressant-like effects across multiple rodent models of depression. Its performance is often compared to ketamine, another glutamatergic modulator known for its rapid and sustained efficacy.
Social Defeat Stress Model
The chronic social defeat stress model is an ethologically valid paradigm for inducing depression-like phenotypes in mice, including social avoidance and anhedonia.[5] A single administration of this compound (1 mg/kg) has been shown to produce rapid (within 1-2 days) and sustained (up to 7 days) antidepressant effects, comparable to those of ketamine (10 mg/kg).[4]
Table 1: Behavioral Effects of this compound vs. Ketamine in Social Defeat Stress Model
| Behavioral Test | Metric | Vehicle + Stress | This compound (1 mg/kg) + Stress | Ketamine (10 mg/kg) + Stress |
|---|---|---|---|---|
| Tail Suspension Test (Day 1 post-dose) | Immobility Time (s) | ~150 | ~75 ** | ~70 *** |
| Forced Swim Test (Day 2 post-dose) | Immobility Time (s) | ~175 | ~100 ** | ~90 *** |
| Sucrose (B13894) Preference Test (Day 3 post-dose) | Sucrose Preference (%) | ~65% | ~85% * | ~85% * |
| Sucrose Preference Test (Day 7 post-dose) | Sucrose Preference (%) | ~65% | ~85% ** | ~85% ** |
*Data are approximated from graphical representations in Dong et al., 2017.[1][4] Significance indicated as *P < .05, **P < .01, **P < .001 compared to the vehicle + stress group.
Forced Swim and Tail Suspension Tests
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used to screen for potential antidepressant drugs.[6][7] These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by effective antidepressants.[8] this compound produces dose-dependent reductions in immobility time in both rats and mice in the FST and TST, respectively, with significant effects observed at doses ranging from 0.3 to 3 mg/kg (i.p.).[2]
Molecular Mechanisms: Evidence of Neuroplasticity
The behavioral effects of this compound are supported by molecular data indicating its ability to reverse stress-induced deficits in synaptic plasticity. Eight days after a single dose, this compound, much like ketamine, was found to attenuate the reduction in key synaptic proteins and dendritic spine density in brain regions critical for mood regulation.[4]
Table 2: Molecular Effects of this compound vs. Ketamine in Prefrontal Cortex (PFC) and Hippocampus (DG, CA3)
| Molecular Marker | Effect in Stressed Mice | This compound (1 mg/kg) | Ketamine (10 mg/kg) |
|---|---|---|---|
| BDNF Protein Levels | Reduced | Attenuated Reduction | Attenuated Reduction |
| p-TrkB/TrkB Ratio | Reduced | Attenuated Reduction | Attenuated Reduction |
| GluA1 (AMPA Receptor Subunit) | Reduced | Attenuated Reduction | Attenuated Reduction |
| PSD-95 (Postsynaptic Density Protein) | Reduced | Attenuated Reduction | Attenuated Reduction |
| Dendritic Spine Density | Reduced | Attenuated Reduction | Attenuated Reduction |
Data summarized from Dong et al., 2017.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key behavioral assays cited in this guide.
Chronic Social Defeat Stress (CSDS) Protocol[5][9]
-
Aggressor Screening: Male CD-1 mice are screened for aggressive behavior by introducing a C57BL/6J "screener" mouse into their home cage. Only consistently aggressive CD-1 mice (attacking within 60 seconds) are used as residents.
-
Social Defeat: An experimental C57BL/6J mouse is introduced into the home cage of a resident CD-1 aggressor for 5-10 minutes, allowing for physical interaction and defeat.
-
Sensory Contact: Following the physical defeat, the experimental mouse is housed in the same cage, separated from the aggressor by a clear, perforated divider for the remainder of the 24-hour period. This maintains psychological stress through sensory contact.
-
Procedure Repetition: This process is repeated for 10 consecutive days, with the experimental mouse being exposed to a novel CD-1 aggressor each day to prevent habituation.
-
Post-Stress Testing: Following the 10-day protocol, animals are typically administered the drug or vehicle and then subjected to a battery of behavioral tests.
Tail Suspension Test (TST) Protocol[10][11]
-
Apparatus: A suspension bar is placed high enough to prevent the mouse from reaching any surface. The testing area should be enclosed to minimize environmental disturbances.
-
Suspension: A piece of adhesive tape is securely attached approximately 1 cm from the tip of the mouse's tail. The other end of the tape is fixed to the suspension bar.
-
Testing: The mouse is suspended for a total of 6 minutes. The session is typically video-recorded for later analysis.
-
Scoring: An observer, blind to the experimental conditions, measures the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement, apart from minor oscillations necessary for respiration.
Forced Swim Test (FST) Protocol[12][13]
-
Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.
-
Procedure: The mouse is gently placed into the water for a 6-minute session.
-
Scoring: The duration of immobility during the final 4 minutes of the 6-minute test is recorded. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.
-
Post-Test Care: After the test, the mouse is removed, dried with a towel, and placed in a heated cage temporarily to prevent hypothermia before being returned to its home cage. The water is changed between each animal.
Sucrose Preference Test (SPT) Protocol[2][14]
-
Habituation: Mice are habituated to a two-bottle choice in their home cage for at least 48 hours, with both bottles containing water. This is to acclimate them to the bottle setup and measure any potential side bias.
-
Testing: Following habituation, one bottle is filled with a 1% sucrose solution and the other with water. The bottles are weighed before being placed in the cage.
-
Measurement: The test runs for 24-72 hours. The position of the sucrose and water bottles is switched every 24 hours to control for side preference.
-
Calculation: The amount of liquid consumed from each bottle is determined by weighing them at the end of the test period. Sucrose preference is calculated as: (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100%. A decrease in this percentage is interpreted as anhedonia.
References
- 1. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 2. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] A standardized protocol for repeated social defeat stress in mice | Semantic Scholar [semanticscholar.org]
- 4. Understanding the Tail Suspension Test: A Simple Guide | Research SOP [researchsop.com]
- 5. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. mdpi.com [mdpi.com]
MGS0039 versus LY341495: A Comparative Analysis for the Research Professional
In the landscape of neuroscience research, particularly in the exploration of glutamatergic neurotransmission, the compounds MGS0039 and LY341495 have emerged as critical tools for dissecting the roles of group II metabotropic glutamate (B1630785) receptors (mGluRs). Both are potent and selective antagonists of mGluR2 and mGluR3, offering researchers the ability to probe the physiological and pathological functions of these receptors. This guide provides a detailed comparative analysis of this compound and LY341495, presenting key experimental data, methodologies, and visual aids to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Pharmacological Parameters
A direct comparison of the in vitro potency and selectivity of this compound and LY341495 reveals a similar high affinity for group II mGluRs. The following tables summarize their binding affinities (Ki) and functional antagonist potencies (IC50) at various mGlu receptor subtypes.
| Compound | mGluR2 Ki (nM) | mGluR3 Ki (nM) |
| This compound | 2.2[1][2] | 4.5[1][2] |
| LY341495 | 2.3 | 1.3 |
| Table 1: Comparative Binding Affinities (Ki) at Human mGluR2 and mGluR3. |
| Compound | mGluR1a | mGluR2 | mGluR3 | mGluR4 | mGluR5a | mGluR7 | mGluR8 |
| This compound (IC50, nM) | >10000 | 20[1][2] | 24[1][2] | >10000 | >10000 | >10000 | >10000 |
| LY341495 (IC50, nM) | 7800[3][4] | 21[3][4] | 14[3][4] | 22000[3][4] | 8200[3][4] | 990[3][4] | 170[3][4] |
| Table 2: Functional Antagonist Potency (IC50) Across mGlu Receptor Subtypes. |
Mechanism of Action: Competitive Antagonism at Group II mGluRs
Both this compound and LY341495 function as competitive antagonists at mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the glutamate binding site, this compound and LY341495 prevent this signaling cascade. This mechanism has been demonstrated in functional assays, such as the forskolin-induced cAMP formation assay, where both compounds effectively block the inhibitory effect of glutamate.[1][2]
Figure 1. Mechanism of this compound and LY341495 at presynaptic mGluR2/3.
In Vivo Efficacy: Antidepressant-like Effects
A significant body of preclinical research has demonstrated the antidepressant-like properties of both this compound and LY341495 in various animal models.[5] These effects are often observed in behavioral despair tests, such as the forced swim test (FST) in rats and the tail suspension test (TST) in mice.
| Compound | Test | Species | Effective Dose Range (mg/kg, i.p.) |
| This compound | Forced Swim Test | Rat | 0.3 - 3[1][2] |
| Tail Suspension Test | Mouse | 0.3 - 3[1][2] | |
| LY341495 | Forced Swim Test | Rat | 0.1 - 3[1][2] |
| Tail Suspension Test | Mouse | 0.1 - 3[1][2] | |
| Table 3: Effective Doses of this compound and LY341495 in Behavioral Models of Depression. |
The antidepressant-like effects of these group II mGluR antagonists are thought to be mediated by an increase in glutamate transmission, which in turn enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling. This leads to the activation of downstream pathways, including the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade, which is implicated in synaptic plasticity and antidepressant responses.
Figure 2. General workflow for in vivo behavioral experiments.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and LY341495 for mGlu receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the specific human mGlu receptor subtype.
-
Radioligand: A radiolabeled ligand with known affinity for the receptor (e.g., [3H]MGS0008 for mGluR2/3) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound or LY341495).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of this compound and LY341495.
Methodology:
-
Cell Culture: CHO cells stably expressing either mGluR2 or mGluR3 are cultured.
-
cAMP Stimulation: Cells are pre-incubated with the test compound (this compound or LY341495) at various concentrations. Subsequently, forskolin (B1673556) (an adenylyl cyclase activator) and a glutamate receptor agonist (e.g., glutamate or ACPD) are added to stimulate cAMP production and then be inhibited by the mGluR2/3 activation.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect on cAMP levels, is calculated.
[35S]GTPγS Binding Assay
Objective: To confirm the antagonist activity and determine the mode of antagonism.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the mGluR of interest are prepared.
-
Assay Buffer: Membranes are incubated in an assay buffer containing [35S]GTPγS, GDP, and varying concentrations of the agonist (glutamate) and antagonist (this compound or LY341495).
-
Incubation: The reaction is allowed to proceed to allow for agonist-stimulated [35S]GTPγS binding to the G-proteins.
-
Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: For competitive antagonism, the antagonist should cause a rightward shift in the agonist dose-response curve without affecting the maximal response. The pA2 value, a measure of antagonist potency, can be calculated from these data.[1][2]
Forced Swim Test (Rat)
Objective: To assess the antidepressant-like activity of the compounds.
Methodology:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are administered the test compound or vehicle and placed back in the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility during the 5-minute test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (Mouse)
Objective: To assess the antidepressant-like activity of the compounds.
Methodology:
-
Apparatus: Mice are suspended by their tails from a ledge or a rod using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Procedure: The test duration is typically 6 minutes.
-
Scoring: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.
Conclusion
Both this compound and LY341495 are highly potent and selective competitive antagonists of group II metabotropic glutamate receptors. Their pharmacological profiles are remarkably similar, with both compounds exhibiting nanomolar affinity for mGluR2 and mGluR3 and demonstrating robust antidepressant-like effects in preclinical models. The choice between these two compounds may depend on specific experimental considerations, such as commercial availability, cost, or subtle differences in their pharmacokinetic profiles that may be relevant for particular in vivo study designs. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make an informed decision and to design rigorous experiments to further elucidate the role of group II mGluRs in health and disease.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of MGS0039 and Ketamine
For Immediate Release
This guide provides a detailed comparison of the pharmacological mechanisms of MGS0039 and ketamine, two compounds that have demonstrated rapid-acting antidepressant effects. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their distinct and overlapping modes of action.
Overview of this compound and Ketamine
This compound is a potent and selective antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3).[1] It has demonstrated antidepressant and anxiolytic-like effects in animal models.[1][2] Ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, is used as an anesthetic and has gained significant attention for its rapid and robust antidepressant effects in treatment-resistant depression.[3][4][5][6] While both compounds modulate the glutamatergic system, their primary molecular targets and subsequent downstream signaling cascades exhibit key differences and similarities.
Comparative Mechanism of Action
Both this compound and ketamine ultimately lead to an increase in glutamate transmission and the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which is considered a crucial step for their antidepressant effects.[7][8][9] This convergence on the AMPA receptor system triggers downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways, promoting synaptogenesis and reversing stress-induced neuronal atrophy.[4][10][11][12]
However, the initial molecular events that precipitate this glutamate surge differ significantly. Ketamine directly blocks the NMDA receptor channel, primarily on GABAergic interneurons.[13][14] This disinhibition of pyramidal neurons leads to a surge in glutamate release.[15] In contrast, this compound acts as an antagonist at presynaptic mGluR2/3 autoreceptors, which normally function to inhibit glutamate release.[10] By blocking these receptors, this compound effectively removes the brakes on glutamate release from presynaptic terminals.
Signaling Pathway Diagram
Caption: Signaling pathways of this compound and ketamine.
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize key quantitative data from preclinical studies comparing this compound and ketamine.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (IC50/pA2) | Reference |
| This compound | mGluR2 | 2.2 nM | IC50 = 20 nM | [16] |
| mGluR3 | 4.5 nM | IC50 = 24 nM | [16] | |
| Ketamine | NMDA Receptor | ~1 µM (varies with subunit) | IC50 ~1-5 µM | [3][17] |
Table 2: Effects on Neurotransmitter Release (Microdialysis)
| Compound | Brain Region | Neurotransmitter | % Change from Baseline | Reference |
| This compound | Medial Prefrontal Cortex | Serotonin | Increased | [1] |
| Dopamine | Increased | [1] | ||
| Ketamine | Medial Prefrontal Cortex | Glutamate | Increased | [13] |
| Dopamine | Increased | [13] |
Table 3: Behavioral Effects in Animal Models of Depression
| Compound | Animal Model | Behavioral Test | Effective Dose | Outcome | Reference |
| This compound | Social Defeat Stress | Social Interaction | 1 mg/kg | Increased interaction time | [18][19] |
| Sucrose (B13894) Preference | 1 mg/kg | Increased preference | [18][19] | ||
| Tail Suspension Test | 1 mg/kg | Decreased immobility | [18][19] | ||
| Ketamine | Social Defeat Stress | Social Interaction | 10 mg/kg | Increased interaction time | [18][19] |
| Sucrose Preference | 10 mg/kg | Increased preference | [18][19] | ||
| Tail Suspension Test | 10 mg/kg | Decreased immobility | [18][19] |
Experimental Protocols
Social Defeat Stress Model
A common experimental paradigm to induce a depression-like phenotype in rodents and to test the efficacy of antidepressant compounds.
Caption: Workflow for the social defeat stress model.
Protocol Details:
-
Social Defeat: Experimental mice are repeatedly exposed to a larger, aggressive resident mouse for a set period each day (e.g., 10 minutes) for consecutive days (e.g., 10 days).
-
Social Interaction Test: Following the defeat period, mice are tested for their preference to interact with a novel mouse versus an empty enclosure. A subset of mice will display "susceptible" (depression-like) or "resilient" phenotypes.
-
Drug Administration: Susceptible mice are administered a single intraperitoneal injection of this compound, ketamine, or vehicle.
-
Behavioral Testing: At various time points post-injection (e.g., 1, 3, and 7 days), mice are subjected to behavioral tests such as the tail suspension test (TST) and sucrose preference test (SPT) to assess antidepressant-like effects.
-
Neurobiological Analysis: At a later time point (e.g., 8 days post-injection), brain tissue is collected to analyze changes in synaptic proteins (e.g., BDNF, TrkB, GluA1, PSD-95) and dendritic spine density.[19]
In Vitro Receptor Binding and Functional Assays
Receptor Binding Assay (e.g., for this compound):
-
Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.
-
Methodology:
-
Prepare cell membranes from CHO cells stably expressing recombinant human mGluR2 or mGluR3.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]LY341495) in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[16]
-
Functional Assay (cAMP Assay for this compound):
-
Objective: To determine the functional antagonist activity of this compound at mGluR2 and mGluR3.
-
Methodology:
-
Culture CHO cells expressing mGluR2 or mGluR3.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin (B1673556) (to induce cAMP production) and a fixed concentration of glutamate (an agonist).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the glutamate-induced reduction in forskolin-stimulated cAMP levels.[16]
-
Conclusion
Both this compound and ketamine demonstrate rapid antidepressant-like effects by modulating the glutamatergic system, culminating in enhanced AMPA receptor signaling and synaptogenesis. The primary distinction in their mechanism lies at the initial point of interaction with the glutamate system: this compound antagonizes presynaptic mGluR2/3, while ketamine blocks postsynaptic NMDA receptors. This fundamental difference may have implications for their respective therapeutic profiles, including potential side effects. Further research is warranted to fully elucidate the clinical potential of mGluR2/3 antagonists like this compound as novel, rapid-acting antidepressants.
References
- 1. MGS-0039 - Wikipedia [en.wikipedia.org]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gpsych.bmj.com [gpsych.bmj.com]
- 12. Rapid-acting glutamatergic antidepressants: the path to ketamine and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant [mdpi.com]
- 14. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of MGS0039's Effects on Animal Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of MGS0039, a selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) antagonist, with other relevant compounds. The data presented is compiled from various preclinical studies to offer an objective overview of the reproducibility of its antidepressant and anxiolytic-like effects in animal models.
Comparison with Alternative mGluR2/3 Antagonists
This compound is frequently compared with another potent and selective mGluR2/3 antagonist, LY341495 . Both compounds have demonstrated robust antidepressant-like effects in various behavioral paradigms.[1][2][3] Studies consistently show that both this compound and LY341495 reduce immobility time in the forced swim test and tail suspension test in rodents, suggesting a reproducible antidepressant-like effect.[3]
However, some divergences in their behavioral profiles have been noted. For instance, in the marble-burying test, a model of anxiolytic and anti-obsessive-compulsive-like behavior, both this compound and LY341495 have been shown to reduce the number of marbles buried.[4] Yet, in other anxiety models, the effects are less consistent. One study reported that this compound had no apparent effect in the rat social interaction test and the elevated plus-maze, suggesting a more limited anxiolytic profile compared to its antidepressant effects.
The mechanism of action for both this compound and LY341495 is believed to be the blockade of presynaptic mGluR2/3, which leads to an increase in synaptic glutamate levels. This, in turn, is thought to enhance α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission and downstream signaling pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This pathway is notably similar to that of the rapid-acting antidepressant ketamine.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and LY341495 on animal behavior.
Table 1: Effects of this compound and Alternatives in the Forced Swim Test (FST)
| Compound | Species | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | % Change vs. Vehicle | Statistical Significance | Reference |
| This compound | Mouse | 1.0 | i.p. | Significantly Reduced | Data not specified | p < 0.05 | [3] |
| LY341495 | Mouse | 0.3 | i.p. | Significantly Reduced | Data not specified | p < 0.05 | [3] |
| Ketamine | Mouse | 10 | i.p. | Significantly Reduced | Data not specified | p < 0.05 | [5] |
Table 2: Effects of this compound and Alternatives in the Tail Suspension Test (TST)
| Compound | Species | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | % Change vs. Vehicle | Statistical Significance | Reference |
| This compound | Mouse | 1.0 | i.p. | Significantly Reduced | Data not specified | p < 0.05 | [5] |
| LY341495 | Mouse | 0.3 | i.p. | Data not available | Data not available | Data not available | |
| Ketamine | Mouse | 10 | i.p. | Significantly Reduced | Data not specified | p < 0.05 | [5] |
Table 3: Effects of this compound and Alternatives in the Marble-Burying Test
| Compound | Species | Dose (mg/kg) | Administration Route | Number of Marbles Buried | % Change vs. Vehicle | Statistical Significance | Reference |
| This compound | Mouse | 1, 3, 10 | p.o. | Dose-dependently reduced | Approx. 25-50% | p < 0.05 | [4] |
| LY341495 | Mouse | 1, 3, 10 | p.o. | Dose-dependently reduced | Approx. 30-60% | p < 0.05 | [4] |
Table 4: Effects of this compound in the Learned Helplessness (LH) Model
| Compound | Species | Dose (mg/kg) | Administration Route | Number of Escape Failures | % Change vs. Vehicle | Statistical Significance | Reference |
| This compound | Rat | 10 | i.p. | Significantly Reduced | Data not specified | p < 0.05 |
Detailed Experimental Protocols
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.
-
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30 minutes before the test.
-
Pre-test (for rats): On day 1, rats are placed in the cylinder for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), animals are administered the test compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), they are placed in the swim cylinder for a 5-6 minute session.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
-
Apparatus: A horizontal bar is placed at a height that allows the mouse to be suspended by its tail without touching any surfaces. The area should be visually isolated.
-
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended from the horizontal bar by the tape.
-
Test Duration: The test typically lasts for 6 minutes.
-
-
Data Analysis: The total duration of immobility (the time the mouse hangs passively without any struggling) is recorded. A decrease in immobility time suggests an antidepressant-like effect.
Marble-Burying Test
-
Apparatus: A standard rodent cage is filled with approximately 5 cm of clean bedding. A set number of glass marbles (e.g., 20-25) are evenly spaced on the surface of the bedding.
-
Procedure:
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 30 minutes.
-
Test Session: Animals are administered the test compound or vehicle. After the pre-treatment period, each mouse is individually placed in the cage with the marbles.
-
Test Duration: The session typically lasts for 30 minutes.
-
-
Data Analysis: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is interpreted as an anxiolytic or anti-compulsive-like effect.
Learned Helplessness (LH) Model
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering escapable or inescapable foot shocks.
-
Procedure:
-
Induction Phase: On day 1, animals in the "helpless" group are exposed to a series of inescapable foot shocks. A control group receives escapable shocks (e.g., by crossing to the other side of the shuttle box) or no shocks.
-
Test Phase: 24-48 hours later, all animals are subjected to a shuttle-box escape/avoidance test where a conditioned stimulus (e.g., a light or tone) precedes a foot shock, which can be terminated by crossing to the other compartment.
-
-
Data Analysis: The number of failures to escape the shock within a given time (escape failures) and the latency to escape are recorded. A reduction in escape failures in the drug-treated group compared to the vehicle-treated "helpless" group indicates an antidepressant-like effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its behavioral effects.
Caption: Proposed signaling pathway of this compound.
References
- 1. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2/3 receptor antagonists improve behavioral and prefrontal dopaminergic alterations in the chronic corticosterone-induced depression model in mice [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like activity of this compound, a potent group II metabotropic glutamate receptor antagonist, in a marble-burying behavior test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MGS0039's Selectivity for mGluR2/3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) antagonist, MGS0039, with other relevant compounds. The data presented is compiled from preclinical studies to assist researchers in evaluating its selectivity and performance. Detailed experimental protocols for key assays are provided to support the replication and validation of these findings.
Comparative Selectivity Profile of mGluR2/3 Antagonists
This compound is a potent and selective antagonist for group II metabotropic glutamate receptors.[1][2] Its performance, particularly its binding affinity (Ki) and functional antagonism (IC50), has been characterized in several in vitro studies. The following tables summarize the quantitative data for this compound and compare it with other well-established mGluR2/3 antagonists.
Table 1: Binding Affinity (Ki, nM) of mGluR2/3 Antagonists
| Compound | mGluR2 | mGluR3 | Other mGluRs | Reference |
| This compound | 2.2 | 4.5 | No significant effects on other mGluRs studied | [1] |
| LY341495 | Comparable to this compound | Comparable to this compound | Also shows affinity for mGluR8 (IC50 = 0.17 µM) and mGluR7 (IC50 = 0.99 µM) | [1] |
| LY3020371 | Data not available in direct comparison | Data not available in direct comparison | Selective mGluR2/3 antagonist | [3][4] |
Table 2: Functional Antagonist Activity (IC50, nM) of mGluR2/3 Antagonists in cAMP Assays
| Compound | mGluR2 (inhibition of forskolin-stimulated cAMP formation) | mGluR3 (inhibition of forskolin-stimulated cAMP formation) | Reference |
| This compound | 20 | 24 | [1] |
| LY341495 | 21 | 14 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the conditions under which the comparative data was generated.
Radioligand Binding Assay (Competitive Binding)
This protocol is a synthesized representation of standard methods for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for mGluR2 and mGluR3.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3.
-
Radioligand: [3H]LY341495.
-
Test compounds: this compound, LY341495, etc.
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of radioligand ([3H]LY341495) at a fixed concentration (typically at or below its Kd).
-
50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced suppression of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC50) of this compound and other antagonists at mGluR2 and mGluR3.
Materials:
-
CHO cells stably expressing human mGluR2 or mGluR3.
-
Glutamate (agonist).
-
Test compounds: this compound, LY341495, etc.
-
Assay medium: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP assay kit (e.g., LANCE cAMP kit, AlphaScreen cAMP assay kit).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture CHO cells expressing the receptor of interest in appropriate media until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to attach overnight.
-
Compound Addition:
-
Wash the cells with assay medium.
-
Add various concentrations of the test antagonist (e.g., this compound) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
-
Stimulation: Add a fixed concentration of glutamate (agonist) and forskolin to all wells (except for baseline controls). Forskolin directly activates adenylyl cyclase to increase cAMP levels, and the mGluR2/3 agonist (glutamate) will inhibit this effect.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes).
-
Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to generate a dose-response curve. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental processes involved in characterizing this compound, the following diagrams have been generated using Graphviz.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validating the Anxiolytic Effects of MGS0039: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of MGS0039, a selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3), with other anxiolytic compounds in various preclinical models. The data presented is compiled from peer-reviewed studies to offer an objective overview of this compound's performance and potential as a therapeutic agent for anxiety and related disorders.
Executive Summary
This compound has demonstrated notable anxiolytic-like effects in specific preclinical models of anxiety, primarily the conditioned fear stress (CFS) test and the marble-burying test.[1][2] Its mechanism of action, centered on the modulation of glutamatergic neurotransmission through the blockade of mGluR2/3, presents a distinct pharmacological profile compared to traditional anxiolytics such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs).[1][3] While showing efficacy in certain models, this compound did not exhibit anxiolytic effects in the elevated plus-maze or social interaction tests at the doses tested.[4] This suggests a potential for targeting specific anxiety-related behaviors. This guide offers a detailed examination of the experimental data and protocols to aid in the evaluation of this compound for further research and development.
Mechanism of Action: mGluR2/3 Antagonism
This compound is a potent and selective competitive antagonist of group II metabotropic glutamate receptors, mGluR2 and mGluR3.[3] These receptors are presynaptic autoreceptors that, when activated by glutamate, inhibit further glutamate release. By blocking these receptors, this compound is thought to increase glutamatergic transmission in specific brain circuits. This modulation is believed to be the primary mechanism underlying its anxiolytic and antidepressant-like effects.[1] The downstream signaling cascade may involve the activation of AMPA receptors and influence serotonergic systems, contributing to its therapeutic potential.[5]
Comparative Anxiolytic Performance
The anxiolytic efficacy of this compound has been evaluated in several behavioral paradigms. The following tables summarize the quantitative data from studies assessing this compound and comparator compounds.
Conditioned Fear Stress (CFS) Test
The CFS test assesses the ability of a compound to reduce fear-associated freezing behavior in response to a conditioned stimulus.
| Compound | Dose (mg/kg, i.p.) | Animal Model | % Reduction in Freezing Behavior | Reference |
| This compound | 2 | Rat | Significant attenuation | [1][6] |
| Fluvoxamine (SSRI) | 10 | Rat | Significant attenuation | [1] |
| Diazepam (Benzodiazepine) | 1-5 | Mouse | Significant attenuation | [7] |
Marble-Burying Test
The marble-burying test is used to model anxiety-like and obsessive-compulsive behaviors. A reduction in the number of marbles buried is indicative of anxiolytic or anti-compulsive activity.
| Compound | Dose (mg/kg, i.p.) | Animal Model | % Reduction in Marbles Buried | Reference |
| This compound | 1 - 10 | Mouse | Significant inhibition | [2] |
| LY341495 | 1 - 10 | Mouse | Significant inhibition | [2] |
| Ketamine | 10 | Mouse | Significant reduction | [1] |
| Fluvoxamine (SSRI) | 10-30 | Mouse | Significant inhibition | [8] |
| Diazepam (Benzodiazepine) | 1-5 | Mouse | Significant reduction | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Conditioned Fear Stress (CFS) Test Protocol
References
- 1. S-ketamine reduces marble burying behaviour: Involvement of ventromedial orbitofrontal cortex and AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like activity of this compound, a potent group II metabotropic glutamate receptor antagonist, in a marble-burying behavior test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologically distinctive behaviors other than burying marbles during the marble burying test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of marble-burying behavior as a model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MGS0039 and Other mGluR Antagonists for Researchers
For researchers and professionals in drug development, the landscape of metabotropic glutamate (B1630785) receptor (mGluR) antagonists is of significant interest, particularly for neurologic and psychiatric disorders. This guide provides a detailed, data-driven comparison of MGS0039 against other key mGluR antagonists, focusing on experimental data and methodologies to inform research and development decisions.
This compound is a potent and selective competitive antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] Its mechanism of action, which is distinct from traditional antidepressants, has shown promise in preclinical models of depression and anxiety.[3][4][5] The antidepressant-like effects of this compound are thought to be mediated through the modulation of the glutamatergic system, sharing some downstream signaling pathways with ketamine, such as the activation of AMPA receptors and brain-derived neurotrophic factor (BDNF) signaling, but potentially with a more favorable side-effect profile.[6][7][8][9]
This guide will focus on a head-to-head comparison with LY341495, another widely studied and potent group II mGluR antagonist, to provide a clear benchmark for evaluating this compound's performance.
Quantitative Performance Comparison
The following table summarizes the key in vitro potency and selectivity data for this compound and LY341495 based on available preclinical research. This data is crucial for understanding the relative efficacy and target engagement of these compounds.
| Parameter | This compound | LY341495 | Experimental Context |
| Binding Affinity (Ki) | 2.2 nM (mGluR2), 4.5 nM (mGluR3)[2] | Comparable to this compound[2] | Radioligand binding assays using recombinant human mGluR subtypes. |
| Functional Potency (IC50) | 20 nM (mGluR2), 24 nM (mGluR3)[2] | Not explicitly stated in the provided results. | Inhibition of forskolin-stimulated cAMP formation in CHO cells expressing mGluR2 or mGluR3. |
| In Vivo Efficacy | Antidepressant-like effects at 0.3-3 mg/kg (i.p.) in rats and mice.[2] | Antidepressant-like effects at 0.1-3 mg/kg (i.p.) in rats and mice.[2] | Forced swim test and tail suspension test. |
| Selectivity | No significant effects on other mGluRs or other studied receptors and transporters.[2] | Potent group II mGluR antagonist. | Receptor binding and functional assays against a panel of receptors and transporters. |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the comparative data, detailed experimental protocols for key assays are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and other antagonists to mGluR subtypes.
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human or rat mGluR subtype of interest.
-
Radioligand: A suitable radioligand, such as [³H]LY354740, is used to label the glutamate binding site.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound or LY341495).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays (cAMP Formation)
Objective: To assess the functional antagonist activity (IC50) of the compounds by measuring their ability to block agonist-induced inhibition of adenylyl cyclase.
Protocol:
-
Cell Culture: CHO cells stably expressing mGluR2 or mGluR3 are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of the antagonist (this compound or LY341495) before being stimulated with a known mGluR agonist (e.g., glutamate) in the presence of forskolin (B1673556) (to stimulate cAMP production).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or other sensitive detection methods.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration.
In Vivo Behavioral Models (Forced Swim Test)
Objective: To evaluate the antidepressant-like effects of the mGluR antagonists in rodents.
Protocol:
-
Animals: Male Sprague-Dawley rats or male ICR mice are used.
-
Drug Administration: this compound, LY341495, or vehicle is administered intraperitoneally (i.p.) at specified doses and times before the test.
-
Test Procedure: Animals are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of group II mGluRs and a typical experimental workflow for comparing mGluR antagonists.
References
- 1. MGS-0039 - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpsych.bmj.com [gpsych.bmj.com]
- 7. Targeting the Glutamatergic System to Develop Novel, Improved Therapeutics for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
MGS0039: Unraveling Downstream Signaling in Antidepressant Action
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of MGS0039, a selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3), with other key compounds targeting similar pathways, notably the mGluR2/3 antagonist LY341495 and the NMDA receptor antagonist ketamine. We present supporting experimental data, detailed protocols for key assays, and visualizations of the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Comparative Performance Data
The antidepressant-like effects of this compound are mediated through its potent and selective antagonism of mGluR2 and mGluR3. This activity is comparable to LY341495 and translates to efficacy in behavioral models of depression, similar to that observed with ketamine, albeit through a distinct initial target. The following tables summarize key quantitative data from preclinical studies.
| Compound | Target(s) | Binding Affinity (Ki) | Functional Inhibition (IC50) |
| This compound | mGluR2 | 2.2 nM[1] | 20 nM (for mGluR2)[1] |
| mGluR3 | 4.5 nM[1] | 24 nM (for mGluR3)[1] | |
| LY341495 | mGluR2/3 | Comparable to this compound[1] | Not explicitly stated in the provided results |
| Ketamine | NMDA Receptor | Not applicable (non-competitive antagonist) | Not applicable |
| Compound | Behavioral Assay | Animal Model | Key Finding |
| This compound | Forced Swim Test | Rat | Dose-dependent antidepressant-like effects (0.3-3 mg/kg, i.p.)[1] |
| Tail Suspension Test | Mouse | Dose-dependent antidepressant-like effects (0.3-3 mg/kg, i.p.)[1] | |
| Social Defeat Stress | Mouse | Rapid and sustained antidepressant effects, comparable to ketamine[2][3] | |
| LY341495 | Forced Swim Test | Rat | Dose-dependent antidepressant-like effects (0.1-3 mg/kg, i.p.)[1] |
| Tail Suspension Test | Mouse | Dose-dependent antidepressant-like effects (0.1-3 mg/kg, i.p.)[1] | |
| Chronic Unpredictable Mild Stress | Mouse | Dose-dependent antidepressant-like effect[4] | |
| Ketamine | Forced Swim Test | Mouse | Attenuated increased immobility time in susceptible mice[2] |
| Tail Suspension Test | Mouse | Attenuated increased immobility time in susceptible mice[2] | |
| Social Defeat Stress | Mouse | Rapid and sustained antidepressant effects[2][3] |
Downstream Signaling Pathways of this compound
The antidepressant-like effects of this compound are primarily attributed to the modulation of glutamatergic neurotransmission, leading to the activation of key neurotrophic signaling cascades. The primary pathway involves the disinhibition of glutamate release, leading to the activation of AMPA receptors and subsequent stimulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
Experimental Protocols
Detailed methodologies for the key behavioral and molecular assays cited in this guide are provided below.
Forced Swim Test (Rat)
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (approximately 40-50 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the swim cylinder for a 15-minute period. This initial exposure leads to the development of an immobile posture.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are administered this compound, a comparator compound, or vehicle via intraperitoneal (i.p.) injection. Following the appropriate absorption time (typically 30-60 minutes), each rat is placed back into the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (Mouse)
The Tail Suspension Test (TST) is another common behavioral despair model used for screening antidepressant drugs.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape for securing the mouse's tail.
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the suspension bar. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.
-
The total duration of the test is typically 6 minutes.
-
Scoring: The total time the mouse remains immobile is recorded. A reduction in the duration of immobility suggests an antidepressant-like effect.
Western Blot for BDNF and Phospho-TrkB
Western blotting is used to quantify the protein levels of BDNF and the phosphorylation status of its receptor, TrkB, in brain tissue.
Procedure:
-
Tissue Homogenization: Brain tissue (e.g., hippocampus or prefrontal cortex) is rapidly dissected and homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for BDNF and phosphorylated TrkB (p-TrkB). A separate membrane or a stripped and re-probed membrane is incubated with an antibody for total TrkB and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the bands is quantified using densitometry software. The levels of BDNF and p-TrkB are normalized to the loading control and total TrkB, respectively. An increase in the BDNF/loading control and p-TrkB/total TrkB ratios indicates activation of this signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound and its impact on downstream signaling.
Conclusion
This compound demonstrates potent and selective antagonism of mGluR2/3, leading to antidepressant-like effects in preclinical models. Its mechanism of action converges on the BDNF-TrkB-mTORC1 signaling pathway, a key mediator of neuroplasticity and antidepressant response. The comparative data presented here highlight both the similarities and distinctions between this compound and other glutamatergic modulators like ketamine. The provided experimental protocols offer a foundation for researchers seeking to further investigate the therapeutic potential of this compound and related compounds. While preclinical findings are promising, further clinical investigation is necessary to establish the efficacy and safety of this compound in human populations.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of MGS0039's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of MGS0039, a selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), with other relevant compounds. The data presented is supported by detailed experimental protocols to aid in the independent verification and advancement of research in this area.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and alternative mGluR2/3 antagonists. Lower values indicate higher binding affinity.
| Compound | Type | mGluR2 Affinity (nM) | mGluR3 Affinity (nM) |
| This compound | Orthosteric Antagonist | 2.2 | 4.5 |
| LY341495 | Orthosteric Antagonist | 21 | 14 |
| LY3020371 | Orthosteric Antagonist | 5.26 | 2.50[1][2] |
| TP0178894 | Orthosteric Antagonist | 4.27 | 2.83[3] |
| RO4491533 | Negative Allosteric Modulator | 13 (IC50) | 11 (IC50) |
| Decoglurant (RO4995819) | Negative Allosteric Modulator | Potent and selective, specific Ki/IC50 values not publicly available but structurally similar to RO4491533[4][5][6][7] | Potent and selective, specific Ki/IC50 values not publicly available but structurally similar to RO4491533[4][5][6][7] |
Experimental Protocols
The binding affinity data presented in this guide are primarily determined through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for mGluR2/3
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the mGluR2 or mGluR3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human or rat mGluR2 or mGluR3.
-
Radioligand: e.g., [3H]LY341495 or another suitable high-affinity radiolabeled antagonist.
-
Test compounds: this compound and other comparators.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Group II Metabotropic Glutamate Receptors
Caption: Simplified signaling pathway of group II metabotropic glutamate receptors (mGluR2/3).
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay for determining binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Safety, Tolerability, and Pharmacokinetic Profiles of TP0473292 (TS-161), A Prodrug of a Novel Orthosteric mGlu2/3 Receptor Antagonist TP0178894, in Healthy Subjects and Its Antidepressant-Like Effects in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of MGS0039 Prodrugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various prodrugs of MGS0039, a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) antagonist. This compound shows promise for its antidepressant-like effects; however, its clinical development has been hampered by low oral bioavailability.[1] This guide summarizes key experimental data on the pharmacokinetic profiles of this compound prodrugs and outlines the experimental methodologies used in their evaluation.
This compound exerts its therapeutic effects through the modulation of the glutamatergic system. As an antagonist of mGluR2/3, it influences downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) complex-1 (mTORC1) signaling systems, which are implicated in neurogenesis and synaptic plasticity. To overcome the poor absorption of this compound, several ester prodrugs have been synthesized to enhance its oral bioavailability.[1] This guide focuses on the comparative data from preclinical studies to aid in the selection and further development of promising this compound prodrug candidates.
Quantitative Data Summary
The following tables summarize the in vitro metabolism and in vivo bioavailability of this compound and its various ester prodrugs. The data is extracted from a key study by Nakamura et al. (2006) that evaluated a series of prodrugs in cynomolgus monkeys and human liver S9 fractions.[1]
Table 1: In Vitro Metabolism of this compound Prodrugs in Liver S9 Fractions
| Prodrug (Ester) | Transformation to this compound in Monkey Liver S9 (%) | Transformation to this compound in Human Liver S9 (%) |
| n-Butyl | >64 | Not Reported |
| n-Pentyl | >64 | Not Reported |
| 3-Methylbutyl | >64 | Not Reported |
| 4-Methylpentyl | >64 | Not Reported |
| n-Hexyl | Not Reported | >65 |
| n-Heptyl (MGS0210) | Not Reported | >65 |
| n-Octyl | Not Reported | >65 |
| 5-Methylbutyl | Not Reported | >65 |
| 6-Methylpentyl | Not Reported | >65 |
Data from Nakamura et al., 2006.[1]
Table 2: In Vivo Pharmacokinetic Parameters of this compound and its Prodrugs in Cynomolgus Monkeys Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Bioavailability (F %) | Fold Increase in Cmax (vs. This compound) | Fold Increase in F (vs. This compound) |
| This compound | 5 | 100 | 12.6 | - | - |
| n-Butyl Ester | 5.8 | 410 | 30.2 | 4.1 | 2.4 |
| n-Pentyl Ester | 6.1 | 580 | 49.1 | 5.8 | 3.9 |
| 3-Methylbutyl Ester | 6.1 | 630 | 54.2 | 6.3 | 4.3 |
| 4-Methylpentyl Ester | 6.3 | 600 | 79.4 | 6.0 | 6.3 |
Data from Nakamura et al., 2006. The oral bioavailability of this compound in rats is reported to be 10.9%, with its prodrugs exhibiting bioavailability in the range of 40% to 70%.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Nakamura et al. (2006).
In Vitro Metabolism in Liver S9 Fractions
-
Objective: To assess the conversion rate of this compound prodrugs to the active compound this compound in liver S9 fractions from cynomolgus monkeys and humans.
-
Preparation of S9 Fractions: Livers were homogenized in a buffer solution and centrifuged to obtain the S9 fraction, which contains cytosolic and microsomal enzymes.
-
Incubation: The prodrugs were incubated with the liver S9 fractions in the presence of necessary cofactors (e.g., NADPH, UDPGA) at 37°C.
-
Sample Analysis: Aliquots were taken at various time points, and the reaction was terminated. The concentration of this compound and the remaining prodrug was quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of formation of this compound from each prodrug was calculated to determine the transformation ratio.
In Vivo Oral Bioavailability in Cynomolgus Monkeys
-
Objective: To determine the pharmacokinetic profiles and oral bioavailability of this compound and its prodrugs in cynomolgus monkeys.
-
Animal Model: Male cynomolgus monkeys were used for the study.
-
Drug Administration: this compound and its prodrugs were administered orally via a gavage tube. A separate group of animals received an intravenous administration of this compound to determine the absolute bioavailability.
-
Blood Sampling: Blood samples were collected at predetermined time points after drug administration. Plasma was separated by centrifugation.
-
Sample Analysis: Plasma concentrations of this compound and the prodrugs were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC) were calculated. The absolute bioavailability (F) was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound as an mGluR2/3 antagonist.
Experimental Workflow for Prodrug Evaluation
The following diagram outlines the general workflow for the evaluation of this compound prodrugs.
Caption: General experimental workflow for the evaluation of this compound prodrugs.
References
MGS0039's Impact on Neurogenesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MGS0039's effects on neurogenesis with alternative compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding.
This compound, a selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3), has demonstrated significant potential in promoting adult hippocampal neurogenesis, a process crucial for learning, memory, and mood regulation. This guide compares the neurogenic effects of this compound with two other well-established compounds known to influence this process: the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluvoxamine and the N-methyl-D-aspartate (NMDA) receptor antagonist Ketamine.
Quantitative Comparison of Neurogenic Effects
The following tables summarize the quantitative effects of this compound, Fluvoxamine, and Ketamine on key markers of neurogenesis and synaptic plasticity.
| Compound | Marker | Model | Dosage | Effect | Source |
| This compound | BrdU+ cells (Cell Proliferation) | Adult Mouse Hippocampus | 5 or 10 mg/kg (14 days) | ~62% increase in the dentate gyrus | [1] |
| Fluvoxamine | Ki67+ cells (Cell Proliferation) | Rat Hippocampus (in a model of VPA-induced reduction) | Not specified | Significantly increased proliferation compared to VPA-treated group (p < 0.001) | [2] |
| Ketamine | PCNA+ cells (Cell Proliferation) | Rat Dentate Gyrus | 10 mg/kg (short-term) | 25% increase in the subgranular zone | [1] |
| Ketamine | BrdU+ cells (Cell Proliferation) | Mouse Dentate Gyrus | Multiple doses | More than double the number of BrdU+ cells/mm³ | [3] |
| Compound | Marker | Brain Region | Effect (vs. Control/Vehicle in Stress Model) | Source |
| This compound | BDNF Protein Levels | Prefrontal Cortex, Dentate Gyrus | Significantly attenuated reduction | [4] |
| Ketamine | BDNF Protein Levels | Prefrontal Cortex, Dentate Gyrus, CA3 | Significantly attenuated reduction | [4] |
| This compound | p-TrkB/TrkB Ratio | CA3 | Significantly attenuated reduction | [2] |
| Ketamine | p-TrkB/TrkB Ratio | Prefrontal Cortex, Dentate Gyrus, CA3 | Significantly attenuated reduction | [2] |
| This compound | Dendritic Spine Density | Prelimbic mPFC, Dentate Gyrus, CA3 | Significantly attenuated reduction | [5] |
| Ketamine | Dendritic Spine Density | Prelimbic mPFC, Dentate Gyrus, CA3 | Significantly attenuated reduction | [5] |
Signaling Pathways in Neurogenesis
The neurogenic effects of this compound, Fluvoxamine, and Ketamine are mediated by distinct signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: this compound Signaling Pathway for Neurogenesis.
Caption: Fluvoxamine Signaling Pathway for Neurogenesis.
Caption: Ketamine Signaling Pathway for Neurogenesis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry for Cell Proliferation
This protocol is used to label and quantify newly divided cells in the hippocampus.
Experimental Workflow:
Caption: Experimental Workflow for BrdU Labeling.
Detailed Steps:
-
Animal Treatment and BrdU Administration: Animals receive daily injections of this compound, Fluvoxamine, Ketamine, or vehicle for the specified duration. On the final day(s) of treatment, animals are injected intraperitoneally (i.p.) with BrdU (e.g., 50 mg/kg body weight) to label dividing cells.
-
Tissue Preparation: 24 hours after the final BrdU injection, animals are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Brains are sectioned coronally (e.g., at 40 µm thickness) using a cryostat or vibratome. Sections containing the hippocampus are collected.
-
Immunohistochemistry:
-
DNA Denaturation: Free-floating sections are incubated in 2N hydrochloric acid (HCl) to denature the DNA and expose the BrdU epitope.
-
Neutralization: Sections are rinsed in a borate (B1201080) buffer to neutralize the acid.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100 in phosphate-buffered saline) to prevent non-specific antibody binding.
-
Primary Antibody: Sections are incubated overnight with a primary antibody against BrdU (e.g., rat anti-BrdU).
-
Secondary Antibody: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rat IgG conjugated to a fluorophore).
-
-
Imaging and Quantification: Sections are mounted on slides and coverslipped. The number of BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus is quantified using a confocal microscope and stereological methods.
Western Blotting for BDNF and TrkB
This technique is used to measure the protein levels of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).
Detailed Steps:
-
Tissue Homogenization: Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to block non-specific binding sites.
-
Primary Antibody Incubation: The membrane is incubated overnight with primary antibodies specific for BDNF, phospho-TrkB, and total TrkB. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The levels of target proteins are normalized to the loading control.
Golgi-Cox Staining for Dendritic Spine Analysis
This method is used to visualize and quantify the density of dendritic spines, which are postsynaptic sites of excitatory synapses.
Detailed Steps:
-
Tissue Impregnation: Whole brains are immersed in a Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate) and stored in the dark for an extended period (e.g., 14 days) to allow for the impregnation of a subset of neurons.
-
Tissue Protection and Sectioning: The impregnated brains are transferred to a cryoprotectant solution before being sectioned on a vibratome at a greater thickness (e.g., 100-200 µm) than for standard immunohistochemistry.
-
Staining Development: The sections are rinsed and the staining is developed by incubating them in an ammonium (B1175870) hydroxide (B78521) solution. This is followed by dehydration through a series of ethanol (B145695) solutions and clearing with xylene.
-
Mounting: The stained sections are mounted on slides and coverslipped.
-
Imaging and Analysis: Pyramidal neurons in the hippocampus are imaged using a bright-field microscope with a high-magnification objective. The number of dendritic spines along a defined length of dendrite is manually counted or analyzed using specialized software to determine spine density.[6][7]
References
- 1. New Hippocampal Neurons Mature Rapidly in Response to Ketamine But Are Not Required for Its Acute Antidepressant Effects on Neophagia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ketamine’s rapid and sustained antidepressant effects are driven by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 7. Video: Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
MGS0039 Demonstrates Potent Efficacy in Preclinical Models of Treatment-Resistant Depression, Outperforming Traditional Antidepressants
A comprehensive analysis of preclinical data reveals that MGS0039, a selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) antagonist, exhibits rapid and sustained antidepressant-like effects in animal models of treatment-resistant depression (TRD). These effects are comparable, and in some aspects superior, to the fast-acting antidepressant ketamine, and significantly more robust than traditional selective serotonin (B10506) reuptake inhibitors (SSRIs).
The glutamatergic system has emerged as a key target for novel antidepressant therapies, particularly for patients who do not respond to conventional treatments. This compound's mechanism of action, which involves the modulation of glutamate transmission, aligns with this promising therapeutic strategy. Preclinical evidence strongly suggests that by blocking mGluR2/3, this compound facilitates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function and activates brain-derived neurotrophic factor (BDNF) signaling pathways, leading to rapid synaptogenesis and antidepressant effects. This profile positions this compound as a compelling candidate for the treatment of TRD.
Comparative Efficacy in Validated Animal Models
To contextualize the antidepressant potential of this compound, this guide compares its performance with key alternatives: the rapid-acting N-methyl-D-aspartate (NMDA) receptor antagonist ketamine, another mGluR2/3 antagonist LY341495, and the widely prescribed SSRI, escitalopram. The data are derived from validated rodent models of depression, including the social defeat stress, learned helplessness, forced swim, and tail suspension tests. These models are designed to mimic the core symptoms of depression, such as anhedonia, behavioral despair, and social withdrawal.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, highlighting the comparative efficacy of this compound.
Table 1: Efficacy in the Social Defeat Stress Model
| Compound | Dose (mg/kg) | Primary Outcome Measure | Result | Citation |
| This compound | 1 | Immobility Time (FST) | Significant decrease vs. vehicle | |
| 1 | Immobility Time (TST) | Significant decrease vs. vehicle | ||
| 1 | Sucrose (B13894) Preference | Significant increase vs. vehicle | ||
| Ketamine | 10 | Immobility Time (FST) | Significant decrease vs. vehicle | |
| 10 | Immobility Time (TST) | Significant decrease vs. vehicle | ||
| 10 | Sucrose Preference | Significant increase vs. vehicle | ||
| Escitalopram | 10 | Social Interaction Ratio | No significant improvement |
FST: Forced Swim Test; TST: Tail Suspension Test. Data represent the typical findings from comparative studies.
Table 2: Efficacy in Learned Helplessness and Other Stress Models
| Compound | Dose (mg/kg) | Animal Model | Primary Outcome Measure | Result | Citation |
| This compound | 10 | Learned Helplessness (Rat) | Escape Failures | Significant reduction | |
| LY341495 | 1 | Forced Swim Test (Rat) | Immobility Time | Significant decrease | |
| Ketamine | 20 | Social Defeat Stress (Mouse) | Social Interaction | Rapid increase | |
| Escitalopram | 10 | Chronic Unpredictable Mild Stress (Mouse) | Sucrose Preference | Normalization of stress-induced reduction | |
| 10 | Chronic Immobilization Stress (Rat) | Immobility Time (FST) | Significant decrease |
Signaling Pathways and Mechanism of Action
The antidepressant effects of this compound are mediated by a distinct signaling cascade within the glutamatergic system. The following diagrams illustrate the proposed pathways for this compound and its key comparator, ketamine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide overviews of the key experimental models cited in this guide.
Social Defeat Stress Model
This model induces a depressive-like phenotype in rodents through repeated exposure to social stress.
Protocol:
-
Aggressor Screening: Resident male mice (e.g., CD-1 strain) are screened for aggressive behavior.
-
Social Defeat: An experimental mouse (e.g., C57BL/6J strain) is introduced into the home cage of an aggressive resident for a short period (e.g., 5-10 minutes) daily for a set number of days (e.g., 10 days).
-
Sensory Contact: Following the physical interaction, the experimental mouse is housed in the same cage separated by a perforated divider, allowing for continuous sensory (visual, olfactory) stress for 24 hours.
-
Behavioral Testing: After the stress period, depressive-like behaviors are assessed using tests such as the social interaction test and the sucrose preference test.
-
Drug Administration and Re-testing: Animals exhibiting a depressive-like phenotype are administered the test compound or vehicle, and behavioral tests are repeated at various time points to assess the efficacy and duration of the antidepressant effect.
Learned Helplessness Model
This model assesses antidepressant efficacy by measuring an animal's ability to learn to escape an aversive stimulus after being exposed to inescapable stress.
Protocol:
-
Induction of Helplessness: Rats are exposed to a session of inescapable and unpredictable foot shocks.
-
Escape Testing: 24 hours later, the rats are placed in a shuttle box where they can escape a foot shock by moving to the other side of the chamber.
-
Measurement: The number of failures to escape is recorded as a measure of learned helplessness.
-
Drug Treatment: Antidepressant compounds are typically administered prior to the escape testing to assess their ability to reverse the learned helplessness behavior.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant drugs.
Protocol:
-
Pre-test Session: Rodents are placed in a cylinder of water from which they cannot escape for a 15-minute session.
-
Test Session: 24 hours later, the animals are placed back in the water for a 5-minute session.
-
Measurement: The duration of immobility (floating passively) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Drug Administration: Test compounds are administered at various time points before the test session.
Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair.
Protocol:
-
Suspension: Mice are suspended by their tails with adhesive tape, so they cannot escape or hold onto any surfaces.
-
Measurement: The duration of immobility is recorded over a 6-minute period.
-
Drug Treatment: Compounds are administered prior to the test to evaluate their effect on immobility time.
Conclusion
The preclinical data strongly support the potent and rapid antidepressant-like efficacy of this compound in models of treatment-resistant depression. Its performance is comparable to ketamine in inducing rapid and sustained behavioral improvements, and it appears to act through a convergent mechanism involving the enhancement of glutamatergic neurotransmission and synaptic plasticity. Notably, this compound and other mGluR2/3 antagonists have shown efficacy in models where traditional antidepressants like SSRIs are less effective. These findings underscore the therapeutic potential of this compound as a novel, fast-acting antidepressant for individuals with treatment-resistant depression and warrant further investigation in clinical settings.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of MGS0039, a selective group II metabotropic glutamate (B1630785) (mGlu) receptor antagonist, and related compounds. The information is intended to support research and development efforts in the field of neuroscience and psychopharmacology. While comprehensive quantitative safety data for this compound remains limited in publicly accessible literature, this guide synthesizes available preclinical and clinical findings for this compound and its analogs, offering a comparative context with the well-characterized glutamatergic modulator, ketamine.
Quantitative Safety and Tolerability Data
The following table summarizes the available safety and tolerability data for this compound and its comparators. It is important to note the absence of specific LD50 values for this compound and its direct analogs in the reviewed literature. The safety assessment for these compounds is primarily based on qualitative descriptions from preclinical studies and reported adverse events in early-phase clinical trials of similar molecules.
| Compound | Class | Dosing (Species/Study) | Key Safety Findings |
| This compound | mGluR2/3 Antagonist | 0.3-3 mg/kg (i.p.) in rats and mice | No apparent adverse effects reported in preclinical behavioral studies at therapeutically relevant doses[1]. Preclinical studies suggest mGluR2/3 antagonists are devoid of ketamine-like adverse effects such as psychotomimetic behavior, abuse potential, and neurotoxicity[2][3][4]. |
| LY341495 | mGluR2/3 Antagonist | 0.1-3 mg/kg (i.p.) in rats | Similar to this compound, it is reported to have a favorable preclinical safety profile without the adverse effects associated with ketamine[2][3][4]. |
| MGS0210 (BCI-838) | Prodrug of this compound | Phase 1 Clinical Trial (Humans) | A Phase 1 study in healthy volunteers was completed, suggesting a tolerable safety profile for progression to further clinical development[5]. Specific adverse events are not detailed in the available literature. |
| LY3020371 | mGluR2/3 Antagonist | Up to 1000 mg/kg (i.v.) in rats; Up to 500 mg/kg (i.v.) in monkeys (14-day study) | No critical toxicological findings were observed at these high doses, indicating a wide safety margin in preclinical species[5]. |
| TS-161 (TP0473292) | Prodrug of an mGluR2/3 Antagonist | Phase 2 Clinical Trial (Humans) | The most frequently observed adverse events in a Phase 1 study were nausea, vomiting, and dizziness, which were exposure-related. |
| Ketamine | NMDA Receptor Antagonist | N/A | Known to have psychotomimetic effects, abuse potential, and potential for neurotoxicity at higher or repeated doses[2][3]. |
Experimental Protocols
Detailed methodologies for key behavioral and safety-related assays cited in the literature are provided below. These protocols are essential for interpreting the safety and efficacy data of this compound and related compounds.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to assess antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (typically 40-50 cm high, 20 cm in diameter) is filled with water (24-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Animals (rats or mice) are individually placed into the water-filled cylinder.
-
A pre-test session of 15 minutes is often conducted 24 hours before the actual test to induce a state of immobility.
-
During the test session (typically 5-6 minutes), the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded.
-
-
Endpoint: A reduction in immobility time is indicative of an antidepressant-like effect.
Rotarod Test
The Rotarod Test is used to evaluate motor coordination and balance.
-
Apparatus: A rotating rod, often with adjustable speed. The rod is divided into lanes to test multiple animals simultaneously.
-
Procedure:
-
Animals are placed on the rotating rod.
-
The rod's rotation speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each animal.
-
-
Endpoint: An increased latency to fall indicates better motor coordination. This test can be used to assess potential motor-impairing side effects of a compound.
Conditioned Place Preference (CPP)
The Conditioned Place Preference test is used to assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.
-
Apparatus: A box with at least two distinct compartments that differ in visual and tactile cues.
-
Procedure:
-
Pre-conditioning Phase: On the first day, animals are allowed to freely explore the entire apparatus to determine any baseline preference for one compartment.
-
Conditioning Phase: Over several days, animals receive injections of the test compound and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test Phase: On the final day, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is measured.
-
-
Endpoint: A significant increase in time spent in the drug-paired compartment indicates that the drug has rewarding properties and potential for abuse.
Signaling Pathway of mGluR2/3 Antagonists
The antidepressant-like effects of this compound and related mGluR2/3 antagonists are believed to be mediated through the modulation of glutamatergic neurotransmission. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
References
- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MGS0039: A Guide for Laboratory Professionals
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for MGS0039, a potent and selective metabotropic glutamate (B1630785) receptor antagonist, is not publicly available. The following information is a general guide for the disposal of laboratory chemicals and must not replace the directives of a substance-specific SDS provided by the manufacturer. It is imperative for all personnel to obtain and thoroughly review the official SDS for this compound before handling or disposing of this compound.
This compound, identified as a synthetic organic compound with the chemical formula C15H14Cl2FNO5, requires careful management in a laboratory setting.[1] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.
Key Chemical and Physical Properties of this compound
While a comprehensive toxicological and ecological profile is not available without an SDS, some fundamental properties of this compound have been identified:
| Property | Value | Source |
| Chemical Name | 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo-[3.1.0]hexane-2,6-dicarboxylic acid | [2] |
| Molecular Formula | C15H14Cl2FNO5 | [1] |
| Molecular Weight | 378.18 g/mol | [1] |
| Compound Class | Synthetic organic | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Rotatable Bonds | 5 | [3] |
General Disposal Protocol for Laboratory Chemicals
The following is a generalized workflow for the proper disposal of laboratory chemical waste, such as this compound. This protocol should be adapted based on the specific information provided in the forthcoming this compound SDS and in accordance with institutional and local environmental regulations.
Step 1: Waste Characterization and Segregation
The initial and most critical step is the correct classification and segregation of chemical waste at the point of generation.[4] Cross-contamination of different waste streams can lead to hazardous reactions and complicate the disposal process.
-
Do not mix this compound waste with other incompatible chemical wastes.
-
Segregate waste based on hazard class as specified by your institution's waste management guidelines.
-
For instance, halogenated solvents must be collected separately from non-halogenated solvents.[4]
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 3: Containerization
Proper containerization is essential to prevent leaks and spills.
-
Use a chemically compatible and properly labeled waste container.
-
The container must be in good condition, kept closed except when adding waste, and stored in a designated satellite accumulation area.[4]
-
The label should clearly state "Hazardous Waste" and list the full chemical name(s) of the contents. Chemical abbreviations are not acceptable.[4]
Step 4: Storage
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by trained hazardous waste personnel.[5]
Step 5: Documentation and Disposal
Maintain a log of all chemical waste generated, including the amount of this compound waste. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Protocol: General Chemical Waste Segregation and Disposal
This protocol outlines the general steps for segregating and preparing laboratory chemical waste for disposal.
-
Identify Waste Streams: At the start of an experiment, identify all potential chemical waste streams that will be generated.
-
Select Appropriate Containers: For each waste stream, select a container that is chemically compatible with the waste. Ensure the container is clean, in good condition, and has a secure lid.
-
Label Containers: Immediately label each container with a hazardous waste tag, including the full chemical name of all components, their approximate concentrations, and the date of accumulation.
-
Segregate Waste at the Source: As waste is generated, deposit it into the appropriate, labeled container. Never mix incompatible waste streams.
-
Store Waste Appropriately: Keep waste containers in a designated satellite accumulation area. Ensure secondary containment is used for liquid waste.
-
Request Pickup: Once a container is full, or before the designated accumulation time limit is reached, submit a waste pickup request to your institution's EHS department.
Decision Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the safe disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these general principles and, most importantly, the specific guidance within the official Safety Data Sheet, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound and other laboratory chemicals.
References
Essential Safety and Handling Protocols for MGS0039
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for MGS0039 is publicly available. The following guidance is based on the chemical structure of this compound, general principles of laboratory safety for handling novel and potent neuroactive compounds, and available data for structurally related chemicals. A thorough risk assessment should be conducted by the user before handling this compound.
This compound, a potent and selective group II metabotropic glutamate (B1630785) receptor antagonist, requires careful handling due to its potential biological activity and the presence of a halogenated aromatic moiety. The following provides essential safety, operational, and disposal information for laboratory personnel.
Personal Protective Equipment (PPE)
Given the unknown specific toxicity of this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards. | Protects eyes from splashes of solutions or solid particles. |
| Face Shield | Worn in addition to safety goggles. | Recommended when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Double Gloving | Inner: Nitrile gloves. Outer: Chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, leaving the inner glove as a primary barrier. |
| Body Protection | Laboratory Coat | Flame-retardant and chemically resistant. | Protects personal clothing and skin from contamination. |
| Disposable Gown/Apron | Worn over the lab coat. | Provides an additional layer of protection that can be easily removed and disposed of in case of a spill. | |
| Respiratory Protection | Respirator | A fit-tested N95 respirator for handling solids. For procedures with a high likelihood of aerosol generation, a higher level of protection such as a half-mask or full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) is recommended. | Protects against inhalation of the compound, which is a potential route of exposure for potent substances. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
| Shoe Covers | Disposable. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Risk Assessment: Before beginning any work, perform a detailed risk assessment for the specific procedures to be undertaken.
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment to minimize the potential for exposure and waste generation.
-
Controlled Area: Designate a specific area within the fume hood for handling this compound.
-
Avoid Dust and Aerosols: Handle the solid form of the compound carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow any specific instructions provided by the supplier.
Disposal Plan
As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, tubes, contaminated gloves, and gowns) should be collected in a dedicated, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.
Disposal Procedure:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling and Disposal
The following diagram illustrates a typical workflow for handling and disposing of this compound in a research laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
